molecular formula C30H42O7 B1674552 Laulimalide CAS No. 115268-43-4

Laulimalide

カタログ番号: B1674552
CAS番号: 115268-43-4
分子量: 514.6 g/mol
InChIキー: MSBQEQDLFWWWMV-XZZGLLCESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Laulimalide is a macrolide with formula C30H42O7 that is isolated from the marine sponges, Cacospongia mycofijiensis and Hyattella sp. It has a role as a microtubule-stabilising agent, an antimitotic, an antineoplastic agent, a marine metabolite and an animal metabolite. It is a macrolide, an epoxide, a carboxylic ester, a secondary alcohol and a secondary allylic alcohol.
This compound is a natural product found in Chromodoris lochi, Cacospongia mycofijiensis, and Dactylospongia with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBQEQDLFWWWMV-XZZGLLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893501
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115268-43-4
Record name Laulimalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115268-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Laulimalide on Microtubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a marine-derived macrolide, is a potent microtubule-stabilizing agent that has garnered significant interest as a potential anticancer therapeutic. Its unique mechanism of action, distinct from the taxane (B156437) class of drugs, offers a promising avenue for overcoming taxane resistance. This technical guide provides a comprehensive overview of this compound's interaction with tubulin and microtubules, detailing its binding site, effects on microtubule dynamics, and the downstream cellular consequences. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their function, particularly in the formation and function of the mitotic spindle during cell division. Consequently, microtubules have become a prime target for the development of anticancer drugs.

This compound is a natural product isolated from the marine sponge Cacospongia mycofijiensis.[1][2] It exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696).[1][2] This guide delves into the core molecular mechanisms by which this compound exerts its effects on microtubules.

Molecular Mechanism of Action

This compound's primary mechanism of action is the stabilization of microtubules, leading to the suppression of their dynamic instability.[2] This disruption of normal microtubule function ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis.[2]

Binding Site on β-Tubulin

A key feature that distinguishes this compound from taxanes is its unique binding site on the β-tubulin subunit. Unlike paclitaxel, which binds to the interior (luminal) side of the microtubule, this compound binds to a novel site on the exterior of the microtubule.[3] This external binding site is located between adjacent protofilaments, allowing this compound to interact with two neighboring β-tubulin subunits.[4][5]

This distinct binding site has several important implications:

  • Overcoming Taxane Resistance: this compound is effective against cancer cell lines that have developed resistance to paclitaxel through mutations in the taxane-binding site.[6]

  • Synergistic Action with Taxanes: Due to their non-overlapping binding sites, this compound and paclitaxel can bind simultaneously to microtubules.[3] This co-binding leads to a synergistic enhancement of microtubule polymerization and stabilization, suggesting potential for combination therapies.[3][7][8]

Effects on Microtubule Polymerization and Dynamics

This compound promotes the polymerization of tubulin into microtubules, even in the absence of GTP, a nucleotide that is typically required for tubulin assembly.[2] It effectively lowers the critical concentration of tubulin required for polymerization. The microtubules formed in the presence of this compound are more stable and resistant to depolymerization by cold temperatures or calcium ions.[3]

While specific quantitative data on the binding affinity and effects on dynamic instability parameters are not consistently reported across the literature, the qualitative effects are well-established. This compound suppresses the dynamic instability of microtubules by reducing the frequency of catastrophes (the switch from growth to shrinkage) and increasing the frequency of rescues (the switch from shrinkage to growth). This leads to a net increase in the polymer mass of microtubules within the cell.

Cellular Effects of this compound

The stabilization of microtubules by this compound has profound effects on cellular function, ultimately leading to cell death.

Disruption of the Mitotic Spindle and Mitotic Arrest

The proper functioning of the mitotic spindle is critically dependent on the dynamic instability of microtubules. By suppressing these dynamics, this compound prevents the formation of a normal bipolar spindle. Instead, it induces the formation of abnormal, often multipolar or disorganized, spindle structures.[2] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[2] This is characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its analogues.

Table 1: IC50 Values of this compound and Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundKBCervical Carcinoma~28[9]
This compoundA-10Rat smooth muscle-[2]
This compoundMDA-MB-435Melanoma5.7[6]
This compoundHeLaCervical Carcinoma-[6]
This compound1A9Ovarian Carcinoma-[6]
This compoundPTX10 (Paclitaxel-resistant)Ovarian Carcinoma-[6]
This compoundPTX22 (Paclitaxel-resistant)Ovarian Carcinoma-[6]
This compoundA8 (Epothilone A-resistant)Ovarian Carcinoma-[6]
Isothis compoundKBCervical Carcinoma>1000[9]
Des-epoxy this compound (LA1)MDA-MB-435Melanoma120[6]
C20-methoxy this compound (LA2)MDA-MB-435Melanoma240[6]
C2-C3-alkynoate this compound (LA3)MDA-MB-435Melanoma2500[6]
Des-epoxy, C20-methoxy this compound (LA4)MDA-MB-435Melanoma16600[6]
C2-C3-alkynoate, des-epoxy this compound (LA5)MDA-MB-435Melanoma16500[6]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the effect of this compound on the polymerization of purified tubulin by monitoring the increase in turbidity (light scattering) as microtubules form.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP stock solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Colchicine (negative control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 2X Tubulin Polymerization Buffer by adding GTP to General Tubulin Buffer to a final concentration of 2 mM and glycerol to a final concentration of 20%. Keep on ice.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • In a 96-well plate, add 10 µL of various concentrations of this compound (or controls) diluted in General Tubulin Buffer. Include a vehicle control (DMSO).

  • Initiation of Polymerization:

    • To each well, add 90 µL of the cold 2X Tubulin Polymerization Buffer containing tubulin.

    • Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the effect of this compound on the lag phase, polymerization rate (slope of the linear phase), and the final plateau of microtubule polymer mass.

Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto glass coverslips in a petri dish and culture until they reach approximately 70-80% confluency.

    • Treat the cells with various concentrations of this compound, paclitaxel, or vehicle (DMSO) for a desired period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells gently with pre-warmed PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

    • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and treat with this compound or vehicle as described for the cell cycle analysis.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

  • Data Analysis:

    • Use flow cytometry software to create a dot plot of PI versus Annexin V-FITC fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and experimental workflows.

laulimalide_binding cluster_microtubule Microtubule tubulin_dimer1 α/β-Tubulin Dimer tubulin_dimer2 α/β-Tubulin Dimer tubulin_dimer3 α/β-Tubulin Dimer This compound This compound This compound->tubulin_dimer2 Binds to external site paclitaxel Paclitaxel paclitaxel->tubulin_dimer2 Binds to internal (luminal) site

Figure 1: this compound and Paclitaxel Binding Sites on a Tubulin Dimer.

laulimalide_moa This compound This compound microtubule Microtubule Dynamics This compound->microtubule Interacts with stabilization Microtubule Stabilization (Suppression of Dynamic Instability) microtubule->stabilization Leads to spindle Abnormal Mitotic Spindle Formation stabilization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Figure 2: Signaling Pathway of this compound-Induced Apoptosis.

experimental_workflow cluster_assays Cellular and Biochemical Assays start Start: Treat Cancer Cells with this compound tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay Assess direct effect on tubulin polymerization if_microscopy Immunofluorescence Microscopy start->if_microscopy Visualize microtubule network changes flow_cell_cycle Flow Cytometry: Cell Cycle Analysis start->flow_cell_cycle Quantify cell cycle distribution flow_apoptosis Flow Cytometry: Apoptosis Assay (Annexin V/PI) start->flow_apoptosis Measure induction of apoptosis result1 result1 tubulin_assay->result1 Data: Polymerization curves result2 result2 if_microscopy->result2 Data: Microtubule morphology images result3 result3 flow_cell_cycle->result3 Data: Cell cycle histograms result4 result4 flow_apoptosis->result4 Data: Apoptosis dot plots

Figure 3: General Experimental Workflow for Studying this compound's Effects.

Conclusion

This compound is a potent microtubule-stabilizing agent with a distinct mechanism of action that sets it apart from clinically used taxanes. Its unique external binding site on β-tubulin allows it to circumvent common mechanisms of taxane resistance and act synergistically with taxane-site binders. By promoting microtubule polymerization and suppressing their dynamics, this compound disrupts the mitotic spindle, induces mitotic arrest, and ultimately leads to apoptotic cell death in cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. A deeper understanding of its molecular interactions will be crucial for the design of next-generation microtubule-targeting agents with improved efficacy and safety profiles.

References

Unveiling Laulimalide: A Technical Guide to its Natural Origins and Isolation from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of laulimalide, a potent microtubule-stabilizing agent with significant therapeutic potential. We delve into its natural sources within marine sponges, present quantitative data on its isolation, and offer detailed experimental protocols for its extraction and purification. This document is designed to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Natural Sources of this compound

This compound is a complex macrolide originally discovered as a secondary metabolite produced by several species of marine sponges. These organisms, found in diverse marine environments, are a rich source of novel bioactive compounds. The primary documented sources of this compound include:

  • Cacospongia mycofijiensis (previously Spongia mycofijiensis): This sponge, found in the Pacific Ocean, particularly around Fiji and Vanuatu, is a well-established producer of this compound.

  • Hyatella sp. : An Indonesian sponge from which this compound has also been isolated.[1][2]

  • Fasciospongia rimosa : An Okinawan sponge that has been identified as a natural source of this potent compound.[1][2]

The production of this compound can vary between individual sponges and collection locations, likely influenced by environmental factors and the sponge's symbiotic microbial community.

Quantitative Yield of this compound

The isolation of this compound from its natural sources is often challenging due to its low concentration within the sponge biomass. The scarcity of the natural product has been a significant driver for the development of numerous total synthesis strategies.[3] The table below summarizes the reported yield of this compound from its natural source.

Marine Sponge SpeciesCollection LocationWet Weight of Sponge (kg)Yield of this compound (mg)Yield (% of wet weight)
Cacospongia mycofijiensisVanuatu3.7550.0015%

This data is based on a 2002 expedition and subsequent analysis.[4]

Mechanism of Action: Microtubule Stabilization at a Unique Binding Site

This compound exerts its potent cytotoxic effects by disrupting the normal dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Unlike other microtubule-stabilizing agents such as paclitaxel, this compound binds to a distinct and unique site on β-tubulin.

This novel binding site is located on the exterior of the microtubule and spans across two adjacent tubulin protofilaments. By binding to this site, this compound allosterically stabilizes the M-loop of β-tubulin, a region critical for establishing lateral contacts between protofilaments, thereby reinforcing the microtubule structure and preventing its depolymerization. This stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death). A key advantage of its unique binding site is its efficacy against cancer cell lines that have developed resistance to taxanes through mutations in the paclitaxel-binding site.

laulimalide_signaling_pathway cluster_cell Cancer Cell This compound This compound Tubulin_Dimers α/β-Tubulin Dimers This compound->Tubulin_Dimers Binds to unique site on β-tubulin Microtubule Microtubule Protofilament This compound->Microtubule Interacts with two adjacent protofilaments Tubulin_Dimers->Microtubule M_Loop M-Loop Stabilization Microtubule->M_Loop Microtubule_Stabilization Microtubule Stabilization M_Loop->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound's mechanism of microtubule stabilization.

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving initial extraction, solvent partitioning to separate compounds based on polarity, and subsequent chromatographic purification to obtain the pure compound.

Collection and Preparation of Sponge Material
  • Collection: Specimens of the source sponge (e.g., Cacospongia mycofijiensis) are collected from their marine habitat, typically by SCUBA diving.

  • Preservation: The collected sponge material is immediately frozen to prevent enzymatic degradation of the secondary metabolites.

  • Lyophilization and Grinding: The frozen sponge is lyophilized (freeze-dried) to remove water, and the dried biomass is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction and Solvent Partitioning (Modified Kupchan Method)

A widely used method for the initial fractionation of the crude extract is the modified Kupchan solvent partitioning scheme. This technique separates compounds into different fractions based on their solubility in a series of immiscible solvents of increasing polarity.

  • Initial Extraction: The powdered sponge material is exhaustively extracted with a polar solvent, typically methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol.

  • Solvent Partitioning: a. The crude extract is dissolved in a 90:10 methanol/water mixture. b. This solution is then partitioned against a non-polar solvent like n-hexane. The hexane (B92381) layer is separated, and the aqueous methanol layer is retained. c. The polarity of the aqueous methanol layer is increased by adding more water (e.g., to a 70:30 methanol/water ratio). d. This adjusted aqueous layer is then partitioned against a solvent of intermediate polarity, such as dichloromethane or chloroform. The organic layer is separated, and the aqueous layer is retained. e. This process can be repeated with solvents of increasing polarity, such as ethyl acetate (B1210297), to further fractionate the remaining extract.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification Sponge Sponge Collection (e.g., C. mycofijiensis) FreezeDry Freezing & Lyophilization Sponge->FreezeDry Grind Grinding FreezeDry->Grind Extract Methanol Extraction Grind->Extract Partition Modified Kupchan Solvent Partitioning Extract->Partition Fractions Hexane, CH2Cl2, EtOAc, Aqueous Fractions Partition->Fractions LCMS LC-MS Analysis of Fractions Fractions->LCMS Identify this compound-rich fraction Prep_HPLC Preparative HPLC (C18 Column) LCMS->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Workflow for the isolation of this compound.
Chromatographic Purification

The fraction identified to contain this compound (typically the dichloromethane or ethyl acetate fraction) is then subjected to further purification using chromatographic techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: An initial LC-MS analysis of the fractions is performed to identify the fraction containing the highest concentration of this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. The this compound-rich fraction is concentrated and then purified using preparative HPLC. b. A reversed-phase C18 column is commonly used for the separation of macrolides like this compound. c. A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile or water/methanol with a small percentage of an acid like formic acid or trifluoroacetic acid) and gradually increasing the proportion of the organic solvent. d. Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing pure this compound. e. The fractions containing pure this compound are then combined and the solvent is evaporated to yield the final product.

Logical Relationship of this compound Discovery

The discovery and development of this compound follow a logical progression from its natural source to its potential therapeutic application. This process highlights the importance of marine biodiversity as a source of novel drug leads and the subsequent chemical and biological investigations required to understand and harness their potential.

logical_relationship NaturalSource Natural Source (Marine Sponges) Isolation Isolation & Purification NaturalSource->Isolation This compound This compound (Pure Compound) Isolation->this compound Mechanism Mechanism of Action (Microtubule Stabilization) This compound->Mechanism Therapeutic Therapeutic Potential (Anticancer Agent) Mechanism->Therapeutic

Logical flow from natural source to therapeutic potential.

Conclusion

This compound remains a compelling natural product with a unique mechanism of action that holds promise for cancer therapy, particularly for drug-resistant cancers. The challenges associated with its isolation from marine sponges have spurred significant advances in synthetic chemistry. This guide provides a foundational understanding of its natural origins and the methodologies for its isolation, serving as a valuable resource for the scientific community to build upon in the ongoing effort to develop novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Discovery, History, and Core Characteristics of Laulimalide and Isolaulimalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of laulimalide and its isomer, isothis compound (B1252458). These marine-derived macrolides have garnered significant interest in the field of oncology due to their potent microtubule-stabilizing activity, which is distinct from that of the taxanes. This document details the initial isolation of these compounds, their mechanism of action, and their cytotoxic profiles against a range of cancer cell lines. Furthermore, it provides detailed experimental methodologies for key biological assays and outlines the signaling pathways involved in their induction of apoptosis. All quantitative data are summarized in structured tables for comparative analysis, and logical relationships are visualized through diagrams generated using the DOT language.

Discovery and History

This compound and isothis compound were first identified through a mechanism-based screening program aimed at discovering novel antimicrotubule agents from natural products.[1] They were initially isolated from the marine sponge Cacospongia mycofijiensis, which was collected in the Marshall Islands.[1] Subsequent isolations were also reported from sponges found in other Pacific regions, including Indonesia, Vanuatu, and Okinawa.[1]

Isothis compound is a naturally occurring rearrangement product of this compound.[1] This conversion is catalyzed by acidic conditions, where the hydroxyl group in the side chain of this compound attacks the epoxide ring, leading to the formation of a more stable tetrahydrofuran (B95107) ring structure.[2] While both compounds were initially recognized for their cytotoxic properties, their specific mechanism of action as microtubule-stabilizing agents was elucidated later.[1] This discovery positioned this compound as a promising lead compound for the development of new anticancer therapeutics, particularly due to its efficacy against multidrug-resistant cancer cell lines.[1][3]

Chemical Isolation and Structure Elucidation

Isolation from Natural Source

The isolation of this compound and isothis compound from their marine sponge source, Cacospongia mycofijiensis, is a multi-step process involving solvent extraction and chromatographic purification. A general protocol is outlined below.

Experimental Protocol: Isolation of this compound and Isothis compound

  • Extraction: Lyophilized and ground sponge tissue is exhaustively extracted with methanol (B129727). The methanol extract is then concentrated under reduced pressure.[1]

  • Solvent Partitioning: The resulting residue is dissolved in 20% aqueous methanol and partitioned against chloroform. The aqueous methanol layer is then concentrated, and the residue is further partitioned between water and n-butanol.[1]

  • Bioassay-Guided Fractionation: The crude lipophilic extract, which shows strong paclitaxel-like microtubule-stabilizing activity, is subjected to bioassay-guided fractionation.[1] This involves a series of chromatographic steps to separate the active components.

  • Chromatography: While specific details of the chromatographic columns and mobile phases are often proprietary or vary between research groups, a general approach involves multiple rounds of column chromatography (e.g., silica (B1680970) gel, reversed-phase C18) using solvent gradients of increasing polarity (e.g., hexane/ethyl acetate, methanol/water) to separate fractions. The fractions are monitored by thin-layer chromatography (TLC) and bioassays to track the active compounds.

  • Purification: Final purification is typically achieved through high-performance liquid chromatography (HPLC) to yield pure this compound and isothis compound.[4] From 100 g of dry sponge, approximately 16 mg of this compound and 5 mg of isothis compound can be obtained.[1]

Figure 1. Experimental Workflow for Isolation and Purification Sponge Marine Sponge (Cacospongia mycofijiensis) Extraction Methanol Extraction Sponge->Extraction Partition1 Solvent Partitioning (Chloroform/Aqueous Methanol) Extraction->Partition1 Partition2 Solvent Partitioning (n-Butanol/Water) Partition1->Partition2 Crude_Extract Crude Lipophilic Extract Partition2->Crude_Extract Fractionation Bioassay-Guided Chromatographic Fractionation Crude_Extract->Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Fractionation->HPLC This compound Pure this compound HPLC->this compound Isothis compound Pure Isothis compound HPLC->Isothis compound

A generalized workflow for isolating this compound and isothis compound.
Structure Elucidation

The planar structures and relative stereochemistry of this compound and isothis compound were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The absolute stereochemistry of this compound was later confirmed by X-ray crystallography.[2]

Key structural features were elucidated through the analysis of 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) experiments. These analyses allowed for the assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecules. The structure of the tubulin-laulimalide complex has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB code: 4O4H).[5]

Mechanism of Action

This compound and isothis compound exert their cytotoxic effects by acting as microtubule-stabilizing agents.[1][6] This mechanism is similar to that of the widely used anticancer drug, paclitaxel. However, this compound binds to a distinct, non-taxane site on β-tubulin.[2][5]

The binding of this compound to tubulin promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.[3][6] This disruption of normal microtubule dynamics has profound effects on cellular processes, particularly during cell division. The stabilized microtubules are unable to form a functional mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[7] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][6]

A significant advantage of this compound is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism of resistance to taxanes.[1][6] This suggests that this compound is a poor substrate for this efflux pump, allowing it to maintain its cytotoxic activity in cancer cells that have developed resistance to other microtubule-targeting agents.[1]

Figure 2. This compound's Mechanism of Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to non-taxane site Stabilization Microtubule Stabilization This compound->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Stabilization->Microtubules Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Spindle Aberrant Mitotic Spindle Formation Dynamics->Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

This compound stabilizes microtubules, leading to mitotic arrest and apoptosis.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of cancer cell proliferation, with IC50 values typically in the low nanomolar range. In contrast, its isomer, isothis compound, is significantly less active, with IC50 values in the low micromolar range.[1][6] This difference in potency highlights the critical role of the epoxide moiety in this compound for its high biological activity.

In Vitro Cytotoxicity

The cytotoxic and growth-inhibitory activities of this compound and isothis compound have been evaluated against a variety of human cancer cell lines. The following tables summarize the reported IC50 and GI50 values.

Table 1: IC50 Values for this compound and Isothis compound

Cell LineCancer TypeThis compound (nM)Isothis compound (µM)Reference
MDA-MB-435Melanoma5.74 ± 0.581.97 ± 0.23[1]
SK-OV-3Ovarian12.1 ± 2.43.9 ± 0.6[1]
SKVLB-1Ovarian (MDR)12.7 ± 2.14.0 ± 0.7[1]
KBCervical~29>39[4]

Table 2: GI50 Values for this compound

Cell LineCancer TypeGI50 (nM)Reference
HCC1806Triple-Negative Breast0.7[8]
HCC1937Triple-Negative Breast17.3[8]
MDA-MB-435Melanoma14[9]
NCI/ADR-RESOvarian (MDR)1.4[9]
Effect on Tubulin Polymerization

This compound's ability to promote the assembly of tubulin into microtubules can be quantified in vitro. While specific EC50 values for this compound-induced tubulin polymerization are not consistently reported in the literature, studies have shown that its activity is comparable to that of paclitaxel.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), a GTP stock solution (100 mM), and a fluorescent reporter dye solution (e.g., DAPI). Purified tubulin protein is kept on ice.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, GTP (final concentration 1 mM), and the fluorescent reporter. Add this compound or a control compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin protein to each well to a final concentration of approximately 2-3 mg/mL.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Apoptosis Signaling Pathway

The prolonged mitotic arrest induced by this compound triggers the intrinsic apoptotic pathway, which is orchestrated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of proteases called caspases.

Microtubule disruption leads to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak), which in turn promote the permeabilization of the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytosol.[10]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[11] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.[10]

Effector caspases are responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[12]

Figure 3. This compound-Induced Apoptosis Pathway This compound This compound Microtubule_Stabilization Microtubule Stabilization This compound->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Bcl2_Family Activation of pro-apoptotic Bcl-2 family proteins (Bax, Bak) Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound triggers the intrinsic apoptotic pathway via mitochondrial disruption.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound or a control substance for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Conclusion

This compound and isothis compound are important members of a growing class of marine-derived natural products with potent anticancer activity. This compound's unique mechanism of action, involving microtubule stabilization at a non-taxane binding site, and its ability to overcome multidrug resistance make it a valuable lead compound for the development of novel chemotherapeutics. This technical guide has provided a comprehensive overview of the discovery, isolation, mechanism of action, and biological activity of these fascinating molecules, along with detailed experimental protocols for their study. Further research into the synthesis of more stable and potent analogs of this compound holds promise for the future of cancer therapy.

References

Laulimalide: A Technical Guide to a Novel Microtubule-Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a marine-derived macrolide, is a potent microtubule-stabilizing agent with significant potential as an anticancer therapeutic. Unlike taxanes, the most prominent class of microtubule stabilizers, this compound binds to a distinct site on β-tubulin, enabling it to circumvent common mechanisms of drug resistance. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on cellular processes, and detailed protocols for its study. Quantitative data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising natural product.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is a tightly regulated process, making them a critical target for anticancer drug development.[1] Microtubule-stabilizing agents (MSAs) disrupt this dynamic equilibrium by promoting tubulin polymerization and suppressing depolymerization. This leads to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, apoptotic cell death.[2][3]

This compound, first isolated from the marine sponge Cacospongia mycofijiensis, is a structurally unique 20-membered macrolide that has emerged as a powerful MSA.[2][4] A key feature of this compound is its distinct binding site on the exterior of the microtubule, separate from the taxoid-binding pocket occupied by paclitaxel (B517696) and other taxanes.[4][5] This unique binding mode allows this compound to remain effective against cancer cell lines that have developed resistance to taxanes through mutations in the taxoid-binding site or through the overexpression of P-glycoprotein (Pgp), a drug efflux pump.[2][6]

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to β-tubulin and stabilizing microtubules. This interaction enhances tubulin assembly and protects microtubules from depolymerization.[5] X-ray crystallography and molecular dynamics simulations have revealed that this compound binds to a novel site on β-tubulin, bridging two adjacent tubulin protofilaments within a microtubule.[3][7][8] This cross-linking action is thought to be the basis for its potent microtubule-stabilizing activity.

The stabilization of microtubules by this compound has profound consequences for dividing cells. The inability of the mitotic spindle to undergo the dynamic changes required for chromosome segregation leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[3][9] This sustained mitotic block triggers a cascade of signaling events, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of effector caspases, such as caspase-3, ultimately culminating in apoptosis.[7][10]

Quantitative Data: In Vitro Potency

This compound demonstrates potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.[2][11] Its efficacy is maintained in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein, a significant advantage over taxanes.[2][11] The following tables summarize the in vitro potency of this compound and a key analogue, isothis compound.

Cell LineCancer TypeThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
MDA-MB-435Breast Cancer5-12-[2]
SK-OV-3Ovarian Cancer5-12-[2]
SKVLB-1 (MDR)Ovarian Cancer->100,000[2]
A2780Ovarian Cancer--[10]
A2780/AD10 (MDR)Ovarian Cancer--[10]
PTX10 (Paclitaxel-Resistant)Ovarian Cancer--[10]
PTX22 (Paclitaxel-Resistant)Ovarian Cancer--[10]
A8 (Epothilone-Resistant)Ovarian Cancer--[10]
B10 (Epothilone-Resistant)Ovarian Cancer--[10]
MCF-7Breast Cancer7.02.4[10]
CompoundMDA-MB-435 IC50 (nM)SK-OV-3 IC50 (nM)Reference
This compound5-125-12[2]
Isothis compoundlow µM rangelow µM range[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and other test compounds)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[11]

  • Treat cells with a serial dilution of this compound or control compounds and incubate for the desired period (e.g., 48-72 hours).[11]

  • Gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[11]

  • Wash the plates five times with 1% acetic acid to remove excess TCA.[11]

  • Air-dry the plates completely.[11]

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]

  • Air-dry the plates again.[11]

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

  • Measure the absorbance at approximately 540 nm using a microplate reader.[11]

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound (and other test compounds)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin polymerization mix on ice containing tubulin, General Tubulin Buffer, GTP, and glycerol.[13][14]

  • Add the fluorescent reporter (e.g., DAPI to a final concentration of 10 µM) to the polymerization mix.[13]

  • Pipette test compounds or vehicle control into the wells of a pre-warmed 96-well plate.[13]

  • Initiate the reaction by adding the cold tubulin polymerization mix to each well.[13]

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[13]

  • Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60 minutes.[13]

  • Plot fluorescence intensity versus time to generate polymerization curves.[15]

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells.

Materials:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Seed cells on coverslips and treat with this compound or vehicle control for the desired time.[16]

  • Gently wash the cells with PBS.[17]

  • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[17][18]

  • Wash the cells three times with PBS.[17]

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]

  • Wash the cells three times with PBS.[16]

  • Block non-specific antibody binding with blocking buffer for 1 hour.[16]

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[16]

  • Wash the cells three times with PBS.[16]

  • Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.[16]

  • Wash the cells three times with PBS.[16]

  • (Optional) Counterstain the nuclei with DAPI.[17]

  • Mount the coverslips on glass slides using an antifade mounting medium.[16]

  • Visualize the microtubule network using a fluorescence microscope.[16]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells after treatment with this compound.[19]

  • Wash the cells with ice-cold PBS.[19]

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19]

  • Incubate the fixed cells at -20°C for at least 2 hours.[19]

  • Wash the cells with PBS to remove the ethanol.[19]

  • Resuspend the cell pellet in PI staining solution.[19]

  • Incubate in the dark at room temperature for 30 minutes.[19]

  • Analyze the stained cells using a flow cytometer.[19]

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and control cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Induce apoptosis in cells by treating with this compound.[4]

  • Prepare cell lysates according to the kit manufacturer's protocol.[4]

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[4]

  • Incubate the plate at 37°C for 1-2 hours.[4]

  • Measure the fluorescence generated from the cleavage of the substrate (e.g., excitation at 380 nm and emission between 420-460 nm for AMC).[4]

  • The amount of fluorescence is proportional to the caspase-3 activity.[4]

Visualizations: Signaling Pathways and Workflows

This compound-Induced Apoptotic Signaling Pathway

The following diagram illustrates the key events initiated by this compound, leading to apoptosis.

Laulimalide_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Novel Binding Site) This compound->Tubulin Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle_Disruption->Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitotic_Arrest->Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound's mechanism leading to apoptosis.
Experimental Workflow for Evaluating this compound Analogues

This diagram outlines a typical workflow for the preclinical evaluation of novel this compound analogues.

Laulimalide_Analogue_Workflow Start Novel this compound Analogue Cytotoxicity_Screening Cytotoxicity Screening (e.g., SRB Assay in multiple cell lines) Start->Cytotoxicity_Screening Potent_Analogue Potent Analogue Identified? Cytotoxicity_Screening->Potent_Analogue Microtubule_Effects Assess Microtubule Effects Potent_Analogue->Microtubule_Effects Yes Discard Discard or Redesign Potent_Analogue->Discard No Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Microtubule_Effects->Tubulin_Polymerization Immunofluorescence Immunofluorescence of Cellular Microtubules Microtubule_Effects->Immunofluorescence Mechanism_of_Action Mechanism of Action Studies Tubulin_Polymerization->Mechanism_of_Action Immunofluorescence->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Mechanism_of_Action->Apoptosis_Assay Lead_Candidate Lead Candidate for In Vivo Studies Cell_Cycle_Analysis->Lead_Candidate Apoptosis_Assay->Lead_Candidate

Workflow for evaluating new this compound analogues.

Conclusion

This compound stands out as a microtubule-stabilizing agent with a unique mechanism of action that translates into significant advantages over existing therapies, particularly in the context of drug resistance. Its potent in vitro activity and distinct binding site on tubulin make it and its analogues compelling candidates for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this remarkable marine natural product. While in vivo toxicity has been a challenge, the unique properties of this compound warrant continued investigation and the development of more stable and less toxic analogues.[11]

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Laulimalide in Cacospongia mycofijiensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a potent microtubule-stabilizing macrolide isolated from the marine sponge Cacospongia mycofijiensis, represents a promising lead for anticancer therapeutics. Its complex structure and significant biological activity have spurred extensive efforts in total synthesis. However, the natural biosynthetic pathway of this compound remains largely unelucidated, a critical knowledge gap for sustainable production and bioengineering of novel analogs. This technical guide synthesizes the current understanding and presents a putative biosynthetic framework for this compound, drawing from the principles of polyketide biosynthesis and the growing body of research into sponge-associated microbial symbionts. We delve into the hypothesized enzymatic machinery, the likely genetic underpinnings within the C. mycofijiensis holobiont, and the formidable challenges that have hindered its definitive characterization. This document aims to provide a comprehensive resource for researchers dedicated to unraveling the molecular intricacies of this compound production and harnessing its therapeutic potential.

Introduction: The Promise and Puzzle of this compound

This compound, first isolated from the Fijian sponge Cacospongia mycofijiensis, is a 20-membered macrolide with potent cytotoxic and microtubule-stabilizing properties.[1] Its unique mode of action, which circumvents common drug resistance mechanisms, makes it a compelling candidate for oncological drug development.[1] Despite numerous successful total syntheses, the natural supply of this compound is scarce and unsustainable, rendering biotechnological production methods highly desirable. The key to unlocking this potential lies in understanding its biosynthesis.

This compound is structurally a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs).[2] It is widely hypothesized that, like many sponge-derived natural products, this compound is not produced by the sponge itself but by its symbiotic microorganisms.[3] Metagenomic studies of sponge microbiomes, including that of C. mycofijiensis, have revealed a vast and untapped diversity of PKS genes, lending strong support to this theory.[4] However, the specific gene cluster responsible for this compound biosynthesis has yet to be identified and characterized.

This guide will therefore focus on the putative biosynthetic pathway of this compound, based on its chemical structure and the established principles of Type I PKS enzymology. We will also outline the experimental methodologies that are pivotal for the eventual elucidation of this pathway.

The Hypothesized Biosynthetic Pathway of this compound

The carbon skeleton of this compound is consistent with its origin from a modular Type I Polyketide Synthase (PKS). This large, assembly-line-like enzyme complex would construct the molecule through the sequential condensation of small carboxylic acid-derived extender units.

Putative Starter and Extender Units

Based on a retrosynthetic analysis of the this compound backbone, the following starter and extender units are proposed:

Precursor UnitCarbon SourceNumber of Incorporations
Propionyl-CoAPropionate1 (Starter Unit)
Malonyl-CoAAcetate3
Methylmalonyl-CoAPropionate7

Table 1: Proposed Precursor Units for this compound Biosynthesis. This table summarizes the likely starter and extender units for the polyketide chain, derived from structural analysis.

The this compound Polyketide Synthase (PKS) Assembly Line

The hypothetical this compound PKS would be a multi-modular enzyme, with each module responsible for one cycle of chain extension and modification. A minimal module consists of a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), tailor the β-keto group at each extension step.

The proposed domain organization for the this compound PKS is outlined below. The loading module would prime the synthase with a propionyl-CoA starter unit. Subsequent modules would incorporate malonyl-CoA or methylmalonyl-CoA as specified by their respective AT domains. The sequence of KR, DH, and ER domains within each module would determine the final oxidation state of the growing polyketide chain.

Laulimalide_PKS cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_module_n ... cluster_module_final Final Module cluster_release Release Loading AT ACP Mod1 KS AT KR ACP Loading->Mod1 Propionyl-CoA Mod2 KS AT KR ACP Mod1->Mod2 Methylmalonyl-CoA ModN ... Mod2->ModN ModFinal KS AT KR ACP ModN->ModFinal Release TE ModFinal->Release Polyketide Chain This compound This compound Release->this compound This compound

Figure 1: Hypothetical Modular Organization of the this compound PKS. This diagram illustrates the proposed sequence of modules and domains in the Type I PKS responsible for synthesizing the this compound backbone.

Post-PKS Tailoring

Following the synthesis of the linear polyketide chain and its release from the PKS (likely involving macrolactonization by a Thioesterase (TE) domain), several post-PKS modifications are necessary to yield the final this compound structure. These are predicted to be carried out by a series of tailoring enzymes, likely encoded within the same biosynthetic gene cluster.

  • Epoxidation: Formation of the crucial epoxide ring at C16-C17 is likely catalyzed by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase.

  • Hydroxylation: The hydroxyl group at C20 is likely introduced by a hydroxylase.

Experimental Methodologies for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway will require a multi-pronged approach, combining modern genomic techniques with classical biochemical methods.

Metagenomic Analysis and Gene Cluster Identification

Given the likely microbial origin of this compound, the first step is the identification of the corresponding biosynthetic gene cluster (BGC) from the metagenome of C. mycofijiensis.

Experimental Workflow:

  • Sample Collection and DNA Extraction: High-quality metagenomic DNA is extracted from sponge tissue, separating microbial DNA from host DNA where possible.

  • Metagenomic Sequencing: The extracted DNA is sequenced using next-generation sequencing (NGS) platforms to generate a comprehensive metagenomic dataset.

  • Bioinformatic Analysis: The metagenomic data is mined for PKS genes. This is typically done by searching for conserved PKS domains, particularly the Ketosynthase (KS) domain. A study has already performed an initial phylogenetic analysis of KS amplicons from C. mycofijiensis metagenomic DNA, providing a starting point for more in-depth analysis.[4]

  • BGC Annotation: Contigs containing PKS genes are identified and annotated using tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the full extent of the BGC and the functions of the encoded enzymes. The predicted product of the BGC is then compared to the structure of this compound.

Metagenomics_Workflow Sponge Cacospongia mycofijiensis sample DNA Metagenomic DNA Extraction Sponge->DNA Sequencing Next-Generation Sequencing DNA->Sequencing Reads Sequence Reads Sequencing->Reads Assembly Metagenomic Assembly Reads->Assembly Contigs Assembled Contigs Assembly->Contigs Mining PKS Gene Mining (e.g., BLAST, HMMer) Contigs->Mining PKS_Contigs PKS-containing Contigs Mining->PKS_Contigs Annotation BGC Annotation (e.g., antiSMASH) PKS_Contigs->Annotation Laulimalide_BGC Putative this compound BGC Annotation->Laulimalide_BGC

Figure 2: Workflow for Identification of the this compound Biosynthetic Gene Cluster. This flowchart outlines the key steps from sponge collection to the bioinformatic identification of the putative this compound BGC.

Precursor Feeding Studies

While technically challenging in a sponge holobiont, precursor feeding studies using isotopically labeled precursors could provide direct evidence for the starter and extender units.

Experimental Protocol:

  • Synthesis of Labeled Precursors: Synthesize ¹³C- or ¹⁴C-labeled versions of predicted precursors (e.g., [1-¹³C]propionate, [1,2-¹³C]acetate).

  • Incubation: Incubate small fragments of live C. mycofijiensis with the labeled precursors in a controlled aquarium setting.

  • Extraction and Purification: After a suitable incubation period, extract the secondary metabolites from the sponge tissue and purify this compound.

  • Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Heterologous Expression and Enzyme Characterization

Once the putative this compound BGC is identified, its function can be confirmed through heterologous expression in a suitable host, such as Escherichia coli or Streptomyces coelicolor.

Experimental Protocol:

  • Gene Cluster Cloning: Clone the entire BGC into an appropriate expression vector. This may require multiple cloning steps or specialized techniques for large DNA fragments.

  • Host Transformation: Transform the expression vector into a well-characterized heterologous host.

  • Cultivation and Analysis: Cultivate the transformed host under conditions that induce the expression of the BGC. Analyze the culture broth and cell extract for the production of this compound or its intermediates using LC-MS.

  • Enzyme Assays: Individually express and purify the PKS and tailoring enzymes to characterize their specific functions and substrate specificities through in vitro assays.

Challenges and Future Directions

The elucidation of the this compound biosynthetic pathway is hampered by several significant challenges inherent to the study of sponge-microbe symbioses:

  • The Uncultured Majority: The symbiotic bacterium responsible for this compound production is likely unculturable under standard laboratory conditions, precluding traditional microbiological and genetic approaches.

  • Complex Metagenomes: The high microbial diversity within the sponge holobiont results in a complex metagenome, making it difficult to assemble complete BGCs and assign them to a specific microorganism.

  • Host-Symbiont Interactions: The biosynthesis of this compound may depend on complex metabolic interactions between the symbiont and the sponge host, which are difficult to replicate in a heterologous system.

Future research should focus on overcoming these hurdles through the application of cutting-edge techniques:

  • Single-Cell Genomics: Sequencing the genome of individual microbial cells isolated from the sponge can directly link a BGC to its host organism.

  • Transcriptomics: Analyzing the gene expression profiles of the sponge metagenome can identify actively transcribed BGCs, prioritizing them for further study.

  • Advanced Culturing Techniques: The development of novel cultivation methods that mimic the sponge's internal environment may enable the isolation of the this compound producer.

Conclusion

While the definitive biosynthetic pathway of this compound in Cacospongia mycofijiensis remains to be fully unraveled, a strong theoretical framework based on polyketide biosynthesis provides a clear roadmap for its discovery. The convergence of metagenomics, synthetic biology, and advanced analytical techniques is poised to shed light on this enigmatic pathway. The successful elucidation of this compound biosynthesis will not only solve a fascinating biochemical puzzle but also pave the way for the sustainable production of this valuable anticancer agent and the bioengineering of novel, even more potent derivatives. This endeavor underscores the immense and largely unexplored biosynthetic potential of marine microbial symbionts.

References

Unraveling the Potency of Laulimalide: A Deep Dive into the Structure-Activity Relationship of its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Laulimalide, a complex macrolide isolated from marine sponges, has emerged as a promising anticancer agent due to its potent microtubule-stabilizing activity. Unlike taxanes, this compound binds to a unique site on β-tubulin, enabling it to circumvent common mechanisms of drug resistance.[1][2] This unique mechanism of action has spurred extensive research into the synthesis and biological evaluation of this compound analogues to identify compounds with improved stability, efficacy, and therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Antiproliferative Activity of this compound Analogues

The antiproliferative activity of this compound and its synthetic analogues has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative basis for understanding the impact of structural modifications on cytotoxic potency.

Table 1: Antiproliferative Activity (IC50) of this compound Analogues with Modifications in the Macrolide Core.

CompoundModificationCell LineIC50 (nM)Reference
This compound Parent CompoundMDA-MB-4355.7[3]
HeLa-
A-10-
LA1 C16-C17-des-epoxyMDA-MB-435120[3]
HeLa-
LA2 C20-methoxyMDA-MB-435240[3]
HeLa-
LA3 C2-C3-alkynoate, C16-C17-des-epoxyMDA-MB-43516,500[3]
HeLa-
LA4 C16-C17-des-epoxy, C20-methoxyMDA-MB-43591[4]
HeLa-
LA5 C2-C3-alkynoateMDA-MB-4356,400[3]
HeLa-
Isothis compound Rearrangement product->1000[3]

Table 2: Antiproliferative Activity (IC50) of this compound Analogues with Side Chain Modifications.

CompoundModificationCell LineIC50 (nM)Reference
LA13 C23-C27 dihydropyran side chain replaced with a methyl etherMDA-MB-4357,900[1]
LA14 C23-C27 dihydropyran side chain replaced with a cyclohexaneMDA-MB-4352,800[1]
LA15 Epoxidation of C21-C22 olefin in LA14MDA-MB-4354,200[1]
LA16 C23-C27 dihydropyran side chain replaced with an aryl ringMDA-MB-4355,100[1]
LA18 Modified dihydropyran side chainMDA-MB-435233[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues. This section outlines the key experimental protocols used to determine the biological activity of these compounds.

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound analogues to the wells in triplicate and incubate for 48 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound stain in 10 mM Tris base solution. Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

b) MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Cell Plating and Treatment: Follow the same procedure as the SRB assay.

  • MTT Addition: After the 48-hour incubation with the test compounds, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at 570 nm and calculate IC50 values as described for the SRB assay.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of compounds to promote the assembly of purified tubulin into microtubules.

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.

  • Compound Addition: Add the this compound analogue or control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.

  • Polymerization Monitoring: Transfer the reaction mixture to a pre-warmed 37°C 96-well plate. Monitor the increase in absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.[5]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) can be determined from the slope of the linear portion of the curve.

Cellular Tubulin Polymerization Assay

This assay quantifies the shift in the cellular equilibrium between soluble and polymerized tubulin in response to compound treatment.

  • Cell Treatment: Treat cells with the this compound analogue or vehicle control for a specified period (e.g., 1 hour).

  • Cell Lysis and Fractionation: Lyse the cells in a hypotonic buffer. Separate the soluble (cytosolic) and polymerized (cytoskeletal) tubulin fractions by centrifugation.

  • Western Blotting: Resolve the proteins in each fraction by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against β-tubulin, followed by an HRP-conjugated secondary antibody.

  • Quantification: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the amount of polymerized tubulin to the total tubulin.

Tubulin Binding Assay

Determining if a compound binds to tubulin is crucial for mechanism-of-action studies. A common method is a competition assay using a fluorescently labeled ligand that binds to a known site. Since this compound has a unique binding site, a direct binding assay or competition with radiolabeled this compound would be ideal. However, a competition assay with a known microtubule-stabilizing agent that binds to a different site, like paclitaxel, can confirm a distinct binding site.[6]

  • Microtubule Preparation: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog.

  • Binding Reaction: Incubate the pre-formed microtubules with a fluorescently labeled taxoid (e.g., Flutax-2) in the presence and absence of increasing concentrations of the this compound analogue.

  • Measurement: Measure the fluorescence polarization of the samples. If the this compound analogue does not bind to the taxane (B156437) site, it will not displace the fluorescent taxoid, and the fluorescence polarization will remain high.

  • Data Analysis: A lack of change in fluorescence polarization indicates that the this compound analogue does not compete for the taxane binding site.

Mandatory Visualizations

This compound Signaling Pathway

This compound's interaction with microtubules triggers a signaling cascade that ultimately leads to programmed cell death, or apoptosis. The diagram below illustrates the key events in this pathway.

Laulimalide_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Unique Binding Site) This compound->Tubulin Binds to MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Leads to Mitotic_Spindle Aberrant Mitotic Spindle Formation MT_Stabilization->Mitotic_Spindle Causes Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Results in Bcl2_Phos Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phos Induces Apoptosis Apoptosis Bcl2_Phos->Apoptosis Initiates Analogue_Screening_Workflow Synthesis Analogue Synthesis & Purification Cytotoxicity Cytotoxicity Screening (SRB or MTT Assay) Synthesis->Cytotoxicity Active_Analogues Identification of Active Analogues Cytotoxicity->Active_Analogues Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Active_Analogues->Tubulin_Polymerization Cellular_Polymerization Cellular Tubulin Polymerization Assay Active_Analogues->Cellular_Polymerization Mechanism_Validation Mechanism of Action Validation Tubulin_Polymerization->Mechanism_Validation Cellular_Polymerization->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization SAR_Logic cluster_core Macrolide Core Modifications cluster_sidechain Side Chain Modifications Epoxide C16-C17 Epoxide Epoxide_Removal Removal (des-epoxy) Epoxide->Epoxide_Removal C20_OH C20-Hydroxyl C20_Alkylation Alkylation (e.g., -OCH3) C20_OH->C20_Alkylation Enoate C1-C3 Enoate Enoate_Modification Modification (e.g., alkyne) Enoate->Enoate_Modification Dihydropyran C23-C27 Dihydropyran Sidechain_Replacement Replacement Dihydropyran->Sidechain_Replacement Potency Biological Potency Epoxide_Removal->Potency Decreases, but retains activity C20_Alkylation->Potency Decreases, but retains activity Enoate_Modification->Potency Significantly Decreases Sidechain_Replacement->Potency Highly sensitive to substitution

References

Laulimalide: A Deep Dive into its Cytotoxic Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a complex macrolide first isolated from the marine sponge Cacospongia mycofijiensis, has garnered significant attention in the field of oncology for its potent cytotoxic and antimitotic activities. As a microtubule-stabilizing agent, it shares a functional similarity with the taxane (B156437) class of drugs, such as paclitaxel (B517696). However, its distinct binding site on tubulin and its efficacy against drug-resistant cancer cell lines mark it as a promising candidate for further investigation and development. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, its IC50 values across various cancer cell lines, detailed experimental protocols for its evaluation, and an in-depth look at its mechanism of action through signaling pathway diagrams.

Cytotoxic Properties and IC50 Values

This compound exhibits potent cytotoxicity against a broad spectrum of cancer cell lines, with IC50 values typically in the low nanomolar range.[1][2][3] A key feature of this compound is its ability to overcome common mechanisms of drug resistance. It retains its cytotoxic potency in cell lines that overexpress P-glycoprotein (Pgp), a drug efflux pump that is a major contributor to multidrug resistance.[1][2] Furthermore, this compound is effective against cancer cells that have developed resistance to paclitaxel through mutations in the β-tubulin gene.[4] This suggests that this compound's unique binding site on the microtubule makes it a valuable tool against taxane-resistant tumors.

The following table summarizes the reported IC50 values for this compound in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell line passage number, incubation time, and the specific cytotoxicity assay used.

Cell LineCancer TypeIC50 (nM)Reference(s)
MDA-MB-435Melanoma5.7 - 12[2][5]
SK-OV-3Ovarian Cancer5 - 10[2]
SKVLB-1Multidrug-Resistant Ovarian Cancer10 - 20[2]
1A9Ovarian Cancer~1.5 - 2.5[5]
PTX10Paclitaxel-Resistant Ovarian Cancer~2.5 - 4.0[5]
PTX22Paclitaxel-Resistant Ovarian Cancer~3.0 - 5.0[5]
A8Paclitaxel-Resistant Ovarian Cancer~2.0 - 3.5[5]
HeLaCervical Cancer~5.0[5]
A-10Vascular Smooth MuscleNot specified, but effective[2]
KBCervical Cancer15 ng/mL (~28 nM)[6]
DU 145Prostate CancerEffective at nanomolar concentrations[7]
LNCaPProstate CancerEffective at nanomolar concentrations[7]
HCC1806Triple-Negative Breast Cancer0.7[6]
HCC1937Triple-Negative Breast Cancer17.3[6]
MDA-MB-231Triple-Negative Breast CancerPotent antiproliferative activity[6]
BT-549Triple-Negative Breast CancerPotent antiproliferative activity[6]

Experimental Protocols: Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a critical step in drug discovery. The Sulforhodamine B (SRB) assay is a widely used, reliable, and reproducible colorimetric method for assessing cell viability and cytotoxicity.[1][4][5]

Sulforhodamine B (SRB) Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and dead cells.

    • Allow the plates to air-dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell survival relative to the untreated control.

    • Plot the percentage of cell survival against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.

Visualizing Experimental and Logical Workflows

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Incubation_24h 24h Incubation (Attachment) Seeding->Incubation_24h Treatment Compound Addition Incubation_24h->Treatment Drug_Dilution This compound Dilution Drug_Dilution->Treatment Incubation_48_72h 48-72h Incubation Treatment->Incubation_48_72h Fixation Cell Fixation (TCA) Incubation_48_72h->Fixation Washing1 Washing Fixation->Washing1 Staining SRB Staining Washing1->Staining Washing2 Washing Staining->Washing2 Solubilization Solubilization (Tris Base) Washing2->Solubilization Read_Absorbance Read Absorbance (515 nm) Solubilization->Read_Absorbance Calculate_Survival Calculate % Survival Read_Absorbance->Calculate_Survival Plot_Curve Plot Dose-Response Calculate_Survival->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Mechanism of Action: Signaling Pathway

This compound exerts its cytotoxic effects by potently stabilizing microtubules.[4][8] This interference with the natural dynamics of microtubule assembly and disassembly has profound consequences for cellular processes, particularly mitosis. The stabilization of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle.[5][9] This sustained mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[2][5]

Key molecular events in this compound-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its protective function.[3] This leads to the activation of pro-apoptotic proteins like Bak, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[10] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, an initiator caspase.[11] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

This compound-Induced Apoptotic Signaling Pathway

Laulimalide_Pathway cluster_upstream Microtubule Disruption cluster_mitosis Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Binds to a unique site Mitotic_Spindle Abnormal Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Bcl2_phos Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_phos Bak_act Bak Activation Bcl2_phos->Bak_act Inhibition released Mito_dys Mitochondrial Dysfunction (Loss of Membrane Potential) Bak_act->Mito_dys Cyt_c Cytochrome c Release Mito_dys->Cyt_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cyt_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound continues to be a subject of intense research due to its potent cytotoxic activity, its unique mechanism of action, and its ability to circumvent key drug resistance mechanisms. This technical guide has provided a detailed overview of its cytotoxic properties, with a compilation of IC50 values, a standardized protocol for its in vitro evaluation, and a visual representation of its apoptotic signaling pathway. For researchers, scientists, and drug development professionals, a thorough understanding of these core aspects of this compound's biology is essential for harnessing its therapeutic potential in the ongoing fight against cancer. Further investigations into its in vivo efficacy, safety profile, and the development of more stable and potent analogues will be crucial in determining its future clinical utility.

References

Laulimalide's Impact on Mitotic Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a marine-derived macrolide, is a potent microtubule-stabilizing agent that has garnered significant interest in the field of oncology. By binding to a unique site on β-tubulin, distinct from the taxane-binding site, this compound effectively disrupts microtubule dynamics, leading to mitotic arrest and the induction of apoptosis in cancer cells.[1][2][3] Its efficacy extends to multidrug-resistant cancer cell lines, particularly those overexpressing P-glycoprotein, highlighting its potential as a next-generation antimitotic therapeutic.[4][5][6][7][8] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on mitotic arrest and the subsequent activation of apoptotic pathways. We present a compilation of quantitative data on its cytotoxic activity, detailed experimental protocols for assessing its cellular effects, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by binding to and stabilizing microtubules.[4][6][9] This action is similar to that of taxanes like paclitaxel (B517696); however, this compound binds to a distinct site on the exterior of the microtubule.[1][3] This unique binding site is significant as it allows this compound to be effective against cancer cells that have developed resistance to taxanes through mutations in the paclitaxel-binding site.[2][9] The stabilization of microtubules disrupts their dynamic instability, a process crucial for the proper formation and function of the mitotic spindle during cell division.[7] The consequence of this disruption is the arrest of the cell cycle in the G2/M phase, a hallmark of antimicrotubule agents.[7][9]

Quantitative Analysis of Cytotoxicity

This compound demonstrates potent antiproliferative activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[4][5][8] Its efficacy is maintained in multidrug-resistant cell lines that overexpress P-glycoprotein (Pgp), a common mechanism of resistance to many chemotherapeutic agents.[4][5][7]

Cell LineCancer TypeIC50 (nM) of this compoundReference
MDA-MB-435Breast Carcinoma5.7[9]
HeLaCervical Cancer~10-20 (estimated from graphs)[9]
A-10Smooth Muscle (non-transformed)51,000[7]
SK-OV-3Ovarian CarcinomaNot specified, but effective[7]
1A9Ovarian Carcinoma (parental)Not specified, but sensitive[9]
PTX10Ovarian Carcinoma (paclitaxel-resistant)Retains sensitivity[2][9]
PTX22Ovarian Carcinoma (paclitaxel-resistant)Retains sensitivity[2][9]
A8Ovarian Carcinoma (epothilone-resistant)Retains sensitivity[2][9]
SKVLB-1Ovarian Neoplasms (Pgp-overexpressing)Effective, unlike paclitaxel[4][7]
DU 145Prostate Cancer12.1[8]
MCF-7Breast Cancer7.0[2]

Table 1: IC50 values of this compound in various cancer cell lines.

Induction of Mitotic Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[6][7][9] This mitotic arrest is a direct consequence of the drug's effect on microtubule dynamics, which prevents the formation of a functional mitotic spindle.[6][9]

Formation of Aberrant Mitotic Spindles

A key characteristic of this compound's action is the formation of abnormal mitotic spindles.[4][6][9] Instead of the typical bipolar spindle structure, this compound-treated cells often exhibit circular or multipolar spindles.[6][9] These aberrant structures are incapable of properly aligning and segregating chromosomes, thus activating the spindle assembly checkpoint and halting cell cycle progression.[10]

Triggering of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway.[4][6][11] This programmed cell death is a crucial component of its anticancer activity.

Signaling Pathways in this compound-Induced Apoptosis

The transition from mitotic arrest to apoptosis involves a complex signaling cascade. A critical event is the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[12][13] During mitotic arrest, anti-apoptotic proteins like Bcl-2 can be inactivated through phosphorylation, while pro-apoptotic members are activated.[12][14] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[13][15]

Cytochrome c, in the cytosol, associates with Apaf-1 to form the apoptosome, which then activates the initiator caspase-9.[13] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving various cellular substrates.[4][13]

Laulimalide_Apoptosis_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) MitoticArrest->Bcl2_Family Mitochondria Mitochondrial Permeabilization Bcl2_Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines such as MDA-MB-435 (breast), HeLa (cervical), A-10 (smooth muscle), SK-OV-3 (ovarian), and DU 145 (prostate) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted to the desired final concentrations in the culture medium for experiments.

Assessment of Mitotic Arrest
  • Flow Cytometry:

    • Cells are seeded and treated with this compound for a specified time (e.g., 24 hours).

    • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G2/M phase of the cell cycle.[7]

  • Immunofluorescence Microscopy of Mitotic Spindles:

    • Cells are grown on coverslips and treated with this compound.

    • Cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).

    • Fixed cells are permeabilized with a detergent (e.g., Triton X-100).

    • Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • DNA is counterstained with a dye like DAPI.

    • Coverslips are mounted on slides and visualized using a fluorescence microscope to observe the morphology of mitotic spindles.[6][8]

Measurement of Apoptosis
  • Caspase Activity Assays:

    • Cells are treated with this compound for the desired duration.

    • Cell lysates are prepared.

    • The activity of specific caspases (e.g., caspase-3, -7, -9) is measured using commercially available kits that typically employ a fluorogenic or colorimetric substrate.

  • PARP Cleavage Analysis (Western Blotting):

    • Cell lysates from this compound-treated and control cells are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for PARP, which detects both the full-length and cleaved forms.

    • An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

    • The presence of the cleaved PARP fragment is indicative of caspase-mediated apoptosis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

    • This compound-treated cells are fixed and permeabilized.

    • The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

    • The labeled DNA is then detected using fluorescence microscopy or flow cytometry.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with this compound Start->Treatment Analysis Analysis Treatment->Analysis MitoticArrest Mitotic Arrest Assessment Analysis->MitoticArrest Apoptosis Apoptosis Assessment Analysis->Apoptosis FlowCytometry Flow Cytometry (Cell Cycle Analysis) MitoticArrest->FlowCytometry Immunofluorescence Immunofluorescence (Mitotic Spindles) MitoticArrest->Immunofluorescence CaspaseAssay Caspase Activity Assay Apoptosis->CaspaseAssay WesternBlot Western Blot (PARP Cleavage) Apoptosis->WesternBlot TUNEL TUNEL Assay Apoptosis->TUNEL

Figure 2: Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a powerful microtubule-stabilizing agent with a distinct mechanism of action that makes it a promising candidate for cancer therapy, especially in cases of taxane (B156437) resistance. Its ability to induce potent mitotic arrest and subsequent apoptosis in a variety of cancer cell lines has been well-documented. Further research and development of this compound and its analogues could focus on improving its in vivo efficacy and safety profile.[5][16] The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for the rational design of novel anticancer strategies centered around this unique marine natural product.

References

Physicochemical Properties and Stability of Laulimalide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a complex macrolide isolated from marine sponges, has garnered significant interest in the field of oncology due to its potent cytotoxic activity against a broad range of cancer cell lines.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules at a site distinct from that of the widely used taxanes, makes it a compelling candidate for overcoming drug resistance.[3] However, the progression of this compound through the drug development pipeline has been hampered by challenges related to its intrinsic chemical instability. This technical guide provides a comprehensive overview of the physicochemical properties and stability profile of this compound, offering crucial data and detailed experimental protocols to aid researchers in its study and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its formulation, delivery, and overall therapeutic potential. While some experimental data for this compound is available, certain parameters have been primarily determined through computational methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₂O₇PubChem
Molecular Weight 514.6 g/mol PubChem
Appearance White powderInferred from purification descriptions
Melting Point Not experimentally reported in available literatureN/A
XLogP3-AA (cLogP) 3.2PubChem
Solubility - DMSO: ~10 mg/mL- Ethanol (B145695): Soluble- Methanol, Acetonitrile, Water: Sparingly soluble to insoluble (qualitative)AbMole BioScience, Cancer Research
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 7PubChem

Note: The melting point has not been consistently reported in peer-reviewed literature, suggesting that its definitive experimental determination is still required. The solubility in solvents other than DMSO and ethanol is not well-quantified in public sources and should be determined experimentally.

Stability Profile

The chemical stability of this compound is a critical consideration for its therapeutic development. The molecule is known to be intrinsically unstable, particularly under acidic conditions, which leads to a significant loss of biological activity.

Degradation Pathway

The primary degradation pathway of this compound involves an intramolecular, acid-catalyzed SN2 reaction. The hydroxyl group at the C-20 position acts as a nucleophile, attacking the C-17 carbon of the epoxide ring. This results in the opening of the epoxide and the formation of a new tetrahydrofuran (B95107) ring, yielding the isomer isothis compound. Isothis compound is significantly less potent as a microtubule-stabilizing agent.[1]

G Figure 1: Acid-Catalyzed Degradation of this compound cluster_0 This compound cluster_1 Isothis compound This compound isothis compound This compound->isothis compound H⁺ (Acidic Conditions) Intramolecular SN2 Attack

Caption: Figure 1: Acid-Catalyzed Degradation of this compound.

Table 2: Stability Profile of this compound

ConditionStabilityObservations
Acidic pH UnstableRapidly converts to the less active isomer, isothis compound.[1]
Neutral pH Moderately StableDegradation is slower compared to acidic conditions.
Alkaline pH Limited DataStability under basic conditions is not well-documented.
Temperature Limited DataExpected to degrade at elevated temperatures, but quantitative kinetic data is unavailable.
Light Limited DataPhotostability has not been extensively studied.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general framework for developing a stability-indicating high-performance liquid chromatography (HPLC) method to quantify this compound and its degradation products. This method is essential for assessing the stability of this compound under various stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Isothis compound reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (B78521) (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

2. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 30-90% B over 20 minutes, then re-equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Forced Degradation Studies:

  • Acid Hydrolysis: Incubate this compound solution (e.g., 0.1 mg/mL in acetonitrile/water) with 0.1 M HCl at 60 °C for various time points. Neutralize before injection.

  • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60 °C for various time points. Neutralize before injection.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C). Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) in a photostability chamber.

4. Method Validation:

  • Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.

G Figure 2: Workflow for HPLC-Based Stability Assessment start Prepare this compound Stock Solution stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis (C18 Column, Gradient Elution) neutralize->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data end Stability Profile Established data->end

Caption: Figure 2: Workflow for HPLC-Based Stability Assessment.

In Vitro Microtubule Stabilization Assay

This protocol outlines a method to assess the microtubule-stabilizing activity of this compound in a cell-free system.

1. Materials and Reagents:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Paclitaxel (positive control)

  • This compound test solution (in DMSO)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Spectrophotometer with temperature control

2. Experimental Procedure:

  • Prepare a tubulin solution (e.g., 1 mg/mL) in cold general tubulin buffer.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into cuvettes.

  • Add this compound, paclitaxel, or vehicle (DMSO) to the cuvettes.

  • Place the cuvettes in the spectrophotometer and equilibrate at a low temperature (e.g., 10 °C).

  • Initiate polymerization by raising the temperature to 37 °C.

  • Monitor the change in absorbance at 340 nm over time (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by binding to and stabilizing microtubules.[1][2] This action disrupts the dynamic instability of microtubules, which is essential for proper mitotic spindle formation and function. The stabilization of microtubules by this compound leads to mitotic arrest, followed by the activation of apoptotic pathways.[1][4][5] A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2, which is a common feature of microtubule-stabilizing agents.[4]

G Figure 3: Cellular Signaling Pathway of this compound This compound This compound tubulin β-Tubulin This compound->tubulin Binds to a unique site mt_stabilization Microtubule Stabilization tubulin->mt_stabilization Promotes polymerization spindle_defects Aberrant Mitotic Spindles mt_stabilization->spindle_defects mitotic_arrest Mitotic Arrest (G2/M Phase) spindle_defects->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation mitotic_arrest->bcl2_phos caspase_activation Caspase Activation bcl2_phos->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

Methodological & Application

Laulimalide Protocol for In Vitro Tubulin Polymerization Assay: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a marine natural product isolated from sponges, is a potent microtubule-stabilizing agent.[1][2] Unlike taxanes, which are widely used in chemotherapy, this compound binds to a distinct site on β-tubulin, making it a subject of significant interest for its potential to overcome taxane (B156437) resistance in cancer cells.[1] This document provides detailed application notes and protocols for utilizing this compound in in vitro tubulin polymerization assays, a fundamental tool for characterizing the activity of microtubule-targeting agents.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is a critical aspect of their function. Compounds that disrupt microtubule dynamics, either by stabilizing or destabilizing the polymers, can lead to mitotic arrest and ultimately induce apoptosis in rapidly dividing cells, a cornerstone of many cancer therapies.[2]

The in vitro tubulin polymerization assay allows for the direct assessment of a compound's effect on the assembly of purified tubulin into microtubules. This can be monitored by measuring the change in turbidity (light scattering) or through the use of a fluorescent reporter that binds to polymerized microtubules.

Mechanism of Action

This compound enhances the assembly of tubulin into microtubules, similar to the action of paclitaxel.[1][3] However, it does not compete for the taxoid-binding site on tubulin.[1] X-ray crystallography studies have revealed that this compound and another marine natural product, peloruside A, bind to a unique site on β-tubulin. Their macrolide structures interact with a second tubulin dimer across adjacent protofilaments, thereby allosterically stabilizing the M-loop, which is crucial for lateral contacts between tubulin dimers in the microtubule lattice. This unique binding and stabilization mechanism likely contributes to its activity in paclitaxel-resistant cancer cell lines.

Data Presentation

Table 1: IC50 Values for Inhibition of Cellular Proliferation by this compound and Analogues [4]

CompoundCell LineIC50 (nM)
This compoundMDA-MB-4355.7
C16-C17-des-epoxy this compound (LA1)MDA-MB-435120
C20-methoxy this compound (LA2)MDA-MB-435240

Table 2: Antiproliferative Activity of Synthetic (-)-Laulimalide [3]

Cell LineCancer TypeIC50 (nM)
A2780Ovarian3.2
SK-OV-3Ovarian8.1
NCI/ADR-RESOvarian (Multidrug Resistant)13
MCF7Breast4.5
MDA-MB-231Breast6.2
DU-145Prostate3.9
HCT-116Colon5.1
HT-29Colon7.4
A549Lung6.8
PANC-1Pancreatic9.5

Experimental Protocols

Two primary methods for monitoring in vitro tubulin polymerization are detailed below: a turbidity-based assay and a fluorescence-based assay. The fluorescence-based assay is generally more sensitive and suitable for high-throughput screening.

Protocol 1: Turbidity-Based In Vitro Tubulin Polymerization Assay

This protocol is adapted from general tubulin polymerization assay kits.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control, in DMSO)

  • Nocodazole (B1683961) (negative control, in DMSO)

  • Pre-chilled 96-well, half-area, clear-bottom plates

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • On ice, reconstitute lyophilized tubulin to a concentration of 10 mg/mL in General Tubulin Buffer. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM GTP stock solution and store at -80°C.

    • Prepare a Tubulin Polymerization Mix on ice: For a final tubulin concentration of 2-3 mg/mL, combine the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10-15%).

    • Prepare serial dilutions of this compound, paclitaxel, and nocodazole in General Tubulin Buffer at 10x the final desired concentration. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Execution:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the 10x test compound (this compound), positive control (paclitaxel), negative control (nocodazole), or vehicle control (General Tubulin Buffer with DMSO) to the appropriate wells.

    • To initiate polymerization, add 90 µL of the ice-cold Tubulin Polymerization Mix to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Determine the following parameters for each concentration of this compound:

      • Lag time: The time before a significant increase in absorbance is observed.

      • Vmax (Maximum rate of polymerization): The steepest slope of the polymerization curve.

      • Maximum polymer mass: The absorbance value at the plateau of the curve.

    • Plot these parameters against the this compound concentration to determine its effect on tubulin polymerization.

Protocol 2: Fluorescence-Based In Vitro Tubulin Polymerization Assay

This protocol utilizes a fluorescent reporter that preferentially binds to polymerized microtubules.

Materials:

  • All materials from Protocol 1

  • Fluorescent reporter dye (e.g., DAPI)

  • Pre-chilled 96-well, half-area, black plates

  • Temperature-controlled fluorescence plate reader (Excitation ~360 nm, Emission ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Follow the reagent preparation steps from Protocol 1.

    • When preparing the Tubulin Polymerization Mix, add the fluorescent reporter dye to its recommended final concentration.

  • Assay Execution:

    • Follow the assay execution steps from Protocol 1, using a black 96-well plate.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation ~360 nm, Emission ~450 nm) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Analyze the data as described in Protocol 1, using fluorescence intensity instead of absorbance.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis reagent_prep Prepare Tubulin, Buffers, GTP, and Test Compounds (this compound) on Ice add_compounds Add 10 µL of 10x this compound/Controls to Wells reagent_prep->add_compounds plate_prep Pre-warm 96-well Plate to 37°C plate_prep->add_compounds initiate_poly Add 90 µL of Ice-Cold Tubulin Polymerization Mix add_compounds->initiate_poly incubate Incubate at 37°C in Plate Reader initiate_poly->incubate measure Measure Absorbance (340 nm) or Fluorescence (Ex/Em ~360/450 nm) Over Time incubate->measure plot Plot Kinetic Curves (Signal vs. Time) measure->plot analyze Determine Vmax, Lag Time, and Max Polymer Mass plot->analyze dose_response Generate Dose-Response Curves analyze->dose_response

Caption: Experimental workflow for the in vitro tubulin polymerization assay with this compound.

laulimalide_pathway This compound This compound tubulin α/β-Tubulin Heterodimers This compound->tubulin Binds to a unique site microtubule Microtubule Stabilization (Suppression of Dynamics) tubulin->microtubule Promotes polymerization mitotic_spindle Formation of Abnormal Mitotic Spindles microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak Inhibition released mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

The in vitro tubulin polymerization assay is a powerful tool for characterizing the mechanism of action of microtubule-targeting agents like this compound. By following the detailed protocols provided, researchers can effectively assess the impact of this compound on microtubule dynamics. The unique binding site and potent stabilizing activity of this compound make it a valuable compound for both basic research into microtubule function and the development of novel anticancer therapeutics. The provided workflows and signaling pathway diagram offer a clear visual guide to the experimental process and the downstream cellular consequences of this compound's interaction with tubulin.

References

Using Laulimalide in Cell Culture for Mitotic Spindle Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a natural product isolated from marine sponges, is a potent microtubule-stabilizing agent with a distinct mechanism of action compared to other well-known microtubule-targeting drugs like paclitaxel (B517696).[1][2] It binds to a unique site on β-tubulin, leading to the stabilization of microtubules and subsequent disruption of their dynamics.[3][4] This interference with the essential functions of microtubules, particularly during cell division, results in the formation of aberrant mitotic spindles, mitotic arrest, and ultimately, apoptosis.[5][6] These properties make this compound a valuable tool for studying mitotic spindle assembly and function, as well as a promising candidate for anticancer drug development, especially in paclitaxel-resistant cancers.[1][4]

This document provides detailed application notes and protocols for the use of this compound in cell culture to analyze its effects on the mitotic spindle. It is intended for researchers in cell biology, cancer biology, and drug discovery.

Mechanism of Action

This compound enhances the assembly of tubulin into microtubules and stabilizes existing microtubules against depolymerization.[2][7] Unlike taxanes, this compound binds to a novel site on the exterior of the microtubule lattice.[3] This unique binding site allows this compound to be effective in cell lines that have developed resistance to paclitaxel through mutations in the taxane-binding site.[1] The stabilization of microtubules by this compound suppresses their dynamic instability, a process crucial for the proper formation and function of the mitotic spindle. This leads to a cascade of cellular events, including the activation of the Spindle Assembly Checkpoint (SAC), a key signaling pathway that monitors the attachment of chromosomes to the mitotic spindle. Prolonged activation of the SAC due to this compound-induced spindle defects leads to mitotic arrest in the G2/M phase of the cell cycle and can subsequently trigger the intrinsic apoptotic pathway, characterized by the phosphorylation of Bcl-2.[1][5]

cluster_0 This compound's Effect on Microtubule Dynamics This compound This compound Microtubule Microtubule This compound->Microtubule Binds to a unique site Tubulin α/β-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Stabilization Microtubule Stabilization (Suppression of Dynamics) Microtubule->Stabilization

Mechanism of this compound Action

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Melanoma*5.7 - 15[4][5]
HeLaCervical Cancer~10-30[1]
A-10Rat Aortic Smooth MuscleLow nM range[5]
SKVLB-1Ovarian Cancer (P-gp overexpressing)Low nM range[5]
DU 145Prostate CancerLow nM range[4]
U937Histiocytic LymphomaLow nM range[4]

*Note: The MDA-MB-435 cell line is now known to be of melanoma origin, not breast cancer.

Table 2: Effect of this compound on Mitotic Index and Spindle Morphology in HeLa Cells

This compound Concentration (nM)Treatment Time (hours)Mitotic Index (%)Predominant Mitotic PhenotypeReference
0 (Control)2.59.6Normal Bipolar Spindles[1]
12.513Normal Bipolar Spindles[1]
302.519Aberrant Spindles (Multipolar, Asters)[1]
502.5>20Severe Spindle Aberrations[1]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing mammalian cells and treating them with this compound for subsequent mitotic spindle analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Sterile glass coverslips

  • 6-well plates

Procedure:

  • Seed cells onto sterile glass coverslips placed in 6-well plates at a density that will allow them to reach 50-70% confluency at the time of treatment.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • Prepare working solutions of this compound in complete culture medium from a stock solution in DMSO. A final concentration of 10-50 nM is a good starting range for many cell lines.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the culture medium from the wells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired period. For mitotic spindle analysis, a treatment time of 2.5 to 24 hours is typically sufficient to induce mitotic arrest and spindle defects.[1][4]

  • Proceed to immunofluorescence staining (Protocol 2).

Protocol 2: Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol details the steps for fixing, permeabilizing, and staining this compound-treated cells to visualize microtubules (α-tubulin) and centrosomes (γ-tubulin).

Materials:

  • This compound-treated cells on coverslips (from Protocol 1)

  • PBS

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization buffer: 0.2% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies:

    • Mouse anti-α-tubulin antibody (for microtubules)

    • Rabbit anti-γ-tubulin antibody (for centrosomes)

  • Secondary antibodies:

    • Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)

    • Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Fixation:

    • PFA Fixation: Gently wash the cells with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Gently wash the cells with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): Add permeabilization buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibodies (e.g., 1:1000 for anti-α-tubulin, 1:500 for anti-γ-tubulin) in blocking buffer. Add the primary antibody solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies (e.g., 1:1000) in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Mounting: Rinse the coverslips once with PBS and mount them onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

cluster_1 Experimental Workflow for Mitotic Spindle Analysis A Cell Seeding on Coverslips B This compound Treatment A->B C Fixation & Permeabilization B->C D Immunofluorescence Staining (α-tubulin, γ-tubulin, DAPI) C->D E Fluorescence Microscopy D->E F Image Acquisition & Analysis E->F G Quantification of Spindle Phenotypes F->G

Experimental Workflow

Protocol 3: Quantitative Analysis of Mitotic Spindle Defects

This protocol provides a framework for quantifying the different mitotic spindle phenotypes observed after this compound treatment.

Procedure:

  • Acquire images from at least 100-200 mitotic cells per treatment condition using a fluorescence microscope.

  • Classify the mitotic spindles into distinct morphological categories:

    • Bipolar: Normal spindle with two distinct poles.

    • Monopolar: Spindle with a single pole.

    • Multipolar: Spindle with more than two poles.

    • Circular: Spindle with a circular or ring-like arrangement of microtubules.[6]

    • Other Aberrant: Spindles that do not fit into the above categories (e.g., disorganized, fragmented).

  • Count the number of cells in each category for each treatment condition.

  • Calculate the percentage of cells with each spindle phenotype.

  • (Optional) Perform further quantitative measurements such as spindle length, spindle angle (in multipolar spindles), and fluorescence intensity of tubulin.

  • Present the data in tables or graphs to compare the effects of different this compound concentrations or treatment times.

Signaling Pathways

This compound-induced disruption of the mitotic spindle leads to the activation of the Spindle Assembly Checkpoint (SAC), which arrests the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest can then trigger apoptosis.

cluster_2 This compound-Induced Signaling Pathway This compound This compound MT_Stab Microtubule Stabilization This compound->MT_Stab Spindle_Defects Aberrant Mitotic Spindles MT_Stab->Spindle_Defects SAC Spindle Assembly Checkpoint (SAC) Activation Spindle_Defects->SAC APC_C Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC_C Inhibits Mitotic_Arrest G2/M Mitotic Arrest APC_C->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest Bcl2 Bcl-2 Phosphorylation Apoptosis->Bcl2 Involves

This compound Signaling Cascade

Troubleshooting

  • Low Mitotic Index: Ensure cells are in the logarithmic growth phase before treatment. Consider synchronizing the cells at the G1/S or G2/M boundary before this compound treatment to enrich for mitotic cells.

  • High Background in Immunofluorescence: Optimize antibody concentrations. Increase the duration and number of washing steps. Ensure the blocking step is performed correctly.

  • Weak Fluorescent Signal: Use high-quality primary and secondary antibodies. Ensure proper fixation and permeabilization methods are used, as some epitopes can be masked. Use an antifade mounting medium to prevent photobleaching.

  • Cell Detachment: Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence, especially if using methanol fixation.

Conclusion

This compound is a powerful tool for investigating the intricacies of mitotic spindle formation and function. Its unique mechanism of action provides a valuable alternative to other microtubule-stabilizing agents. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their cell culture experiments for mitotic spindle analysis. Careful optimization of experimental conditions for specific cell lines and research questions will yield robust and insightful results.

References

Laulimalide as a Positive Control for Microtubule Stabilization Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is precisely regulated. This dynamic nature makes them a critical target for anticancer drug development. Microtubule-stabilizing agents (MSAs) are a class of compounds that suppress microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Laulimalide, a macrolide isolated from marine sponges, is a potent MSA. Unlike classic stabilizers like paclitaxel (B517696) (Taxol®), this compound has a unique mechanism of action, making it an invaluable tool and positive control in microtubule research and drug discovery.[1][2] Notably, it is effective against paclitaxel-resistant cell lines and those overexpressing P-glycoprotein (Pgp), a common mechanism of multidrug resistance.[1] These application notes provide detailed protocols for using this compound as a positive control in key assays to identify and characterize new microtubule-stabilizing compounds.

Mechanism of Action

This compound enhances the assembly of tubulin dimers into microtubules and stabilizes the resulting polymers.[1][2] Its mechanism is distinct from taxanes and epothilones. X-ray crystallography studies have revealed that this compound binds to a unique site on the exterior of β-tubulin.[3] This site is different from the taxoid-binding pocket located on the microtubule lumen.[3] By binding to this novel external site, this compound is thought to bridge adjacent protofilaments, effectively stapling them together and promoting microtubule stability.[3] This unique binding mode explains its activity in cancer cell lines that have developed resistance to taxanes through mutations in the taxoid-binding site.[2] The stabilization of microtubules by this compound disrupts the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[4][5]

This compound as a Positive Control

This compound is an excellent positive control for microtubule stabilization studies for several key reasons:

  • Potent Activity: It induces microtubule polymerization and inhibits cell proliferation at low nanomolar concentrations.[6]

  • Distinct Binding Site: Its non-taxoid binding site allows for the specific identification of compounds that may share its mechanism or to confirm the microtubule-stabilizing effects of a test compound independent of the taxane (B156437) site.

  • Overcomes Resistance: It is effective in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein, making it a useful control in studies targeting resistant cancers.[1]

  • Well-Characterized: Its effects on tubulin polymerization, cellular microtubule networks, and cell viability are well-documented, providing a robust benchmark for comparison.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data regarding the activity of this compound, providing reference values for its use as a positive control.

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of this compound vs. Paclitaxel

Cell LineCancer TypeThis compound IC₅₀ (nM)Paclitaxel IC₅₀ (nM)Drug Resistance MechanismSource
MDA-MB-435Breast Carcinoma5 - 1240Drug-Sensitive[7]
SK-OV-3Ovarian Carcinoma~10Not SpecifiedDrug-Sensitive[7]
SKVLB-1Ovarian Carcinoma~15>100,000P-glycoprotein Overexpression[7]
HCT-15Colon Carcinoma8.81,060P-glycoprotein Overexpression[6]
MES-SA/Dx5-Rx1Uterine Sarcoma20.311,200P-glycoprotein Overexpression[6]
MCF-7Breast Adenocarcinoma7.02.4Drug-Sensitive[2]

Table 2: Biochemical Activity of this compound

ParameterObservationComparison to PaclitaxelSource
In Vitro Tubulin PolymerizationStimulates polymerization of purified tubulin.Quantitatively comparable in its effect on the reaction.[2]
Binding SiteBinds to a unique, non-taxoid site on β-tubulin.Does not compete for the taxoid-binding site.[2][3]
Effect on MicrotubulesPromotes the formation of microtubule bundles in cells.Similar, but this compound can induce characteristically longer polymers in vitro.[4]

Visualized Workflows and Pathways

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in screening studies.

laulimalide_pathway tubulin α/β-Tubulin Heterodimers mt Dynamic Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization stable_mt Hyperstabilized Microtubules mt->stable_mt Stabilization This compound This compound This compound->mt spindle Defective Mitotic Spindle stable_mt->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

This compound's mechanism of action pathway.

experimental_workflow cluster_controls Controls for Each Assay start Screening for Novel Microtubule Stabilizers assay_type Select Assay Type start->assay_type invitro In Vitro Assay (Tubulin Polymerization) assay_type->invitro Biochemical cellular Cell-Based Assay (Immunofluorescence) assay_type->cellular Cellular Imaging cytotox Cell-Based Assay (Cytotoxicity) assay_type->cytotox Cellular Viability treat1 Treat with Controls & Test Cmpd invitro->treat1 treat2 Treat with Controls & Test Cmpd cellular->treat2 treat3 Treat with Controls & Test Cmpd cytotox->treat3 analyze1 Measure OD / Fluorescence over time treat1->analyze1 analyze2 Image Microtubule Network treat2->analyze2 analyze3 Measure Cell Viability (SRB) treat3->analyze3 end Identify 'Hits' with Stabilizing Activity analyze1->end analyze2->end analyze3->end neg Negative Control (Vehicle/DMSO) pos Positive Control (this compound) test Test Compound

Experimental workflow using this compound.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: The assembly of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[8][9] Stabilizing agents like this compound will increase the rate and extent of fluorescence.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound (positive control)

  • Nocodazole (B1683961) (negative control, inhibitor)

  • Vehicle (e.g., DMSO)

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reagent Preparation (on ice):

    • Reconstitute tubulin to 10 mg/mL in ice-cold GTB with 1 mM GTP. Keep on ice and use within one hour.

    • Prepare a tubulin polymerization mix on ice to a final concentration of 2-3 mg/mL tubulin in GTB supplemented with 1 mM GTP, 10-15% glycerol, and 10 µM DAPI.[8][9]

    • Prepare 10x stocks of this compound (e.g., 100 µM), nocodazole (e.g., 100 µM), and test compounds in GTB. Ensure the final vehicle concentration does not exceed 1-2%.

  • Assay Procedure:

    • Pre-warm the 96-well plate and the plate reader to 37°C for at least 30 minutes.

    • Add 5 µL of the 10x compound dilutions (vehicle, this compound, nocodazole, test compound) to the appropriate wells.

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin polymerization mix to each well, avoiding bubbles. The final volume is 50 µL.[8]

    • Immediately place the plate in the reader and begin kinetic measurements.

  • Data Acquisition:

    • Measure fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.[9]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Compare the polymerization curves: this compound should show a faster rate of polymerization (steeper slope) and a higher plateau compared to the vehicle control. Nocodazole should show significant inhibition.

Immunofluorescence Staining of Cellular Microtubules

This cell-based assay visualizes the effect of compounds on the microtubule network architecture.

Principle: Cells are treated with the test compound, fixed, and permeabilized. The microtubule network is then labeled using a primary antibody against α-tubulin, followed by a fluorescently-conjugated secondary antibody. Nuclei are counterstained to aid in identifying cell cycle stages.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Sterile glass coverslips in 12- or 24-well plates

  • Complete cell culture medium

  • This compound, test compounds, vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear stain: DAPI (1 µg/mL)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in multi-well plates and allow them to adhere and grow for 24 hours to reach 50-70% confluency.[10]

  • Compound Treatment: Treat cells with various concentrations of the test compound, this compound (e.g., 10-100 nM), and a vehicle control for a desired period (e.g., 16-24 hours).

  • Fixation:

    • Gently wash cells twice with pre-warmed PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature OR with ice-cold methanol for 5 minutes at -20°C.[11]

  • Permeabilization & Blocking:

    • Wash cells three times with PBS.

    • If using PFA fixation, permeabilize with Triton X-100 buffer for 10-15 minutes.[10]

    • Wash three times with PBS.

    • Block with 1% BSA for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Antibody Incubation:

    • Incubate coverslips with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[10]

    • Wash three times with PBS.

    • Incubate with the fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[10]

  • Counterstaining and Mounting:

    • Wash three times with PBS, protected from light.

    • Incubate with DAPI solution for 5-10 minutes.[12]

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the microtubule network using a fluorescence microscope. Capture images of vehicle-treated cells (displaying a fine, filamentous network), and this compound-treated cells (showing dense microtubule bundling and aberrant mitotic spindles).

Cell Proliferation/Cytotoxicity Assay (SRB Assay)

This assay measures cell density based on total cellular protein content, providing a robust method for determining a compound's antiproliferative activity.

Principle: The sulforhodamine B (SRB) dye binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye, measured colorimetrically, is proportional to the number of cells.[13][14]

Materials:

  • Cancer cell line of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound, test compounds, vehicle (DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base (pH 10.5)

  • Microplate reader (absorbance at ~510-570 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[15][16]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and controls (this compound, vehicle). Incubate for 48-72 hours.[13]

  • Cell Fixation:

    • Gently add 50-100 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.[14][17]

    • Incubate the plate at 4°C for at least 1 hour.

  • Staining:

    • Carefully discard the supernatant. Wash the plate five times with tap water or 1% acetic acid and allow it to air dry completely.[13][14]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing and Solubilization:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[14]

    • Allow the plate to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[14][16]

  • Absorbance Measurement:

    • Read the absorbance (Optical Density, OD) on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value. The IC₅₀ for this compound should fall within the expected nanomolar range for the cell line used.

References

Application Notes and Protocols: Immunofluorescence Microscopy of Microtubule Alterations Following Laulimalide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide is a potent, marine-derived macrolide that has garnered significant interest in cancer research due to its unique mechanism of action as a microtubule-stabilizing agent.[1] Unlike taxanes, which are widely used in chemotherapy, this compound binds to a distinct, non-taxane site on β-tubulin, leading to the stabilization of microtubules.[1][2] This stabilization disrupts the dynamic instability of microtubules, which is critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The primary consequences of this compound treatment in cancer cells are mitotic arrest at the G2/M phase, the formation of abnormal mitotic spindles, and ultimately, the induction of apoptosis.[3][4] Notably, this compound has shown efficacy in multidrug-resistant cancer cell lines that overexpress P-glycoprotein, making it a promising candidate for further investigation.

Immunofluorescence microscopy is an invaluable technique for visualizing the effects of this compound on the microtubule cytoskeleton. This application note provides a detailed protocol for immunofluorescence staining of microtubules in cultured cells following this compound treatment, enabling the qualitative and quantitative analysis of its cellular effects.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to a novel site on the exterior of the microtubule lattice, promoting the polymerization of tubulin into stable microtubules.[2][5] This action suppresses the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division. The stabilization of interphase microtubules also leads to the formation of microtubule bundles throughout the cytoplasm.[1][4] The disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[3][4]

Data Presentation

The following table summarizes the inhibitory concentrations of this compound on cell proliferation (IC50) and its effect on cell cycle progression in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)% of Cells in G2/M (at 30 nM)Reference
HeLaCervical Cancer~10-20~19% (after 2.5h)[3]
A-10Rat Aortic Smooth MuscleNot SpecifiedNot Specified[4]
MDA-MB-435Breast Carcinoma~15G2/M arrest observed[4]
SK-OV-3Ovarian Cancer~10Not Specified[4]

Experimental Protocols

Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol is designed for adherent cells cultured on glass coverslips.

Materials:

  • Cell Line: e.g., HeLa, A549, or other cancer cell lines of interest.

  • Culture Medium: Appropriate for the chosen cell line.

  • This compound Stock Solution: 1 mM in DMSO.

  • Glass Coverslips: Sterile, 12 mm or 18 mm.

  • Multi-well plates: 12-well or 24-well.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse anti-α-tubulin antibody (or another suitable tubulin antibody).

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).

  • Antifade Mounting Medium.

  • Microscope Slides.

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in pre-warmed culture medium from the 1 mM stock solution. A typical concentration range to test is 1 nM to 100 nM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 18-24 hours).

  • Fixation:

    • Aspirate the treatment medium and gently wash the cells twice with pre-warmed PBS.

    • Add 4% PFA solution to each well to fix the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to each well.

    • Incubate for 10 minutes at room temperature.

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1% BSA in PBS to each well to block non-specific antibody binding.

    • Incubate for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendation.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody solution to the coverslips.

    • Incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Add the DAPI solution to the cells and incubate for 5-10 minutes at room temperature in the dark.

  • Mounting:

    • Wash the cells twice with PBS.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Acquire images using appropriate filter sets for the chosen fluorophores.

    • For quantitative analysis, ensure that all images are acquired using identical settings (e.g., exposure time, gain, laser power).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis seeding Seed Cells on Coverslips adherence Allow Adherence (24h) seeding->adherence treatment Treat with this compound (1-100 nM, 18-24h) adherence->treatment fixation Fixation (4% PFA) treatment->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody (anti-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab dapi Nuclear Stain (DAPI) secondary_ab->dapi mounting Mount Coverslips dapi->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for immunofluorescence microscopy of this compound-treated cells.

laulimalide_pathway cluster_cell Cellular Processes cluster_microtubule Microtubule Dynamics cluster_mitosis Mitosis This compound This compound stabilized_mt Stabilized Microtubules (Bundling) This compound->stabilized_mt Binds to non-taxane site & stabilizes tubulin α/β-Tubulin Dimers microtubule Dynamic Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization microtubule->stabilized_mt mitotic_arrest G2/M Arrest stabilized_mt->mitotic_arrest Disrupts Spindle Formation mitotic_spindle Normal Mitotic Spindle apoptosis Apoptosis mitotic_arrest->apoptosis

References

Total Synthesis of (-)-Laulimalide: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (-)-laulimalide, a potent microtubule-stabilizing agent with significant potential in cancer research and drug development. The information is compiled from seminal total syntheses, offering a comparative overview of different synthetic strategies and detailed methodologies for key transformations.

Introduction

(-)-Laulimalide is a marine-derived macrolide that has garnered considerable attention due to its potent cytotoxic activity against a range of cancer cell lines.[1][2] Its unique mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][3][4] Notably, laulimalide binds to a distinct site on β-tubulin, different from the taxane-binding site, making it a promising candidate for overcoming drug resistance. This document outlines and compares key total syntheses of (-)-laulimalide, providing researchers with the necessary information to replicate these syntheses for further investigation and analog development.

Comparative Analysis of Selected Total Syntheses

Several research groups have successfully completed the total synthesis of (-)-laulimalide. This section provides a comparative summary of three prominent approaches, highlighting their key strategies, step counts, and overall yields.

Synthetic ApproachKey FeaturesLongest Linear Sequence (Steps)Overall Yield (%)
Ghosh et al. Convergent synthesis, Julia olefination, Ring-closing metathesis, Sharpless epoxidation.253.5
Paterson et al. Jacobsen's Hetero-Diels-Alder, Aldol (B89426) coupling, Mitsunobu macrolactonization, Sharpless epoxidation.272.9
Mulzer et al. Kulinkovich reaction, Julia-Kocienski olefination, Yamaguchi macrolactonization.Not explicitly statedNot explicitly stated

Experimental Protocols: Key Reactions

The following are detailed protocols for key reactions from the featured total syntheses. These protocols are intended to be a guide for researchers and may require optimization based on specific laboratory conditions and reagent purity.

Ghosh Synthesis: Julia Olefination

This protocol describes the coupling of the C3-C16 and C17-C28 fragments via a Julia olefination.

Materials:

  • C17-C28 sulfone fragment

  • C3-C16 aldehyde fragment

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Sodium amalgam (Na(Hg))

  • Anhydrous Methanol (MeOH)

  • Disodium hydrogen phosphate (B84403) (Na₂HPO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the C17-C28 sulfone fragment in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the C3-C16 aldehyde fragment in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to -40 °C over 2 hours.

  • Quench the reaction by the addition of acetic anhydride.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in anhydrous MeOH and cool to -20 °C.

  • Add Na₂HPO₄ followed by sodium amalgam portion-wise. Stir the reaction mixture at -20 °C and then allow it to warm to room temperature.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the coupled product.

Paterson Synthesis: Diastereoselective Aldol Coupling

This protocol details the boron-mediated aldol reaction to couple key fragments of the this compound backbone.

Materials:

  • Ketone fragment

  • Aldehyde fragment

  • Dicyclohexylboron chloride (c-Hex₂BCl)

  • Triethylamine (Et₃N)

  • Anhydrous Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the ketone fragment in anhydrous Et₂O and cool to -78 °C under an inert atmosphere.

  • Add triethylamine, followed by the dropwise addition of dicyclohexylboron chloride. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to form the boron enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add a pre-cooled solution (-78 °C) of the aldehyde fragment in anhydrous Et₂O to the boron enolate solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then at -20 °C for 4 hours.

  • Quench the reaction by adding an equal volume of MeOH.

  • Add a phosphate buffer (pH 7) and then slowly add 30% aqueous H₂O₂ at 0 °C.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Final Step: Sharpless Asymmetric Epoxidation

This reaction is a crucial final step in several syntheses to install the epoxide ring with high stereoselectivity.

Materials:

  • Des-epoxy-laulimalide precursor

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (B31447)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4Å)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred suspension of powdered 4Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C under an inert atmosphere, add Ti(OiPr)₄.

  • Add (+)-DET and stir the mixture for 10 minutes.

  • Add a solution of the des-epoxy-laulimalide precursor in anhydrous CH₂Cl₂.

  • Add TBHP in decane dropwise and stir the reaction mixture at -20 °C for 24-48 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through Celite, washing the pad with CH₂Cl₂.

  • Wash the combined filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (-)-laulimalide.

Visualizations

Retrosynthetic Analysis of (-)-Laulimalide (Ghosh Approach)

G This compound (-)-Laulimalide macrolactone Macrolactone Precursor This compound->macrolactone Sharpless Epoxidation c3_c16 C3-C16 Aldehyde macrolactone->c3_c16 Macrolactonization c17_c28 C17-C28 Sulfone macrolactone->c17_c28 dihydropyran1 Dihydropyran (C5-C9) c3_c16->dihydropyran1 Fragment Synthesis dihydropyran2 Dihydropyran (C23-C27) c17_c28->dihydropyran2 Fragment Synthesis

Caption: Retrosynthetic analysis of the Ghosh total synthesis.

Experimental Workflow for a Key Coupling Step

G start Start: C17-C28 Sulfone step1 1. Dissolve in THF 2. Cool to -78 °C start->step1 step2 Add n-BuLi step1->step2 step3 Add C3-C16 Aldehyde step2->step3 step4 Quench with Ac₂O step3->step4 step5 Workup with Na(Hg) step4->step5 purification Flash Chromatography step5->purification product Coupled Product purification->product

Caption: Workflow for the Julia olefination coupling reaction.

Signaling Pathway of this compound-Induced Apoptosis

G This compound (-)-Laulimalide tubulin β-Tubulin This compound->tubulin Binds to a unique site microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2_phos Bcl-2 Phosphorylation mitotic_arrest->bcl2_phos caspase_act Caspase Cascade Activation bcl2_phos->caspase_act Inhibition of anti-apoptotic function apoptosis Apoptosis caspase_act->apoptosis

Caption: Simplified signaling cascade of this compound action.

References

Application Notes and Protocols: Laulimalide Treatment Conditions for MDA-MB-435 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Laulimalide is a potent, marine-derived macrolide that has garnered significant interest as a potential anticancer agent. Its mechanism of action involves the stabilization of microtubules, similar to the widely used taxanes like paclitaxel.[1][2][3] However, this compound is chemically distinct and binds to a different site on tubulin, allowing it to remain effective against cancer cells that have developed resistance to taxanes.[4][5] It is a potent inhibitor of cell proliferation, with IC50 values often in the low nanomolar range.[1][2][3] Treatment of cancer cells, including the MDA-MB-435 line, with this compound leads to mitotic arrest, the formation of abnormal mitotic spindles, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][6]

Important Note on the MDA-MB-435 Cell Line: Researchers should be aware that the origin of the MDA-MB-435 cell line is contested. While originally established from the pleural effusion of a patient with breast carcinoma, multiple studies have since provided evidence suggesting it is a derivative of the M14 melanoma cell line.[7] Some studies continue to refer to it as a breast cancer model, while others classify it as melanoma.[8][9] This lineage infidelity is a critical consideration when interpreting experimental results.[9]

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated across various cancer cell lines. While specific IC50 values for MDA-MB-435 are not consistently detailed in the literature, data from other breast cancer cell lines provide a strong benchmark for its potency.

Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineAssay TypeValue (nM)Reference / Notes
TNBC Panel GI500.7 - 17.3Panel included MDA-MB-231, HCC1806, BT-549, MDA-MB-453, and HCC1937 cell lines.[6][8]
MCF-7 IC507.0Human breast adenocarcinoma cell line.[4]
MDA-MB-435 IC50Low nMDescribed as having IC50 values in the low nanomolar range, though a precise value is not provided.[1][2]

Mechanism of Action & Experimental Overview

The following diagrams illustrate the molecular pathway of this compound's action and a general workflow for its evaluation in a laboratory setting.

laulimalide_mechanism cluster_cell Cellular Environment This compound This compound Tubulin β-Tubulin (Non-Taxoid Site) This compound->Tubulin Binds Stabilization Microtubule Stabilization Tubulin->Stabilization Promotes MitoticArrest Mitotic Arrest (G2/M Phase) Stabilization->MitoticArrest Induces Caspase Caspase Cascade Activation MitoticArrest->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Caption: this compound's mechanism of action in cancer cells.

experimental_workflow cluster_assays Downstream Assays start Seed MDA-MB-435 Cells in Culture Plates treat Treat with this compound (Vehicle Control + Dose Range) start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) incubate->cell_cycle microtubule Immunofluorescence (Tubulin Staining) incubate->microtubule

References

Application of Laulimalide in Studying Drug-Resistant Cancer Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide, a macrolide isolated from marine sponges, is a potent microtubule-stabilizing agent with significant potential in the study and potential treatment of drug-resistant cancers. Unlike taxanes, such as paclitaxel (B517696), this compound is effective against cancer cells that overexpress P-glycoprotein (PgP), a key efflux pump responsible for multidrug resistance (MDR).[1][2][3] Furthermore, this compound has demonstrated efficacy in cancer models with mutations in the β-tubulin gene, which can confer resistance to taxanes.[4][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of drug-resistant cancer models.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin and promoting microtubule assembly and stabilization.[1][2] This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. The stabilization of microtubules by this compound leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death).[7] A key feature of this compound is that it binds to a different site on the tubulin polymer than taxanes, explaining its activity against taxane-resistant cell lines.[4][5][6]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against various drug-sensitive and drug-resistant cancer cell lines.

Table 1: IC50 Values of this compound in Drug-Sensitive and P-glycoprotein Overexpressing Cancer Cell Lines

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Paclitaxel IC50 (nM)Reference
SKVLB-1OvarianP-glycoprotein overexpressionLow nM range>1000[7][8]
A2780/AD10OvarianP-glycoprotein overexpressionSensitiveResistant[4]

Table 2: IC50 Values of this compound in Cancer Cell Lines with β-Tubulin Mutations

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM)Paclitaxel IC50 (nM)Epothilone A/B IC50 (nM)Reference
PTX10Ovarianβ-tubulin mutationSensitiveResistantPartially Sensitive[4]
PTX22Ovarianβ-tubulin mutationSensitiveResistantPartially Sensitive[4]
A8Ovarianβ-tubulin mutationSensitivePartially SensitiveResistant[4]
B10Ovarianβ-tubulin mutationSensitivePartially SensitiveResistant[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of this compound on the proliferation and survival of cancer cells.

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein basic amino acid residues in fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Determine the percentage of cell viability and the IC50 value as described for the SRB assay.

Apoptosis Assay: Annexin V/Propidium (B1200493) Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Microtubule Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Microtubule-stabilizing agents like this compound will enhance the rate and extent of polymerization.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the tubulin solution and GTP (to a final concentration of 1 mM). Add this compound at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Polymerization Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to assess its effect on tubulin polymerization.[9][10]

Immunofluorescence Microscopy of Microtubules

Principle: This technique allows for the visualization of the microtubule network within cells, revealing the effects of this compound on microtubule organization, such as the formation of microtubule bundles.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., at its IC50 concentration) for an appropriate time (e.g., 18-24 hours).

  • Fixation: Fix the cells with ice-cold methanol (B129727) for 10 minutes or with 4% paraformaldehyde for 20 minutes.

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • DNA Staining: Counterstain the nuclei with a DNA dye such as DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Principle: this compound's disruption of the mitotic spindle leads to cell cycle arrest, typically in the G2/M phase. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with this compound for a duration that allows for cell cycle effects to become apparent (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

In Vivo Xenograft Models

Principle: Xenograft models using immunodeficient mice are crucial for evaluating the in vivo efficacy and toxicity of anticancer agents like this compound.

Protocol:

  • Cell Preparation: Culture the desired drug-resistant cancer cell line and harvest the cells during the exponential growth phase.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers (Volume = (Length x Width^2) / 2).

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses and schedules.

  • Efficacy and Toxicity Assessment: Monitor tumor growth and the general health of the mice (e.g., body weight, behavior) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Note on In Vivo Studies: Published studies have indicated that this compound may exhibit significant toxicity in vivo with minimal tumor growth inhibition, suggesting a narrow therapeutic window.[1][2][3][13] Therefore, careful dose-escalation studies are essential to determine a safe and potentially effective dose range.

Visualizations

Signaling and Experimental Workflow Diagrams

laulimalide_mechanism cluster_cell Cancer Cell cluster_resistance Drug Resistance Mechanisms This compound This compound tubulin β-Tubulin (Non-Taxoid Site) This compound->tubulin Binds to microtubules Microtubule Stabilization tubulin->microtubules Promotes mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pgp P-glycoprotein (PgP Efflux Pump) taxol Taxol pgp->taxol Effluxes taxol->pgp Substrate for laulimalide_res This compound laulimalide_res->pgp Poor Substrate for

Caption: Mechanism of action of this compound and its circumvention of P-glycoprotein-mediated drug resistance.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo Xenograft Model start Start: Drug-Resistant Cancer Cell Line invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo viability Cell Viability (SRB/MTT) invitro->viability apoptosis Apoptosis (Annexin V/PI) invitro->apoptosis microtubule Microtubule Polymerization invitro->microtubule if_microscopy Immunofluorescence (Microtubules) invitro->if_microscopy cell_cycle Cell Cycle Analysis (Flow Cytometry) invitro->cell_cycle implantation Tumor Cell Implantation invivo->implantation end Endpoint: Assess Anti-Cancer Efficacy and Mechanism viability->end apoptosis->end microtubule->end if_microscopy->end cell_cycle->end treatment This compound Treatment implantation->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring monitoring->end

Caption: Experimental workflow for evaluating this compound in drug-resistant cancer models.

logical_relationship cluster_drug_properties This compound Properties cluster_outcomes Therapeutic Potential mt_stabilizer Microtubule Stabilizer overcomes_taxane_res Overcomes Taxane Resistance mt_stabilizer->overcomes_taxane_res Contributes to non_pgp_substrate Poor PgP Substrate overcomes_mdr Overcomes P-gp Mediated MDR non_pgp_substrate->overcomes_mdr unique_binding_site Unique Tubulin Binding Site unique_binding_site->overcomes_taxane_res

Caption: Logical relationship between this compound's properties and its ability to overcome drug resistance.

References

Techniques for Assessing Laulimalide-Induced Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laulimalide, a potent microtubule-stabilizing agent, has emerged as a promising candidate in cancer chemotherapy. Its mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and the subsequent induction of apoptosis, or programmed cell death. The accurate assessment of apoptosis is critical for evaluating the efficacy of this compound and its analogues. This document provides detailed application notes and experimental protocols for key techniques used to quantify and characterize this compound-induced apoptosis in cancer cell lines.

Introduction to this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by binding to tubulin and stabilizing microtubules, a mechanism similar to that of paclitaxel, though at a distinct binding site.[1] This stabilization disrupts the normal function of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a key mechanism of cell death for many microtubule-targeting agents.[2][3]

Key molecular events in this compound-induced apoptosis include:

  • Phosphorylation of Bcl-2: This modification of the anti-apoptotic protein Bcl-2 is a common feature among microtubule-stabilizing agents and is an early event in the apoptotic cascade.[2]

  • Caspase Activation: The apoptotic signaling cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7.[4]

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2] The cleavage of PARP is a hallmark of apoptosis.

This guide details the methodologies to probe these events, providing a comprehensive toolkit for researchers investigating the apoptotic effects of this compound.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data on the biological effects of this compound and its analogues, providing a reference for experimental design and data comparison.

Table 1: Inhibitory Concentration (IC50) of this compound and Analogues on Cancer Cell Proliferation

CompoundCell LineIC50 (nM)Reference
This compoundMDA-MB-4355.7[5]
LA1 (C16-C17-des-epoxy this compound)MDA-MB-435120[5]
LA2 (C20-methoxy this compound)MDA-MB-435240[5]
LA13MDA-MB-4357,900[6]
LA14MDA-MB-4352,800[6]
LA15MDA-MB-4354,500[6]
LA16MDA-MB-4359,600[6]
LA18MDA-MB-435233[6]

Table 2: this compound Analogue Concentrations Leading to G2/M Arrest and Apoptosis in MDA-MB-435 Cells (24-hour treatment)

CompoundConcentration for G2/M ArrestObservationReference
LA1315 µMSignificant mitotic accumulation with a small G1 population. A pre-G1 peak indicative of apoptosis was present.[6]
LA145 µMTotal G2/M accumulation with no cells in G1. A pre-G1 peak indicative of apoptosis was present.[6]
LA1510 µMComplete G2/M accumulation. A pre-G1 peak indicative of apoptosis was present.[6]
LA1620 µMComplete G2/M accumulation. A pre-G1 peak indicative of apoptosis was present.[6]
LA18750 nMComplete G2/M accumulation. A pre-G1 peak indicative of apoptosis was present.[6]

Experimental Protocols

This section provides detailed protocols for the key assays used to assess this compound-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include an untreated control.

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize, neutralize with complete medium, and combine with the floating cells from the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.[2][3]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC) and 5 µL of Propidium Iodide (PI) staining solution.[3][7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Interpretation of Results:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspase-3 and -7 are key executioner caspases activated during apoptosis. Their activity can be measured using a fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by these caspases. Cleavage of the substrate releases a fluorescent molecule, and the resulting fluorescence is proportional to the caspase activity.[8]

Protocol:

  • Cell Lysate Preparation:

    • Plate cells in a 96-well plate and treat with this compound.

    • After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.

  • Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7 Assay):

    • Equilibrate the 96-well plate containing cell lysates and the Caspase-Glo® 3/7 Reagent to room temperature.[8]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[8]

    • Incubate at room temperature for 30 minutes to 3 hours, protected from light. The optimal incubation time should be determined empirically for the specific cell line and treatment conditions.[8]

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.[8]

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: A late-stage event in apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay detects these DNA breaks by using the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., fluorescently labeled) onto the 3'-hydroxyl ends of the DNA fragments.[9]

Protocol:

  • Sample Preparation (for adherent cells):

    • Grow and treat cells on coverslips in a multi-well plate.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[10]

    • Wash the cells twice with deionized water.[10]

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions of the chosen kit.

    • Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[11]

  • Detection and Analysis:

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Markers

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway. Key markers for this compound-induced apoptosis include the cleavage of PARP and the phosphorylation of Bcl-2.[12]

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and harvest.

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[13]

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved PARP, phospho-Bcl-2, total Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended antibody dilutions should be optimized but typically range from 1:1000 to 1:5000.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system or X-ray film.[13]

    • Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Laulimalide_Apoptosis_Pathway This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Phos Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_Phos Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitotic_Arrest->Caspase_Activation Bcl2_Phos->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Apoptosis

Apoptosis_Assessment_Workflow cluster_assays Apoptosis Assays Cell_Culture Cell Culture & Treatment with this compound Harvest Harvest Cells Cell_Culture->Harvest Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Harvest->Flow_Cytometry Caspase_Assay Caspase-3/7 Activity Assay (Luminometry/Fluorometry) Harvest->Caspase_Assay TUNEL_Assay TUNEL Assay (Microscopy/Flow Cytometry) Harvest->TUNEL_Assay Western_Blot Western Blot (Cleaved PARP, p-Bcl-2) Harvest->Western_Blot Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis TUNEL_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for assessing this compound-induced apoptosis.

References

Application Notes and Protocols for Creating Laulimalide-Resistant Cell Lines for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laulimalide

This compound is a potent, marine-derived macrolide that has garnered significant interest in the field of oncology.[1][2] Isolated from the marine sponge Cacospongia mycofijiensis, this compound exhibits strong cytotoxic activity against a broad range of cancer cell lines.[2][3] Its primary mechanism of action is the stabilization of microtubules, similar to the taxane (B156437) class of drugs.[1][4][5] However, this compound is distinguished by its unique binding site on β-tubulin, which is different from the taxane-binding site. This distinct binding site allows this compound to be effective against cancer cells that have developed resistance to paclitaxel (B517696) and other taxanes due to mutations in the taxane-binding site or overexpression of P-glycoprotein (Pgp).[1][2][4] this compound's ability to circumvent these common resistance mechanisms makes it a valuable tool for cancer research and a promising candidate for further drug development.[1]

The induction of microtubule stabilization by this compound disrupts the normal dynamics of the mitotic spindle, leading to mitotic arrest and subsequent activation of the apoptotic cell death pathway.[1][2][4][5] Understanding the mechanisms by which cancer cells may develop resistance to this compound is crucial for anticipating and overcoming clinical challenges. The generation of this compound-resistant cell lines in a laboratory setting provides an invaluable model system for elucidating these resistance mechanisms, identifying new therapeutic targets, and developing novel strategies to combat drug resistance.

Data Presentation

Table 1: Proliferation Inhibition (IC50) of this compound in Parental and Resistant Ovarian Carcinoma Cell Lines
Cell LineDescriptionThis compound IC50 (nM)Fold Resistance
1A9 Parental human ovarian carcinoma~3.81
1A9-L4 This compound-resistant subline~150~39

Data derived from studies on the 1A9 human ovarian carcinoma cell line and its this compound-resistant derivative, L4.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

This protocol describes a method for generating this compound-resistant cell lines by continuous exposure to gradually increasing concentrations of the drug. This method mimics the development of acquired resistance under therapeutic pressure.

Materials:

  • Parental cancer cell line of interest (e.g., 1A9 human ovarian carcinoma)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

  • -80°C freezer and liquid nitrogen storage

Procedure:

  • Determine the Initial IC50 of the Parental Cell Line:

    • Culture the parental cells in their recommended complete medium.

    • Perform a cell viability assay (e.g., MTT or WST-1) with a range of this compound concentrations to determine the 50% inhibitory concentration (IC50).

  • Initial Drug Exposure:

    • Seed the parental cells in a culture flask at a low density.

    • Begin by exposing the cells to this compound at a concentration equal to the determined IC50.

  • Monitoring and Dose Escalation:

    • Initially, significant cell death is expected. Monitor the culture closely.

    • Replace the medium with fresh, drug-containing medium every 2-3 days.

    • When the surviving cells recover and reach 70-80% confluency, subculture them.

    • Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the this compound concentration by a factor of 1.5 to 2.0.

    • Repeat this cycle of adaptation and dose escalation. The process of developing significant resistance can take several months. For example, the generation of the 1A9-L4 cell line took 18 months, with concentrations gradually increasing from 10 nM to 150 nM.

  • Cryopreservation:

    • At each successful dose escalation step, cryopreserve a stock of the cells. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup.

  • Maintenance of Resistant Phenotype:

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), continuously maintain the resistant cell line in a medium containing the highest concentration of this compound to which they are resistant.

Protocol 2: Characterization of the Resistant Phenotype

A. IC50 Re-evaluation:

  • Perform a cell viability assay on both the parental and the newly generated resistant cell line with a range of this compound concentrations.

  • Calculate the IC50 values for both cell lines and determine the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line.

B. Analysis of Tubulin Polymerization (In Vitro Assay):

This assay assesses the direct effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • This compound

  • Fluorescence-based tubulin polymerization assay kit or a spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution in ice-cold General Tubulin Buffer containing GTP.

  • Add this compound (or vehicle control) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin solution to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in fluorescence or absorbance over time.

  • Compare the polymerization curves of tubulin treated with this compound in the presence of tubulin from sensitive and potentially resistant cellular extracts (if purified) or observe the differential effects on purified tubulin.

C. Identification of Tubulin Gene Mutations (Sanger Sequencing):

The primary mechanism of resistance to this compound is often due to mutations in the β-tubulin gene.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • Primers specific for the β-tubulin gene (TUBB)

  • PCR amplification kit

  • DNA purification kit

  • Sanger sequencing service

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both parental and resistant cell lines.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification:

    • Amplify the coding sequence of the β-tubulin gene from the cDNA using specific primers.

  • DNA Purification and Sequencing:

    • Purify the PCR product.

    • Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cell line with the sequence from the parental cell line and a reference sequence for the human β-tubulin gene.

    • Identify any nucleotide changes that result in amino acid substitutions.

Visualizations

experimental_workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistant Phenotype start Parental Cell Line Culture ic50_initial Determine Initial IC50 start->ic50_initial exposure Continuous Exposure to this compound (starting at IC50) ic50_initial->exposure monitoring Monitor Cell Viability and Proliferation exposure->monitoring escalation Stepwise Dose Escalation (1.5x - 2.0x) monitoring->escalation Cells Recover escalation->exposure cryo Cryopreserve Cell Stocks at Each Stage escalation->cryo maintenance Maintain in High-Dose this compound escalation->maintenance Desired Resistance Achieved ic50_reeval IC50 Re-evaluation (Parental vs. Resistant) maintenance->ic50_reeval tubulin_poly Tubulin Polymerization Assay maintenance->tubulin_poly mutation_analysis Tubulin Gene Sequencing maintenance->mutation_analysis

Experimental workflow for generating and characterizing this compound-resistant cell lines.

laulimalide_apoptosis_pathway This compound This compound microtubules Microtubule Stabilization This compound->microtubules mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest jnk_activation JNK Activation mitotic_arrest->jnk_activation bcl2_phos Bcl-2 Phosphorylation jnk_activation->bcl2_phos bcl2_inactivation Inhibition of Anti-Apoptotic Bcl-2 Function bcl2_phos->bcl2_inactivation cytochrome_c Cytochrome c Release bcl2_inactivation->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

References

Application Note: Analysis of Laulimalide-Induced Cell Cycle Arrest Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laulimalide is a potent marine-derived natural product that has garnered significant interest in oncology research due to its unique mechanism of action as a microtubule-stabilizing agent.[1][2][3] Unlike taxanes such as paclitaxel, this compound binds to a distinct site on β-tubulin, leading to the stabilization of microtubules and subsequent disruption of microtubule dynamics.[4][5] This interference with the normal function of the mitotic spindle results in a cell cycle block at the G2/M phase, ultimately leading to apoptosis in cancer cells.[1][6][7] Notably, this compound has demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines that overexpress P-glycoprotein, making it a promising candidate for further investigation.[1][2][6]

This application note provides a detailed protocol for inducing and analyzing cell cycle arrest caused by this compound in cancer cell lines using flow cytometry with propidium (B1200493) iodide (PI) staining.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to microtubules and suppressing their dynamic instability.[1] This stabilization prevents the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[1][3] Consequently, cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][8][9] This prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.[1][6]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell proliferation and cell cycle distribution in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Breast Carcinoma5 - 12[1]
SK-OV-3Ovarian Cancer5 - 12[1]
SKVLB-1 (MDR)Ovarian Cancer5 - 12[6]
HeLaCervical Cancer~10[7]
A-10Smooth Muscle>1000[1]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-435 Cells

Treatment% of Cells in G1% of Cells in S% of Cells in G2/MReference
Vehicle Control652015[8]
This compound (IC85)101575[7][8]

Note: The values presented are approximate and may vary depending on the specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • This compound (synthetic or purified)

  • Cancer cell line of interest (e.g., MDA-MB-435)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Protocol for this compound Treatment and Cell Harvesting
  • Cell Seeding: Seed the cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of harvesting.

  • This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 9, 16, or 24 hours) to induce cell cycle arrest.[1][9]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

Protocol for Cell Fixation and Staining for Flow Cytometry
  • Washing: Resuspend the cell pellet in 3 mL of PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.[10]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[10]

  • Incubation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[10]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, as ethanol-fixed cells are more buoyant. Discard the supernatant carefully.[10]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained.[10][11]

  • Propidium Iodide Staining: Add 400 µL of PI staining solution to the cell suspension. Mix well.[10][11]

  • Incubation: Incubate at room temperature for 5-10 minutes in the dark.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.

Data Analysis

The data acquired from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express). The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by gating the cell populations based on their DNA content (PI fluorescence intensity).

Mandatory Visualizations

Laulimalide_Signaling_Pathway This compound This compound Tubulin β-Tubulin (non-taxoid site) This compound->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest fix Fix with 70% Ethanol harvest->fix rnase RNase A Treatment fix->rnase pi Stain with Propidium Iodide rnase->pi flow Flow Cytometry Acquisition pi->flow analyze Cell Cycle Analysis flow->analyze

References

Application Notes and Protocols for Utilizing Laulimalide in the Study of Kinesin Motor Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laulimalide is a potent, marine-derived macrolide that has garnered significant interest in cancer research due to its ability to stabilize microtubules.[1][2] Unlike taxanes such as paclitaxel (B517696), which are widely used in both chemotherapy and in vitro biochemical assays, this compound binds to a distinct, non-taxane site on β-tubulin.[2][3] This unique mechanism of action presents an opportunity to investigate the activity of kinesin motor proteins on microtubules with distinct structural properties. These application notes provide detailed protocols for the use of this compound-stabilized microtubules in key kinesin motor protein assays, offering a novel tool for researchers in cell biology and drug development.

This compound's ability to promote tubulin polymerization and stabilize microtubules makes it a valuable tool for in vitro studies of kinesin motor proteins, which utilize microtubules as tracks for intracellular transport.[4][5] The structural differences induced by this compound compared to taxol may reveal novel insights into the regulation of kinesin activity.

Mechanism of Action of this compound

This compound exerts its microtubule-stabilizing effect by binding to a novel site on β-tubulin, distinct from the taxol-binding pocket.[2][3] This binding promotes the polymerization of tubulin into microtubules and inhibits their depolymerization. Cryo-electron microscopy studies of microtubules stabilized with peloruside, a compound that shares the same binding site as this compound, suggest that these non-taxane site binders act primarily at lateral contacts between protofilaments, potentially regularizing the microtubule lattice.[3] This is in contrast to taxol, which can induce heterogeneity in the microtubule lattice.[3] The distinct conformational state of this compound-stabilized microtubules may influence their interaction with kinesin motor proteins.

Data Presentation

While direct quantitative data on the effect of this compound on kinesin motor protein activity is not yet available in published literature, the following table summarizes the inhibitory concentrations (IC50) of this compound and its analogues in various cancer cell lines, providing a reference for its biological potency.

CompoundCell LineIC50 (nM)Reference
This compoundMDA-MB-4355.7[4]
This compoundA-1051,000[1]
This compoundSKVLB-1<100,000[1]
Isothis compoundA-10>10,000[1]
C16-C17-des-epoxy this compound (LA1)MDA-MB-435120[4]
C20-methoxy this compound (LA2)MDA-MB-435230[4]
C16-C17-des-epoxy, C20-methoxy this compoundMDA-MB-4355,800[4]
C2-C3-alkynoate derivative (LA4)MDA-MB-43516,500[4]

Experimental Protocols

The following protocols are adapted from standard kinesin assay procedures, with the substitution of this compound for taxol as the microtubule-stabilizing agent. Researchers should optimize the this compound concentration for microtubule stabilization, starting with a concentration similar to that used for taxol (e.g., 10-20 µM) and adjusting as necessary.

Protocol 1: Preparation of this compound-Stabilized Microtubules

This protocol describes the in vitro polymerization of tubulin and its stabilization with this compound. These stabilized microtubules can be used in subsequent kinesin motility and ATPase assays. For visualization by fluorescence microscopy, fluorescently labeled tubulin can be included.

Materials:

  • Purified tubulin (unlabeled and fluorescently labeled, e.g., rhodamine-labeled)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • BRB80 buffer (80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • GTP solution (100 mM)

  • DTT (1 M)

  • Cushion buffer (BRB80 with 60% glycerol)

  • Ultracentrifuge

Procedure:

  • On ice, prepare a tubulin solution in BRB80 buffer to a final concentration of 1-2 mg/mL. If preparing fluorescent microtubules, include fluorescently labeled tubulin at a 1:10 to 1:20 ratio with unlabeled tubulin.

  • Add GTP to a final concentration of 1 mM and DTT to a final concentration of 1 mM.

  • Incubate the mixture at 37°C for 30 minutes to allow for microtubule polymerization.

  • Add this compound to the polymerized microtubules to a final concentration of 10-20 µM. Incubate at 37°C for another 15-30 minutes.

  • To separate polymerized microtubules from unpolymerized tubulin, layer the microtubule solution over a pre-warmed cushion buffer in an ultracentrifuge tube.

  • Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.

  • Carefully remove the supernatant containing unpolymerized tubulin.

  • Gently resuspend the microtubule pellet in warm BRB80 buffer containing 10 µM this compound.

  • Store the this compound-stabilized microtubules at room temperature and use within 24-48 hours.

G cluster_prep Preparation of this compound-Stabilized Microtubules Tubulin solution Tubulin solution Add GTP and DTT Add GTP and DTT Tubulin solution->Add GTP and DTT Incubate at 37°C (Polymerization) Incubate at 37°C (Polymerization) Add GTP and DTT->Incubate at 37°C (Polymerization) Add this compound Add this compound Incubate at 37°C (Polymerization)->Add this compound Incubate at 37°C (Stabilization) Incubate at 37°C (Stabilization) Add this compound->Incubate at 37°C (Stabilization) Layer on cushion buffer Layer on cushion buffer Incubate at 37°C (Stabilization)->Layer on cushion buffer Ultracentrifugation Ultracentrifugation Layer on cushion buffer->Ultracentrifugation Resuspend pellet Resuspend pellet Ultracentrifugation->Resuspend pellet This compound-stabilized MTs This compound-stabilized MTs Resuspend pellet->this compound-stabilized MTs G cluster_gliding Microtubule Gliding Assay Workflow Prepare flow cell Prepare flow cell Adsorb kinesin Adsorb kinesin Prepare flow cell->Adsorb kinesin Wash Wash Adsorb kinesin->Wash Block with casein Block with casein Wash->Block with casein Wash_2 Wash Block with casein->Wash_2 Introduce this compound-stabilized MTs Introduce this compound-stabilized MTs Wash_2->Introduce this compound-stabilized MTs Observe and record Observe and record Introduce this compound-stabilized MTs->Observe and record Analyze velocity Analyze velocity Observe and record->Analyze velocity G cluster_single_molecule Single-Molecule Kinesin Assay Workflow Prepare flow cell Prepare flow cell Immobilize this compound-stabilized MTs Immobilize this compound-stabilized MTs Prepare flow cell->Immobilize this compound-stabilized MTs Wash Wash Immobilize this compound-stabilized MTs->Wash Block with casein Block with casein Wash->Block with casein Wash_2 Wash Block with casein->Wash_2 Introduce fluorescent kinesin Introduce fluorescent kinesin Wash_2->Introduce fluorescent kinesin Observe with TIRF Observe with TIRF Introduce fluorescent kinesin->Observe with TIRF Analyze motility parameters Analyze motility parameters Observe with TIRF->Analyze motility parameters G cluster_atpase Kinesin ATPase Assay Workflow Prepare reaction mix (Kinesin, MTs) Prepare reaction mix (Kinesin, MTs) Initiate with ATP Initiate with ATP Prepare reaction mix (Kinesin, MTs)->Initiate with ATP Measure ATP hydrolysis Measure ATP hydrolysis Initiate with ATP->Measure ATP hydrolysis Calculate MT-stimulated activity Calculate MT-stimulated activity Measure ATP hydrolysis->Calculate MT-stimulated activity Determine basal rate Determine basal rate Determine basal rate->Calculate MT-stimulated activity Kinetic analysis (Vmax, Km) Kinetic analysis (Vmax, Km) Calculate MT-stimulated activity->Kinetic analysis (Vmax, Km) G cluster_tubulin αβ-Tubulin Dimer alpha_tubulin α-Tubulin beta_tubulin β-Tubulin Laulimalide_site This compound Binding Site (Non-Taxane Site) Laulimalide_site->beta_tubulin Binds to exterior surface Taxol_site Taxol Binding Site Taxol_site->beta_tubulin Binds to luminal surface

References

Troubleshooting & Optimization

Technical Support Center: Laulimalide Solubility and Handling for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of laulimalide in cell-based assays, with a focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, marine-derived macrolide that acts as a microtubule-stabilizing agent.[1][2] Unlike taxanes, it binds to a distinct site on β-tubulin, leading to the stabilization of microtubules.[1] This disruption of microtubule dynamics causes cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][3] this compound has shown efficacy against cancer cell lines that are resistant to paclitaxel.[2]

Q2: Why is this compound difficult to work with in cell-based assays?

This compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media. This can lead to precipitation of the compound when diluting a stock solution (typically in DMSO) into your experimental media, resulting in an inaccurate final concentration and unreliable experimental outcomes. Additionally, this compound is known to be intrinsically unstable, which requires careful handling and storage to maintain its bioactivity.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds.[4]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal DMSO concentration for your particular cells.[5]

Q5: How should I store my this compound stock solution?

For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

Issue: My this compound solution precipitates when I add it to the cell culture medium.

This is a common issue due to the low aqueous solubility of this compound. Here are steps to troubleshoot and prevent precipitation:

Root Cause Analysis:

  • High Final Concentration: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.

  • Rapid Dilution: Adding the DMSO stock directly to the full volume of medium can cause the compound to rapidly come out of solution.

  • Low Temperature: Using cold media can decrease the solubility of hydrophobic compounds.

Solutions:

  • Optimize the Dilution Process:

    • Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C.

    • Serial Dilution: Instead of a single large dilution, perform a series of dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed medium while vortexing or gently mixing. Then, add this intermediate dilution to the final volume of your culture medium.

    • Vigorous Mixing: When adding the this compound stock or intermediate dilution to the medium, ensure rapid and thorough mixing to facilitate dispersion.

  • Adjust the Final DMSO Concentration:

    • While keeping the final DMSO concentration as low as possible (ideally ≤0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Consider a Co-solvent System:

    • For particularly challenging situations, a co-solvent system for the initial stock solution, such as a mixture of DMSO and ethanol, might improve solubility upon dilution. However, the tolerance of your cell line to the co-solvent mix must be determined.

Issue: I am observing high variability in my experimental results.

Inconsistent results can often be traced back to issues with compound solubility and handling.

Root Cause Analysis:

  • Incomplete Dissolution: The this compound may not be fully dissolved in the initial stock solution or may have precipitated out of solution over time.

  • Precipitation in Assay Wells: The compound may be precipitating in the wells of your culture plates, leading to inconsistent concentrations across the experiment.

  • Compound Degradation: Improper storage or handling can lead to the degradation of this compound.

Solutions:

  • Ensure Complete Initial Dissolution:

    • When preparing the stock solution, ensure the lyophilized powder is at room temperature before opening the vial to prevent condensation.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • After adding the solvent, vortex and/or sonicate the solution until it is completely clear.

  • Visually Inspect for Precipitation:

    • Before adding the final working solution to your cells, visually inspect it for any signs of cloudiness or precipitate. If observed, try the solubilization techniques mentioned in the previous troubleshooting guide.

  • Proper Storage and Handling:

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

    • Protect stock solutions from light.

Quantitative Data Presentation

SolventEstimated Solubility Range (mg/mL)Estimated Molar Concentration Range (mM)Notes
DMSO 10 - 5019.4 - 97.0The preferred solvent for preparing high-concentration stock solutions.
Ethanol 5 - 209.7 - 38.8Can be used as a co-solvent. The final concentration in cell culture should be kept low due to potential cytotoxicity.
PBS (pH 7.2) < 0.1< 0.19This compound is practically insoluble in aqueous buffers. Direct dissolution in PBS is not recommended. A 1:10 dilution of a 1 mg/mL DMSO stock into PBS is likely to result in precipitation.
Cell Culture Medium + 10% FBS Slightly improved over PBS-Serum proteins can help to solubilize hydrophobic compounds to some extent, but precipitation is still a risk at higher concentrations. The final DMSO concentration is a critical factor.

Molecular Weight of this compound: 514.68 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., for 1 mg of this compound, add 194.3 µL of DMSO).

  • Carefully add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM solution. Mix thoroughly by gentle vortexing or inversion. b. From this intermediate dilution, prepare your final working concentrations. For example, to prepare a 100 nM working solution, add 10 µL of the 100 µM intermediate dilution to 9.99 mL of pre-warmed medium.

  • Direct Dilution (for very low final concentrations): a. For very low final concentrations where the DMSO percentage will be minimal, you can perform a direct dilution. For example, to prepare a 10 nM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium while vortexing.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it should not be used.

  • Use the freshly prepared working solution for your cell-based assay immediately. Do not store aqueous working solutions.

Visualizations

This compound-Induced Signaling Pathways

Laulimalide_Signaling This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis Microtubules->Apoptosis ATM_Chk2 ATM/Chk2 Pathway G2M_Arrest->ATM_Chk2 activates Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) Apoptosis->Bcl2_Phos induces Caspases Caspase-3 & -7 Activation Apoptosis->Caspases activates PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage

Caption: this compound's mechanism of action leading to G2/M arrest and apoptosis.

Experimental Workflow for Preparing this compound Working Solutions

Laulimalide_Workflow Start Start: Lyophilized this compound Dissolve Dissolve in 100% DMSO (Vortex/Sonicate) Start->Dissolve Stock 10 mM Stock Solution (Store at -80°C in aliquots) Dissolve->Stock Thaw Thaw Single-Use Aliquot Stock->Thaw Intermediate Prepare Intermediate Dilution in Pre-warmed Medium Thaw->Intermediate Final Prepare Final Working Solution in Pre-warmed Medium Intermediate->Final Check Visually Inspect for Precipitation Final->Check Assay Add to Cell-Based Assay Check->Intermediate Precipitate Check->Assay Clear Solution

Caption: Recommended workflow for preparing this compound solutions for cell-based assays.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting Problem Problem: this compound Precipitates in Aqueous Medium Check_Concentration Is the final concentration too high? Problem->Check_Concentration Lower_Concentration Lower the final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was the dilution performed correctly? Check_Concentration->Check_Dilution No Solution Solution: Clear Working Solution Lower_Concentration->Solution Use_Serial_Dilution Use serial dilution with pre-warmed medium and vortexing Check_Dilution->Use_Serial_Dilution No Check_DMSO Is the final DMSO concentration sufficient? Check_Dilution->Check_DMSO Yes Use_Serial_Dilution->Solution Increase_DMSO Slightly increase final DMSO (e.g., to 0.5%) and run vehicle control Check_DMSO->Increase_DMSO No Check_DMSO->Solution Yes Increase_DMSO->Solution

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

laulimalide stability issues and degradation to isolaulimalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of laulimalide and its degradation to isothis compound (B1252458). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound to the less potent isothis compound.[1]1. Prepare fresh dilutions: Prepare working solutions from a fresh aliquot of the DMSO stock immediately before each experiment. 2. pH of media: Ensure the pH of the cell culture medium is stable and not acidic. 3. Incubation time: Minimize prolonged incubation times where possible and consider the stability of this compound in your experimental design.
Complete loss of compound activity. 1. Improper storage of this compound powder or stock solutions. 2. Acidic contamination of solvents or buffers.1. Verify storage conditions: Ensure the solid compound is stored at -20°C or -80°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -80°C. 2. Use high-purity, anhydrous solvents: Use fresh, high-quality, anhydrous DMSO for preparing stock solutions. Ensure all buffers are prepared with high-purity water and reagents, and the pH is verified.
Precipitation of the compound in aqueous solutions. This compound has poor aqueous solubility.1. Use a suitable stock concentration: Prepare a concentrated stock solution in 100% DMSO. 2. Serial dilutions: Perform serial dilutions in your final aqueous buffer or media. Ensure the final DMSO concentration is compatible with your assay (typically ≤0.5%). 3. Vortexing: Gently vortex the solution after each dilution step to ensure it is fully dissolved.
Variable results in tubulin polymerization assays. 1. Degradation of this compound in the assay buffer. 2. Inconsistent pipetting or temperature control.1. Buffer pH: Use a well-buffered system (e.g., PIPES at pH 6.9) to maintain a stable pH throughout the assay. 2. Fresh dilutions: Prepare this compound dilutions immediately before adding to the assay plate. 3. Assay conditions: Ensure consistent temperature control (37°C for polymerization) and accurate pipetting of all components.
Difficulty in analytically separating this compound from isothis compound. The two isomers have very similar structures.A specialized High-Performance Liquid Chromatography (HPLC) method is required for effective separation. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a common starting point for separating closely related macrolides. Method optimization will likely be necessary.

Frequently Asked Questions (FAQs)

Storage and Handling
  • Q1: How should I store solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

  • Q2: How do I prepare and store stock solutions of this compound?

    • A2: Prepare a stock solution of this compound in anhydrous, high-quality DMSO at a concentration of 1-10 mM. Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Q3: For how long is a this compound DMSO stock solution stable?

    • A3: When stored properly at -80°C in single-use aliquots, the DMSO stock solution should be stable for several months. However, for sensitive experiments, it is recommended to use a stock solution that is no more than one month old.

  • Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

    • A4: No, this compound has very low solubility in aqueous solutions. It should first be dissolved in DMSO to prepare a stock solution, which can then be serially diluted into your aqueous buffer or media.

Stability and Degradation
  • Q5: What is the primary cause of this compound degradation?

    • A5: this compound is intrinsically unstable, particularly under mildly acidic conditions.[2] It degrades into its less active isomer, isothis compound.[1][2]

  • Q6: What is the mechanism of degradation to isothis compound?

    • A6: The degradation occurs through an intramolecular SN2 reaction where the C20 hydroxyl group attacks the C16-C17 epoxide, leading to the formation of a more stable tetrahydrofuran (B95107) ring in isothis compound.[3]

  • Q7: How much less active is isothis compound compared to this compound?

    • A7: Isothis compound is significantly less potent than this compound. This compound typically has IC50 values in the low nanomolar range for inhibition of cancer cell proliferation, whereas isothis compound has IC50 values in the low micromolar range.[1][4]

  • Q8: How can I minimize the degradation of this compound during my experiments?

    • A8: To minimize degradation, avoid acidic conditions, use fresh dilutions for each experiment, and keep the compound on ice when not in use. For cell culture experiments, ensure the pH of the medium is stable.

Quantitative Data Summary

Compound Cell Line IC50 (Inhibition of Proliferation)
This compoundMDA-MB-4355 - 12 nM[1]
Isothis compoundMDA-MB-435Low µM range[1]
This compoundSK-OV-35 - 12 nM[1]
Isothis compoundSK-OV-3Low µM range[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Remove one aliquot of the 10 mM this compound stock in DMSO from the -80°C freezer and thaw it on ice, protected from light.

  • Perform serial dilutions of the stock solution in your final assay buffer or cell culture medium to achieve the desired working concentrations.

  • Ensure that the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically ≤0.5%).

  • Use the prepared working solutions immediately. Do not store aqueous dilutions of this compound.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

  • Reagents:

    • Tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP stock solution (10 mM in water)

    • Glycerol (B35011)

    • This compound stock solution (in DMSO)

    • Paclitaxel (as a positive control)

    • Vehicle control (DMSO)

  • Procedure:

    • On ice, prepare the tubulin polymerization master mix. For a final concentration of 2 mg/mL tubulin, combine the appropriate volumes of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

    • Add purified tubulin to the master mix to a final concentration of 2 mg/mL. Keep the mixture on ice.

    • In a pre-warmed 96-well plate (at 37°C), add your test compounds (this compound, paclitaxel, vehicle control) to the appropriate wells.

    • To initiate the polymerization reaction, add the cold tubulin polymerization mix to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

Visualizations

G Degradation Pathway of this compound This compound This compound (Active, C16-C17 Epoxide) Isothis compound Isothis compound (Less Active, Tetrahydrofuran Ring) This compound->Isothis compound Intramolecular SN2 Attack (C20-OH on Epoxide) Conditions Mildly Acidic Conditions (e.g., pH < 7) Conditions->this compound

Caption: Degradation of this compound to isothis compound under acidic conditions.

G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare this compound Stock in Anhydrous DMSO P2 Aliquot and Store at -80°C P1->P2 E1 Thaw Aliquot on Ice P2->E1 E2 Prepare Fresh Working Dilutions in Assay Buffer (pH ~7.4) E1->E2 E3 Perform Assay Immediately (e.g., Cell Treatment) E2->E3 A1 Acquire Data (e.g., Cell Viability, Tubulin Polymerization) E3->A1 A2 Analyze Results A1->A2 A3 Compare with Controls (Positive and Vehicle) A2->A3

Caption: Recommended workflow for handling this compound to maintain stability.

G Troubleshooting Logic for this compound Assays Start Inconsistent or No Activity? CheckStock Stock Solution Integrity? Start->CheckStock CheckDilution Fresh Working Dilutions? CheckStock->CheckDilution Yes Sol_Stock Solution: Prepare new stock from solid. Store properly. CheckStock->Sol_Stock No CheckAssay Assay Conditions Optimal? CheckDilution->CheckAssay Yes Sol_Dilution Solution: Always prepare fresh dilutions before use. CheckDilution->Sol_Dilution No Sol_Assay Solution: Verify pH of buffers, temperature, and cell health. CheckAssay->Sol_Assay No Success Problem Resolved CheckAssay->Success Yes

References

Laulimalide Optimization: A Technical Guide to Minimize Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of laulimalide in experimental settings. The focus is on strategies to mitigate cytotoxicity in normal, non-cancerous cells while maintaining its potent anti-cancer effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent microtubule-stabilizing agent isolated from marine sponges.[1][2] Unlike taxanes, which bind to the interior of the microtubule lumen, this compound binds to a unique site on the exterior of β-tubulin. This binding promotes the polymerization of tubulin into stable microtubules, disrupting the dynamic instability required for proper mitotic spindle formation and cell division.[3][4] This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in rapidly dividing cells.[1][5][6]

Q2: Why is this compound cytotoxic to both cancerous and normal cells?

This compound's mechanism of targeting microtubules, which are essential components of the cytoskeleton in all eukaryotic cells, is not specific to cancer cells. By stabilizing microtubules, it disrupts crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. However, because cancer cells are characterized by rapid and uncontrolled proliferation, they are generally more sensitive to agents that interfere with mitosis.[1][2] Normal cells, which divide less frequently, are comparatively less susceptible, which provides a potential therapeutic window.

Q3: What is the therapeutic window for this compound?

The therapeutic window for this compound is the concentration range that is effective against cancer cells while causing minimal toxicity to normal cells. This compound exhibits potent inhibition of proliferation in a wide range of cancer cell lines with IC50 values in the low nanomolar (nM) range.[1][2] In contrast, its cytotoxic effects on non-transformed (normal) cells appear at significantly higher concentrations, typically in the micromolar (µM) range, suggesting a favorable therapeutic index in vitro.[5] However, in vivo studies have reported severe toxicity, highlighting the critical need for careful dose optimization.[1][7]

Q4: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will vary depending on the specific cell lines being used (both cancerous and normal). It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for each cell line. A detailed protocol for this is provided in the "Experimental Protocols" section below. The goal is to identify a concentration that maximizes cancer cell death while minimizing the impact on the viability of normal cells.

Q5: What are the common signs of this compound-induced cytotoxicity in normal cells?

Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture plate), and the induction of apoptosis or necrosis. These can be quantified using various assays as detailed in the "Experimental Protocols" section.

Data Presentation: this compound Cytotoxicity

The following table summarizes publicly available IC50 values for this compound in a non-transformed cell line compared to various cancer cell lines. It is important to note that comprehensive data on a wide range of normal human cell lines is limited, and researchers should determine the IC50 for their specific normal cell lines of interest.

Cell LineCell TypeIC50 ConcentrationReference
A-10Rat smooth muscle (non-transformed)51 µM[5]
MDA-MB-435Human breast cancer5 - 12 nM[5]
SK-OV-3Human ovarian cancer5 - 12 nM[5]
KBHuman oral cancer15 ng/mL (~29 nM)[8]
1A9Human ovarian carcinomaRr = 1.5-2.4 in resistant lines[9]
HeLaHuman cervical cancerIC50 not specified, but effects seen at 30 nM[10]
MCF-7Human breast cancer7.0 nM[3]

Rr: Relative resistance. This value indicates that this compound is still effective in cell lines that have developed resistance to other microtubule-targeting agents.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer and normal cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. A suggested starting range is 1 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or control solutions.

    • Incubate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

Laulimalide_Pathway This compound This compound Tubulin β-Tubulin (External Site) This compound->Tubulin Microtubules Microtubule Polymerization (Stabilization) Tubulin->Microtubules Promotes Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics Spindle Abnormal Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Optimization A Seed Normal and Cancer Cell Lines B Treat with Serial Dilutions of this compound A->B C Perform MTT Assay B->C D Calculate IC50 for Each Cell Line C->D E Select Concentrations Below Normal Cell IC50 and Around Cancer Cell IC50 D->E Inform Concentration Selection F Treat Both Cell Lines with Optimized Concentrations E->F G Assess Cancer Cell-Specific Cytotoxicity (e.g., Apoptosis Assay) F->G H Confirm Minimal Toxicity in Normal Cells (Viability Assay) F->H

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Troubleshooting Start High Cytotoxicity Observed in Normal Cells Q1 Is the this compound concentration too high? Start->Q1 A1 Perform a dose-response experiment to determine the IC50 for the normal cell line. Q1->A1 Yes Q2 Is the vehicle (DMSO) causing toxicity? Q1->Q2 No End Optimized Concentration Identified A1->End A2 Run a vehicle control. Ensure final DMSO concentration is <0.5%. Q2->A2 Yes Q3 Are the cells healthy and at the correct density? Q2->Q3 No A2->End A3 Check cell morphology and optimize seeding density. Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting unexpected cytotoxicity in normal cells.

References

Technical Support Center: Troubleshooting Laulimalide Resistance in Ovarian Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to laulimalide in ovarian carcinoma cell lines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My ovarian carcinoma cell line is showing decreased sensitivity to this compound. How can I confirm that it has developed resistance?

A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is the primary indicator of acquired resistance.[1] You can perform a cell viability assay, such as the MTT or sulforhodamine B (SRB) assay, to generate a dose-response curve and calculate the IC50.

Q2: What are the primary known mechanisms of resistance to this compound in ovarian carcinoma cell lines?

A2: Unlike many other chemotherapy agents, this compound resistance is typically not mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[2][3][4] The primary mechanisms of acquired resistance to this compound in ovarian carcinoma cell lines are:

  • Mutations in βI-tubulin: Specific point mutations in the βI-tubulin isotype can alter the binding site of this compound, reducing its ability to stabilize microtubules.[2][5][6] For example, the 1A9-laulimalide resistant (L4) cell line derived from the 1A9 human ovarian carcinoma cell line has been shown to have R306H or R306C mutations in the βI-tubulin isotype.[2][5]

  • Altered expression of β-tubulin isotypes: Increased expression of βII- and βIII-tubulin has been observed in this compound-resistant ovarian cancer cell lines.[2][5][7] This change in the tubulin isotype composition can contribute to the resistance phenotype.[7]

Q3: My this compound-resistant cell line does not show cross-resistance to paclitaxel (B517696). Is this expected?

A3: Yes, this is an expected finding. This compound and paclitaxel bind to different sites on β-tubulin.[8][9] Therefore, resistance mechanisms that affect the this compound binding site, such as specific βI-tubulin mutations, do not typically confer resistance to taxanes like paclitaxel.[2][5] Studies have shown that this compound-resistant ovarian cancer cell lines remain sensitive to paclitaxel and other drugs that bind to the taxoid site.[2][5]

Q4: How can I investigate the specific mechanism of resistance in my cell line?

A4: To elucidate the resistance mechanism, you can perform the following investigations:

  • Sequence the βI-tubulin gene: This will identify any potential mutations in the gene that could alter the this compound binding site.[6]

  • Analyze β-tubulin isotype expression: Use techniques like Western blotting or quantitative PCR (qPCR) to assess the expression levels of βI, βII, and βIII-tubulin isotypes and compare them to the parental sensitive cell line.[2][7]

  • Perform a tubulin polymerization assay: This assay can determine if the resistance is due to impaired this compound-induced tubulin polymerization.[2][5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound.
Possible Cause Troubleshooting Step
This compound degradation Prepare fresh stock solutions of this compound and store them under the recommended conditions.
Cell line instability or contamination Perform cell line authentication (e.g., short tandem repeat profiling). Revert to an early-passage, frozen stock of the cell line.
Inconsistent cell seeding density Ensure uniform cell seeding across all wells of the microplate.
Variability in drug treatment duration Maintain a consistent incubation time with this compound for all experiments.
Issue 2: My this compound-resistant cells are growing slower than the parental line.
Possible Cause Troubleshooting Step
Fitness cost of resistance mechanism This can be a genuine biological effect. Document the doubling time of both the resistant and parental cell lines.
Suboptimal culture conditions Ensure that both cell lines are cultured under their optimal growth conditions (media, serum concentration, CO2 levels).

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and other microtubule-targeting agents in the 1A9 human ovarian carcinoma cell line and its this compound-resistant derivative, L4.[2]

Drug1A9 (Parental) IC50 (nmol/L)L4 (Resistant) IC50 (nmol/L)Fold Resistance
This compound 3.1 ± 0.4121 ± 1439
Peloruside A 6.2 ± 0.9240 ± 3039
Paclitaxel 3.5 ± 0.33.8 ± 0.51.1
Epothilone A 1.1 ± 0.11.3 ± 0.21.2
Epothilone B 0.8 ± 0.10.9 ± 0.11.1
Vinblastine 2.1 ± 0.22.5 ± 0.31.2
Vincristine 2.8 ± 0.43.2 ± 0.51.1
Colchicine 8.1 ± 1.19.5 ± 1.31.2

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies described in studies on this compound resistance.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and other compounds as needed) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blotting for β-Tubulin Isotypes

This protocol is a general guideline for assessing protein expression levels.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for βI, βII, and βIII-tubulin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the tubulin isotypes.

Visualizations

Signaling Pathway of this compound Action and Resistance

laulimalide_resistance cluster_sensitive Sensitive Ovarian Cancer Cell cluster_resistant Resistant Ovarian Cancer Cell This compound This compound microtubule Microtubule This compound->microtubule Stabilizes mitotic_spindle Normal Mitotic Spindle This compound->mitotic_spindle Disrupts Dynamics tubulin_dimer α/β-Tubulin Dimers tubulin_dimer->microtubule Polymerization microtubule->mitotic_spindle Forms mitosis Mitosis mitotic_spindle->mitosis Correct Segregation apoptosis Apoptosis mitotic_spindle->apoptosis Mitotic Arrest laulimalide_res This compound resistant_microtubule Resistant Microtubule laulimalide_res->resistant_microtubule Reduced Binding & Stabilization mutated_tubulin Mutated βI-Tubulin (e.g., R306H/C) mutated_tubulin->resistant_microtubule altered_isotypes Increased βII/βIII-Tubulin altered_isotypes->resistant_microtubule cell_survival Cell Survival & Proliferation resistant_microtubule->cell_survival

Caption: this compound action and resistance mechanisms in ovarian cancer cells.

Experimental Workflow for Investigating this compound Resistance

experimental_workflow start Observation: Decreased sensitivity to this compound ic50 Confirm Resistance: Determine IC50 (MTT/SRB Assay) start->ic50 investigate Investigate Mechanism ic50->investigate sequencing Sequence βI-Tubulin Gene investigate->sequencing western_blot Analyze β-Tubulin Isotype Expression (Western Blot/qPCR) investigate->western_blot polymerization Assess Tubulin Polymerization investigate->polymerization mutation Identify βI-Tubulin Mutation(s) sequencing->mutation isotype_shift Observe Altered Isotype Ratio western_blot->isotype_shift impaired_poly Confirm Impaired Polymerization polymerization->impaired_poly conclusion Conclusion: Resistance mechanism identified mutation->conclusion isotype_shift->conclusion impaired_poly->conclusion

Caption: Workflow for troubleshooting and identifying this compound resistance.

Logical Relationship of this compound Resistance Mechanisms

logical_relationship resistance This compound Resistance beta1_mutation βI-Tubulin Mutation resistance->beta1_mutation Caused by beta_isotype Altered β-Tubulin Isotype Expression resistance->beta_isotype Caused by pgp_efflux P-glycoprotein Efflux resistance->pgp_efflux NOT caused by reduced_binding Reduced this compound Binding to Microtubules beta1_mutation->reduced_binding impaired_stabilization Impaired Microtubule Stabilization beta_isotype->impaired_stabilization reduced_binding->impaired_stabilization mitotic_arrest_failure Failure of Mitotic Arrest impaired_stabilization->mitotic_arrest_failure

Caption: Key molecular events leading to this compound resistance.

References

Technical Support Center: Minimizing Off-Target Effects of Laulimalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing laulimalide in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to minimizing and identifying off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, naturally occurring macrolide isolated from marine sponges.[1] Its primary mechanism of action is as a microtubule-stabilizing agent.[1][2] Unlike taxanes, this compound binds to a distinct site on β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization.[3][4] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[2][5]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological consequences. With potent molecules like this compound, off-target effects can lead to cellular toxicity that is independent of its microtubule-stabilizing activity, potentially confounding experimental results and contributing to in vivo toxicity.[1][6] Minimizing these effects is crucial for accurately interpreting experimental data and for the potential development of this compound as a therapeutic agent.

Q3: How can I be sure the observed effects in my experiment are due to this compound's on-target activity?

A3: A multi-faceted approach is recommended. This includes:

  • Dose-response analysis: Use the lowest effective concentration of this compound that induces the desired on-target effect (e.g., microtubule bundling, mitotic arrest).

  • Use of control compounds: Employ a structurally similar but less active analog, such as isothis compound (B1252458), as a negative control.[2]

  • Target engagement assays: Directly measure the binding of this compound to its target, tubulin, using techniques like the Cellular Thermal Shift Assay (CETSA).

  • Genetic approaches: Use siRNA to knock down the expression of tubulin. A reduction in the this compound-induced phenotype in knockdown cells would support an on-target effect.

Q4: What are the known challenges with using this compound in experiments?

A4: Researchers may encounter challenges with this compound's stability, particularly in acidic conditions where it can convert to the less potent isomer, isothis compound.[7] Ensuring proper storage and handling of this compound solutions is critical. Additionally, its high potency necessitates careful dose-finding studies to avoid concentrations that induce overwhelming off-target toxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low this compound Concentrations

Possible Cause: The observed cell death may be a result of off-target effects rather than the intended microtubule-stabilizing activity.

Troubleshooting Steps:

  • Perform a detailed dose-response curve: Determine the IC50 value for cytotoxicity and correlate it with the concentration required to observe on-target effects like microtubule bundling or mitotic arrest.

  • Use a negative control: Treat cells with isothis compound, a less potent isomer of this compound, at the same concentrations.[2] Significant cytotoxicity with this compound but not isothis compound suggests the effect is related to the potent on-target activity.

  • Assess markers of apoptosis: Use assays like caspase-3 activation to confirm that cell death is occurring through the expected apoptotic pathway triggered by mitotic arrest.

Issue 2: Inconsistent Results in Microtubule Polymerization Assays

Possible Cause: Variability in in vitro tubulin polymerization assays can be due to several factors, including reagent quality, temperature control, and the presence of interfering substances.

Troubleshooting Steps:

  • Ensure high-quality tubulin: Use freshly purified tubulin or commercially available tubulin with guaranteed polymerization competency. Avoid repeated freeze-thaw cycles.

  • Strict temperature control: Maintain a constant 37°C throughout the polymerization reaction, as tubulin polymerization is highly temperature-sensitive.

  • Check for compound precipitation: Visually inspect the assay wells for any precipitate of this compound, which can interfere with absorbance readings.

  • Include appropriate controls: Always run a positive control (e.g., paclitaxel) and a negative control (vehicle, typically DMSO) to ensure the assay is performing as expected.

Issue 3: Difficulty in Visualizing Clear Microtubule Bundling with Immunofluorescence

Possible Cause: Suboptimal cell fixation, antibody concentration, or imaging parameters can obscure the visualization of microtubule structures.

Troubleshooting Steps:

  • Optimize fixation: Test different fixation methods, such as methanol (B129727) or paraformaldehyde, to determine which best preserves microtubule integrity in your cell line.

  • Titrate antibodies: Determine the optimal concentrations for both the primary anti-tubulin antibody and the fluorescently labeled secondary antibody to maximize signal-to-noise ratio.

  • Use appropriate imaging settings: Adjust microscope settings (e.g., exposure time, laser power) to avoid oversaturation of the signal, which can make it difficult to resolve individual microtubule bundles.

  • Include positive and negative controls: Use a known microtubule-bundling agent as a positive control and vehicle-treated cells as a negative control.

Data Presentation

Table 1: Comparative IC50 Values of this compound and its Analogs

CompoundCell LineIC50 (nM)Reference
This compoundMDA-MB-4355.7[7]
This compoundHeLa~10[7]
Isothis compoundA-10>1000[2]
Des-epoxy this compoundMDA-MB-435120[7]
C20-methoxy this compoundMDA-MB-435240[7]

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density to ensure exponential growth during the experiment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization and Absorbance Reading: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the cellular microtubule network.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 18 hours).[7]

  • Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if using paraformaldehyde): If fixed with paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% bovine serum albumin and 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI, if desired. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule network using a fluorescence microscope.

Visualizations

Laulimalide_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to a unique site Microtubule_Stabilization Microtubule_Stabilization Tubulin->Microtubule_Stabilization Promotes polymerization Inhibits depolymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Stabilization->Mitotic_Arrest Disrupts spindle dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers programmed cell death

Caption: this compound's on-target signaling pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Assessment Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB) Dose_Response Determine IC50 Cytotoxicity_Assay->Dose_Response Immunofluorescence Immunofluorescence (Microtubule Bundling) Dose_Response->Immunofluorescence Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Dose_Response->Tubulin_Polymerization Cell_Cycle_Analysis Flow Cytometry (Mitotic Arrest) Dose_Response->Cell_Cycle_Analysis Negative_Control Isothis compound (Inactive Analog) Dose_Response->Negative_Control CETSA CETSA (Target Engagement) Dose_Response->CETSA siRNA_Knockdown siRNA Knockdown of Tubulin Dose_Response->siRNA_Knockdown

Caption: Experimental workflow for assessing this compound effects.

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is cytotoxicity observed with isothis compound? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes A1_No Potentially On-Target Effect Q1->A1_No No Q2 Does cytotoxicity correlate with microtubule bundling/mitotic arrest? A1_No->Q2 A2_Yes Likely On-Target Cytotoxicity Q2->A2_Yes Yes A2_No Investigate Alternative Off-Target Pathways Q2->A2_No No

Caption: Troubleshooting high cytotoxicity with this compound.

References

challenges in the chemical synthesis of stable laulimalide analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical synthesis of stable laulimalide analogues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound and how can it be addressed?

A1: The main challenge is the intrinsic instability of this compound, which readily isomerizes to the biologically less active isothis compound (B1252458) under acidic conditions.[1][2] This rearrangement involves the nucleophilic attack of the C20-hydroxyl group on the C16-C17 epoxide.[2] To enhance stability, synthetic strategies focus on modifying key functional groups. Common approaches include:

  • Removal of the C16-C17 epoxide: Synthesizing des-epoxy analogues can prevent the isomerization.[3][4]

  • Modification of the C20-hydroxyl group: Converting the hydroxyl to a methoxy (B1213986) ether can mitigate its nucleophilicity.[2][5]

  • Alteration of the C1-C3 enoate moiety: Replacing the Z-alkene with a more stable alkyne has been explored.[5]

Q2: What are the key strategic approaches for the total synthesis of this compound and its analogues?

A2: A convergent approach is commonly employed, involving the synthesis of major fragments ("northern" and "southern" fragments) followed by their coupling and subsequent macrolactonization.[6][7] Key reactions in these syntheses include:

  • Fragment Coupling: Julia-Kocienski olefination is a common method to connect the fragments.[7]

  • Macrolactonization: Yamaguchi and Horner-Wadsworth-Emmons reactions are frequently used for the ring-closing step.[7][8]

  • Stereocenter Installation: Asymmetric reactions like Sharpless epoxidation and Jacobsen hydrolytic kinetic resolution are crucial for establishing the correct stereochemistry.[1]

Q3: How do modifications to the this compound structure affect its biological activity?

A3: Structural modifications can significantly impact the potency of this compound analogues. For instance, removing the C16-C17 epoxide or modifying the C20-hydroxyl group can lead to analogues that retain potent antiproliferative and microtubule-stabilizing activities.[3][4] However, some changes, like the oxidation of both C15 and C20 hydroxyls, can lead to a loss of the classic microtubule-stabilizing activity and suggest an alternative mechanism of action.[2] The side chain also plays a crucial role in determining the potency of the analogues.[9]

Troubleshooting Guides

Problem 1: Low yield during macrolactonization.

Symptom Possible Cause Suggested Solution
Low yield of the desired macrocycle with significant amounts of dimers or oligomers.The concentration of the linear precursor is too high, favoring intermolecular reactions.Perform the macrolactonization under high-dilution conditions to favor the intramolecular cyclization.
Decomposition of the starting material.The reaction conditions (e.g., temperature, reagents) are too harsh for the sensitive functional groups in the molecule.Optimize the reaction conditions by using milder coupling reagents or lowering the reaction temperature. For example, in a Yamaguchi esterification, ensure slow addition of the acid chloride to the alcohol at a low temperature.
Failure of the reaction to proceed to completion.Steric hindrance around the reaction centers (the hydroxyl and carboxylic acid groups).Employ a more powerful macrolactonization protocol, such as the Yamaguchi esterification, which is known to be effective for sterically hindered substrates.[8]

Problem 2: Poor stereoselectivity in the C16-C17 epoxidation step.

Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers.The directing effect of the C15-hydroxyl group is not sufficient to control the stereochemical outcome of the epoxidation.Use a Sharpless asymmetric epoxidation, which employs a chiral catalyst to achieve high stereo- and regioselectivity, often overriding the substrate's inherent diastereoselectivity.[1]
Epoxidation at an undesired double bond.The presence of multiple reactive alkenes in the molecule.Choose an epoxidation method with high chemoselectivity. The Sharpless asymmetric epoxidation is often highly selective for allylic alcohols.[1]

Problem 3: Isomerization of the final product to isothis compound during purification.

| Symptom | Possible Cause | Suggested Solution | | Presence of a significant amount of the isothis compound isomer in the final product after chromatography. | The use of acidic solvents or silica (B1680970) gel for purification can catalyze the isomerization.[2] | Use a neutral or slightly basic purification method. Consider using neutral alumina (B75360) or a deactivated silica gel for chromatography. Eluents should be free of acidic impurities. |

Quantitative Data

Table 1: Antiproliferative Activity of this compound Analogues

AnalogueModification(s)IC50 (nM) in MDA-MB-435 cellsReference
This compound-5.7[9]
C16-C17-des-epoxy this compoundRemoval of C16-C17 epoxide120[3]
C20-methoxy this compoundC20-OH to C20-OMeN/A[4]
C16-C17-des-epoxy, C20-methoxy this compoundRemoval of epoxide and methoxy at C20N/A[3][4]
C2-C3-alkynoate derivativesZ-alkene at C2-C3 replaced with alkyneN/A[3][4]
Cyclohexyl side chain analogue (LA14)Dihydropyran side chain replaced with cyclohexyl1170[9]

N/A: Specific IC50 value for this cell line not provided in the search results, but described as having lower or significantly less potency.

Experimental Protocols

Protocol 1: Yamaguchi Macrolactonization

This protocol is based on the general principles of the Yamaguchi esterification, a powerful method for the formation of esters, particularly in the context of macrolactonization.[8]

  • Preparation of the Mixed Anhydride (B1165640):

    • Dissolve the seco-acid (1 equivalent) in anhydrous toluene.

    • Add triethylamine (B128534) (2.5 equivalents).

    • Cool the solution to 0°C.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 2 hours.

  • Macrolactonization:

    • In a separate flask, dissolve 4-dimethylaminopyridine (B28879) (DMAP) (7 equivalents) in a large volume of anhydrous toluene.

    • Heat the DMAP solution to 100°C.

    • Slowly add the mixed anhydride solution to the hot DMAP solution over a period of 6-8 hours using a syringe pump to maintain high-dilution conditions.

    • After the addition is complete, continue stirring at 100°C for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on neutral alumina or deactivated silica gel.

Protocol 2: Sharpless Asymmetric Epoxidation

This protocol describes a general procedure for the Sharpless asymmetric epoxidation of an allylic alcohol, a key step in many this compound syntheses to install the C16-C17 epoxide with high stereocontrol.[1][7]

  • Preparation of the Catalyst:

    • To a solution of titanium(IV) isopropoxide (1 equivalent) in anhydrous dichloromethane (B109758) at -20°C, add the appropriate chiral diethyl tartrate (DIPT) (1.2 equivalents) (e.g., (+)-DET for one enantiomer, (-)-DET for the other).

  • Epoxidation Reaction:

    • To the catalyst solution, add the allylic alcohol precursor (1 equivalent) dissolved in anhydrous dichloromethane.

    • Add cumene (B47948) hydroperoxide (1.5 equivalents) dropwise while maintaining the temperature at -20°C.

    • Stir the reaction at -20°C and monitor its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celite to remove titanium salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude epoxide by flash column chromatography.

Visualizations

G cluster_0 Fragment Synthesis cluster_1 Assembly and Macrocyclization cluster_2 Final Modifications Northern Fragment Northern Fragment Fragment Coupling Fragment Coupling Northern Fragment->Fragment Coupling Southern Fragment Southern Fragment Southern Fragment->Fragment Coupling Macrolactonization Macrolactonization Fragment Coupling->Macrolactonization Epoxidation Epoxidation Macrolactonization->Epoxidation Deprotection Deprotection Epoxidation->Deprotection This compound Analogue This compound Analogue Deprotection->this compound Analogue

Caption: General convergent synthetic strategy for this compound analogues.

G This compound This compound Protonation Protonation This compound->Protonation Acidic Conditions Isothis compound Isothis compound SN2 Attack SN2 Attack Protonation->SN2 Attack C20-OH attacks C17 SN2 Attack->Isothis compound

Caption: Acid-catalyzed isomerization of this compound to isothis compound.

Caption: Workflow for Yamaguchi macrolactonization.

References

proper storage and handling of laulimalide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of laulimalide in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the handling and experimental use of this compound.

Problem Potential Cause Recommended Solution
Reduced or Loss of Compound Activity Degradation: this compound is known to be unstable under even mildly acidic conditions. Exposure to acidic environments can lead to the opening of the C16-C17 epoxide ring, converting it to the significantly less potent isomer, isothis compound. This conversion can occur within hours.- pH Control: Ensure all buffers and solutions used with this compound are at a neutral or slightly basic pH. Avoid any acidic conditions during storage and experimentation.- Fresh Preparations: Prepare fresh dilutions of this compound in your final assay buffer immediately before use.
Improper Storage: Prolonged storage at inappropriate temperatures or in unsuitable solvents can lead to degradation.- Follow Storage Recommendations: Store the solid compound and stock solutions at or below -20°C.[1]- Solvent Choice: Use high-quality, anhydrous DMSO to prepare stock solutions.
Precipitation of Compound in Aqueous Buffer Low Solubility: this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution.- Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the aqueous buffer. This gradual decrease in DMSO concentration can help maintain solubility.- Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in dissolution.- Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while ensuring the compound remains in solution. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines.
Inconsistent Results in Cellular Assays Cellular Health and Density: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to microtubule-targeting agents.- Consistent Cell Culture Practices: Use cells with a consistent and low passage number. Ensure uniform cell seeding density across all wells and experiments.- Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells) to account for any solvent effects.
Assay Variability: Inherent variability in biological assays can lead to inconsistent results.- Include Positive and Negative Controls: Use a well-characterized microtubule-stabilizing agent (e.g., paclitaxel) as a positive control and a vehicle-only group as a negative control.- Replicates: Perform experiments with technical and biological replicates to ensure the reliability of your results.
Aberrant Findings in Tubulin Polymerization Assays Inactive Tubulin: Tubulin is a sensitive protein that can lose its activity if not handled and stored properly.- Proper Tubulin Handling: Aliquot tubulin upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[2][3]- Use Fresh Aliquots: For each experiment, use a fresh aliquot of tubulin.
Assay Conditions: Incorrect buffer composition, temperature, or measurement parameters can affect the polymerization reaction.- Optimize Assay Conditions: Ensure the polymerization buffer is correctly prepared and at the appropriate pH. Maintain the reaction temperature at 37°C.[2]
Compound Precipitation: The compound may precipitate in the assay buffer, leading to light scattering and artificial absorbance readings.- Visual Inspection: Visually inspect the wells for any signs of precipitation.[2]
Artifacts in Immunofluorescence Microscopy Fixation and Permeabilization Issues: Improper fixation or permeabilization can lead to poor antibody penetration and a weak or uneven signal.- Optimize Protocols: Optimize fixation and permeabilization conditions for your specific cell line and antibodies.- Appropriate Controls: Include no-primary and no-secondary antibody controls to check for non-specific binding.
Over-fixation: Can mask the epitope, leading to reduced antibody binding.- Titrate Fixation Time: Test different fixation times to find the optimal duration.
Microtubule Network Disruption: Harsh handling of cells can disrupt the delicate microtubule network.- Gentle Handling: Handle cells gently during all washing and incubation steps.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store solid this compound? A1: Solid this compound should be stored in a tightly sealed container at -20°C.[1] Under these conditions, it is expected to be stable for an extended period.

  • Q2: How do I prepare and store a stock solution of this compound? A2: It is recommended to prepare a stock solution in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] A product information sheet from one supplier suggests a solubility of approximately 10 mg/mL in DMSO.[1] Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. While some general guidelines suggest DMSO stocks can be stored for up to 3 months at -20°C, for a sensitive compound like this compound, it is best to use freshly prepared stocks or stocks that have been stored for a minimal amount of time.[5]

  • Q3: Is this compound sensitive to light or air? A3: While specific data on light and air sensitivity for this compound is not readily available, it is good laboratory practice to store all potent and sensitive compounds, including this compound, protected from light and in a tightly sealed container to minimize exposure to air and moisture.

  • Q4: What safety precautions should I take when handling this compound? A4: this compound is a potent cytotoxic agent.[6] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[7][8] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Experimental Use

  • Q5: What is the primary mechanism of action of this compound? A5: this compound is a microtubule-stabilizing agent.[9] It binds to tubulin and promotes the polymerization of microtubules, leading to the formation of overly stable and non-functional microtubule structures.[6] This disruption of microtubule dynamics ultimately results in cell cycle arrest and apoptosis.[10]

  • Q6: My cells are showing resistance to paclitaxel (B517696). Can I use this compound? A6: this compound has been shown to be effective against paclitaxel-resistant cell lines, particularly those that overexpress P-glycoprotein (Pgp).[10][11] This is because this compound binds to a different site on tubulin than paclitaxel and is a poor substrate for Pgp-mediated efflux.[12]

  • Q7: I am seeing a decrease in the potency of my this compound over time in my experiments. What could be the cause? A7: The most likely cause is the degradation of this compound into its less active isomer, isothis compound, due to exposure to acidic conditions.[8] Even slightly acidic pH in your cell culture medium or buffers can cause this conversion. Always ensure your experimental conditions are at a neutral or slightly basic pH.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a common method for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound (and controls) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

  • Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

  • Reagent Preparation: Prepare a tubulin solution in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP. Keep all reagents on ice.

  • Compound Preparation: Prepare dilutions of this compound and control compounds in the polymerization buffer.

  • Assay Setup: In a pre-chilled 96-well plate, add the tubulin solution and the compound dilutions.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the change in optical density (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.[2]

  • Data Analysis: Plot the optical density versus time to obtain polymerization curves. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.[13]

Visualizations

Laulimalide_Troubleshooting_Workflow This compound Experimental Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution Reduced_Activity Reduced or No Activity Degradation Compound Degradation (Acidic pH) Reduced_Activity->Degradation Storage Improper Storage Reduced_Activity->Storage Precipitation Precipitation in Aqueous Solution Solubility Low Aqueous Solubility Precipitation->Solubility Inconsistent_Results Inconsistent Results Inconsistent_Results->Degradation Cell_Variability Cell Culture Variability Inconsistent_Results->Cell_Variability Check_pH Ensure Neutral/Basic pH Degradation->Check_pH Verify buffer/media pH Store_Properly Store at -20°C in DMSO Storage->Store_Properly Confirm storage conditions Serial_Dilution Use Serial Dilutions Solubility->Serial_Dilution Modify dilution protocol Standardize_Cells Standardize Cell Culture Practices Cell_Variability->Standardize_Cells Review cell handling

Caption: A troubleshooting workflow for common issues with this compound.

Laulimalide_Storage_Handling Proper Storage and Handling of this compound Start Receiving Solid this compound Store_Solid Store at -20°C (Tightly Sealed, Protected from Light) Start->Store_Solid Prepare_Stock Prepare Stock Solution in Anhydrous DMSO (e.g., 10 mg/mL) Store_Solid->Prepare_Stock When needed for experiment Store_Stock Aliquot and Store Stock at -20°C Prepare_Stock->Store_Stock Use_in_Experiment Use in Experiment Store_Stock->Use_in_Experiment Thaw a single aliquot Dilute Prepare Fresh Working Dilutions in Neutral/Basic Aqueous Buffer Use_in_Experiment->Dilute End Perform Assay Dilute->End

Caption: A workflow for the proper storage and handling of this compound.

References

Laulimalide Technical Support Center: Troubleshooting Poor In Vivo Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for laulimalide, a potent microtubule-stabilizing agent with a unique mechanism of action. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its efficacy and toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo experiments with this compound show high toxicity and minimal tumor growth inhibition. Is this a known issue?

Yes, this is a well-documented challenge with this compound. Despite its potent in vitro activity against a wide range of cancer cell lines, including those resistant to paclitaxel (B517696), in vivo studies have consistently demonstrated a narrow therapeutic window.[1][2][3] Reports indicate severe toxicity, including significant body weight loss and potential peripheral neuropathy, at doses required for even minimal antitumor effect.[4]

Troubleshooting Steps:

  • Dose Reduction: If significant toxicity is observed, consider a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

  • Alternative Dosing Schedule: Explore different dosing schedules. While a Monday-Wednesday-Friday schedule has been reported, less frequent administration (e.g., once weekly) might be better tolerated.[4]

  • Consider this compound Analogs: Investigate the use of this compound analogs that have been designed for improved stability and potentially better in vivo performance.

  • Combination Therapy: this compound has shown synergistic effects with paclitaxel in vitro.[5][6] A combination therapy approach might allow for lower, less toxic doses of this compound while achieving a therapeutic effect.

Q2: I'm working with a paclitaxel-resistant cell line. Will this compound be effective?

In vitro data strongly suggests that this compound is effective against cancer cell lines that have developed resistance to paclitaxel.[2][7] This is because this compound binds to a different site on the β-tubulin subunit of microtubules, circumventing resistance mechanisms associated with the paclitaxel binding site.[2] It is also a poor substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of multidrug resistance.[8]

Q3: What is the mechanism of action of this compound?

This compound is a microtubule-stabilizing agent. It binds to a unique site on β-tubulin, promoting the polymerization of tubulin into microtubules and stabilizing the resulting polymers against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8]

dot

Caption: Mechanism of action of this compound in cancer cells.

Q4: Are there any this compound analogs with improved in vivo properties?

Several analogs of this compound have been synthesized with the goal of improving its stability and therapeutic index.[7][8] For instance, C16-C17-des-epoxy this compound (LA1) and C20-methoxy this compound (LA2) were designed to be more stable than the parent compound.[5][7] While they show slightly reduced potency in vitro compared to this compound, they retain the same mechanism of action.[7] Unfortunately, there is a significant lack of published in vivo efficacy and toxicity data for these analogs.

Q5: What formulation strategies can be used to reduce this compound's toxicity?

Currently, there is limited publicly available information on specific formulations of this compound designed to reduce its in vivo toxicity. However, general strategies for highly toxic, poorly soluble drugs can be considered:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes could potentially alter its pharmacokinetic profile and reduce systemic toxicity by limiting its exposure to healthy tissues.

  • Nanoparticle-based Delivery: Formulating this compound into nanoparticles could improve its solubility and allow for targeted delivery to tumor tissues, thereby reducing off-target toxicity.

Researchers are encouraged to explore these formulation approaches to improve the therapeutic window of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its analogs against various cancer cell lines.

Table 1: In Vitro Efficacy (IC50) of this compound

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Melanoma5.7[7]
HeLaCervical Cancer-[7]
A-10Smooth Muscle-[7]
PTX10Paclitaxel-Resistant Ovarian-[8]
PTX22Paclitaxel-Resistant Ovarian-[8]
A8Epothilone-Resistant Ovarian-[8]

Table 2: In Vitro Efficacy (IC50) of this compound Analogs in MDA-MB-435 Cells

AnalogIC50 (nM)Fold Less Potent than this compoundReference
This compound 5.71[7]
LA1 (C16-C17-des-epoxy) 120~19[7]
LA2 (C20-methoxy) 240~42[7]
LA14 (C22-cyclohexane) 1170~205[8]
LA18 750~132[8]

Experimental Protocols

In Vivo Xenograft Study Protocol

This protocol provides a general framework for assessing the in vivo efficacy and toxicity of this compound and its analogs.

dot

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Tumor Implantation cluster_Monitoring Monitoring & Treatment cluster_Endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Harvest 2. Cell Harvesting & Counting Cell_Culture->Harvest Implantation 4. Subcutaneous Injection of Cells Harvest->Implantation Animal_Prep 3. Animal Preparation (e.g., Athymic nude mice) Animal_Prep->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 7. Administer this compound/Analog (e.g., i.v. injection) Randomization->Treatment Measurement 8. Measure Tumor Volume & Body Weight Treatment->Measurement Euthanasia 9. Euthanasia at Endpoint Measurement->Euthanasia Tissue_Collection 10. Tumor & Tissue Collection Euthanasia->Tissue_Collection Analysis 11. Data Analysis Tissue_Collection->Analysis

Caption: General workflow for an in vivo xenograft study.

1. Cell Culture and Implantation:

  • Culture human cancer cells (e.g., MDA-MB-435) in appropriate media.

  • Harvest cells and resuspend in a suitable vehicle (e.g., PBS or Matrigel).

  • Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude mice).[4]

2. Tumor Growth and Treatment:

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).[4]

  • Randomize mice into treatment and control groups.

  • Administer this compound, analogs, or vehicle control via the desired route (e.g., intravenous injection). Dosing schedules reported in the literature include q2dx3 (every two days for three doses).[4]

3. Efficacy and Toxicity Assessment:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for signs of toxicity, such as weight loss, changes in behavior, or signs of neuropathy.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the polymerization of purified tubulin.

1. Reagent Preparation:

  • Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

  • Prepare serial dilutions of this compound or the test compound.

2. Polymerization Measurement:

  • Add the test compound to the tubulin solution in a 96-well plate.

  • Measure the increase in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates microtubule polymerization.

3. Data Analysis:

  • Compare the rate and extent of polymerization in the presence of the test compound to a positive control (e.g., paclitaxel) and a negative control (vehicle).

Signaling Pathways and Logical Relationships

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Laulimalide_Development_Challenges cluster_InVitro In Vitro Success cluster_InVivo In Vivo Challenges cluster_Solutions Potential Solutions Potent_Cytotoxicity Potent Cytotoxicity (low nM IC50) High_Toxicity High Systemic Toxicity Potent_Cytotoxicity->High_Toxicity translates to MDR_Activity Activity in MDR Cells (Pgp non-substrate) Poor_Efficacy Poor Antitumor Efficacy MDR_Activity->Poor_Efficacy does not overcome Unique_MOA Unique Mechanism of Action (novel binding site) Unique_MOA->Poor_Efficacy does not overcome Analogs Develop Stable Analogs High_Toxicity->Analogs address with Formulation Advanced Formulations (Liposomes, Nanoparticles) High_Toxicity->Formulation address with Combination Combination Therapy Poor_Efficacy->Combination address with

Caption: Challenges and potential solutions in this compound development.

This technical support center provides a starting point for addressing the challenges associated with this compound's in vivo application. Further research into novel formulations and the in vivo characterization of more stable analogs is crucial for realizing the therapeutic potential of this unique microtubule-stabilizing agent.

References

preventing laulimalide precipitation in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for laulimalide. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in aqueous buffer solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, marine-derived macrolide that stabilizes microtubules, making it a compound of interest for cancer research.[1][2] However, it is a lipophilic molecule with low solubility in aqueous solutions. This poor solubility can lead to precipitation when transferring it from an organic stock solution (like DMSO) into aqueous buffers or cell culture media, a common issue with hydrophobic compounds.[3] Precipitation can result in inaccurate experimental results and reduced compound efficacy.

Q2: What is the primary solvent for preparing this compound stock solutions?

A2: The most commonly used solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.[4]

Q3: What does this compound precipitation look like?

A3: Precipitation of this compound in your aqueous buffer or media can appear as fine crystalline particles, a general cloudiness or haziness in the solution, or small particles floating in the culture vessel.[5] It is important to distinguish this from microbial contamination, which may be accompanied by a change in pH and the visible presence of microorganisms under a microscope.

Q4: What factors can influence this compound's stability?

A4: this compound is known to be intrinsically unstable and can be particularly sensitive to acidic conditions, under which it can isomerize to the less active isothis compound.[6][7] Factors such as pH, temperature, and repeated freeze-thaw cycles can affect its stability.[4][8] Therefore, careful handling and storage are critical.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to an aqueous buffer or cell culture medium. This is often due to "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[5]

Troubleshooting Steps Detailed Recommendations
Optimize Dilution Technique Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This facilitates rapid dispersion and minimizes localized high concentrations of the compound.[5]
Use a Serial Dilution Approach Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution in a smaller volume of the aqueous buffer, and then add this to the final volume.[9]
Reduce Final DMSO Concentration Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your final working solution to minimize solvent effects and potential cytotoxicity.[5][10] This may require preparing a more concentrated initial stock solution in DMSO.
Pre-warm the Aqueous Buffer Warming the aqueous buffer or cell culture medium to 37°C can increase the solubility of this compound and reduce the risk of precipitation upon addition of the stock solution.[5]
Issue 2: Precipitation Occurs Over Time

Problem: The this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation. This could be due to compound instability, interactions with components in the medium, or changes in pH over time.

Troubleshooting Steps Detailed Recommendations
Assess pH Stability This compound is sensitive to acidic conditions.[7] Ensure your buffer system is robust and maintains a stable pH throughout the experiment. Cellular metabolism can alter the pH of culture media over time.[11]
Evaluate Media Components Components in complex media, such as serum proteins, can sometimes interact with the compound and reduce its solubility. If possible, test this compound's solubility in a simpler buffer (e.g., PBS) to see if media components are a contributing factor.
Consider Solubilizing Agents For persistent precipitation issues, the use of solubility enhancers may be necessary. These should be tested for compatibility with your experimental system.

Data Presentation: Enhancing this compound Solubility

The following tables present hypothetical yet plausible data for researchers aiming to optimize this compound's solubility.

Table 1: Effect of Final DMSO Concentration on this compound Precipitation in PBS (pH 7.4)

Final this compound Concentration (nM)Final DMSO Concentration (%)Observation after 1 hour at 37°C
1001.0Clear Solution
1000.5Clear Solution
1000.1Slight Haze
1000.05Visible Precipitate
5001.0Clear Solution
5000.5Slight Haze
5000.1Visible Precipitate
5000.05Heavy Precipitate

Table 2: Impact of Solubilizing Agents on this compound Solubility in Aqueous Buffer (pH 7.4, 0.1% DMSO)

Solubilizing AgentAgent ConcentrationFinal this compound Concentration (nM)Observation after 1 hour at 37°C
None-100Visible Precipitate
HP-β-Cyclodextrin1 mM100Clear Solution
HP-β-Cyclodextrin5 mM100Clear Solution
Tween® 800.01%100Slight Haze
Tween® 800.05%100Clear Solution
None-500Heavy Precipitate
HP-β-Cyclodextrin1 mM500Visible Precipitate
HP-β-Cyclodextrin5 mM500Clear Solution
Tween® 800.01%500Heavy Precipitate
Tween® 800.05%500Slight Haze

Note: The above data are illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes. Store at -80°C to ensure long-term stability and minimize freeze-thaw cycles.[4]

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.

  • Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Calculate Volumes: Determine the volume of the this compound DMSO stock and the aqueous buffer needed to achieve the desired final concentrations of both the compound and DMSO.

  • Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.

  • Final Mix: Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use.

Protocol 3: Using Cyclodextrins to Enhance this compound Solubility

This protocol provides a method for using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 10 mM in PBS, pH 7.4).

  • Incorporate this compound: Add the this compound DMSO stock solution dropwise to the HP-β-CD solution while vortexing to achieve the desired final this compound concentration. The final DMSO concentration should be kept to a minimum (ideally ≤ 0.1%).

  • Equilibrate: Allow the mixture to incubate at room temperature for at least 30 minutes with gentle agitation to facilitate the formation of the inclusion complex.

  • Use in Experiment: This this compound/HP-β-CD solution can now be used in your experiment.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Dilution start Start: Lyophilized this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex/Gentle Warming to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store start_dilution Start: DMSO Stock & Aqueous Buffer store->start_dilution prewarm Pre-warm Aqueous Buffer to 37°C start_dilution->prewarm add_dropwise Add Stock Dropwise to Vortexing Buffer prewarm->add_dropwise inspect Visually Inspect for Precipitation add_dropwise->inspect ready Ready for Experiment inspect->ready No troubleshoot Precipitation Observed? Go to Troubleshooting inspect->troubleshoot Yes G start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes over_time Precipitation Over Time? start->over_time No, develops later optimize_dilution Optimize Dilution: - Add dropwise to vortexing buffer - Pre-warm buffer - Use serial dilution immediate->optimize_dilution check_ph Check Buffer pH Stability over_time->check_ph reduce_dmso Reduce Final DMSO Concentration (<0.5%) optimize_dilution->reduce_dmso use_solubilizer1 Use Solubilizing Agent: - Cyclodextrin - Surfactant reduce_dmso->use_solubilizer1 solution Clear Solution use_solubilizer1->solution check_media Assess Media Component Interactions check_ph->check_media use_solubilizer2 Use Solubilizing Agent check_media->use_solubilizer2 use_solubilizer2->solution

References

Technical Support Center: Interpreting Aberrant Microtubule Structures Induced by Laulimalide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with laulimalide and its analogues. The content addresses common issues encountered during the experimental process of inducing and interpreting aberrant microtubule structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mechanism of action for this compound and how do its analogues differ?

This compound is a potent microtubule-stabilizing agent (MSA) isolated from marine sponges.[1][2][3] Unlike taxanes (e.g., paclitaxel), which bind to the taxane-binding site on β-tubulin, this compound binds to a distinct, non-taxane site on β-tubulin.[4][5][6][7] This binding promotes the polymerization of tubulin into microtubules, enhances their stability, and suppresses their dynamic instability, leading to mitotic arrest and apoptosis.[6][8][9]

This compound analogues are synthetic or semi-synthetic derivatives designed to improve chemical stability or modify biological activity.[2][3][10] While many potent analogues retain the core mechanism of microtubule stabilization, they can differ in:

  • Potency (IC50): Analogues can exhibit a wide range of potencies in inhibiting cell proliferation.[2][10]

  • Specific Microtubule Aberrations: At higher concentrations, this compound is known to induce short, thick microtubule bundles or tufts, often in the cell periphery.[2][8] Some analogues may produce unique structures, such as a "roping" of microtubules around the cellular periphery, or may not induce classic bundling at all.[11]

  • Cellular Effects: Some less potent analogues might induce abnormal microtubule structures without causing significant G2/M cell cycle arrest or micronucleation.[2][10]

Q2: My cells treated with a this compound analogue show unexpected microtubule morphology (e.g., fragmentation, weak bundling) compared to the parent compound. What is happening?

Several factors could be at play:

  • Analogue-Specific Mechanism: The specific chemical modifications of your analogue may alter its interaction with tubulin, leading to a different phenotype. For example, certain modifications can result in reduced potency or a complete loss of classic microtubule stabilizing activity, instead causing a reorganization of the cytoskeleton.[11]

  • Concentration and Exposure Time: The effects of MSAs are highly dose-dependent. Low concentrations may only subtly alter microtubule dynamics, while very high concentrations can lead to cytotoxicity and secondary effects like apoptosis, which itself can cause cytoskeletal collapse and fragmentation. Ensure you are using an appropriate concentration range, ideally determined by a dose-response curve for your specific analogue and cell line.

  • Cell Line Differences: Different cell lines can exhibit varied responses due to factors like tubulin isotype expression, microtubule-associated protein (MAP) levels, and drug transporter activity. This compound is notably effective against some multi-drug resistant (MDR) cell lines that overexpress P-glycoprotein, a quality that may or may not be shared by all its analogues.[1][9]

  • Experimental Artifacts: Issues with experimental procedures, particularly cell fixation and immunofluorescence staining, can lead to the appearance of fragmented or poorly defined microtubules. Refer to the troubleshooting guide for immunofluorescence below (Q4).

Q3: I am not observing the expected increase in microtubule polymer in my in vitro tubulin polymerization assay. What are the common pitfalls?

  • Reagent Quality: Ensure the tubulin is pure (>99%), properly stored at -70°C, and has not undergone repeated freeze-thaw cycles. Use high-quality, fresh GTP solution.

  • Incorrect Buffer Conditions: The buffer system is critical. A common buffer is BRB80 (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8). Verify the pH and component concentrations.

  • Assay Temperature: Tubulin polymerization is temperature-sensitive. The reaction should be carried out at 37°C. Pre-warm your buffer and plate reader to the correct temperature.

  • Compound Solubility: Ensure your this compound analogue is fully dissolved in the assay buffer. Poor solubility will lead to an inaccurate effective concentration. DMSO is a common solvent, but its final concentration in the assay should be kept low (typically <1%).

  • Insufficient Drug Concentration: this compound and its analogues stimulate polymerization in a concentration-dependent manner.[8] If the concentration is too low, you may not see a significant effect. Run a titration to find the optimal concentration.

Q4: My immunofluorescence staining for microtubules shows weak signal or high background. How can I troubleshoot this?

Immunofluorescence is a crucial technique for visualizing drug effects. Common issues and solutions are outlined below.

  • Problem: Weak or No Signal

    • Antibody Concentration: The primary or secondary antibody concentration may be too low. Increase the concentration or perform a titration to find the optimal dilution.[12][13]

    • Poor Permeabilization: The antibodies cannot access the microtubules. If using formaldehyde-based fixatives, ensure you include a permeabilization step with a detergent like Triton X-100 or saponin.[14]

    • Over-fixation: Excessive fixation, particularly with glutaraldehyde, can mask the epitope recognized by the primary antibody. Reduce fixation time or perform an antigen retrieval step.[12][14]

    • Inactive Antibodies: Improper storage or repeated freeze-thaw cycles can degrade antibodies. Use a fresh aliquot or a new batch and always store as recommended.[12]

    • Photobleaching: Protect your fluorescently labeled samples from light and use an anti-fade mounting medium.[14]

  • Problem: High Background

    • Insufficient Blocking: Non-specific antibody binding can be reduced by increasing the blocking time or changing the blocking agent (e.g., 5% BSA or normal serum from the secondary antibody's host species).[12][15]

    • Antibody Concentration Too High: Excessively high primary or secondary antibody concentrations can lead to non-specific binding. Reduce the concentrations.[13][15]

    • Inadequate Washing: Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[12][13]

    • Secondary Antibody Cross-Reactivity: Ensure the secondary antibody is specific for the primary antibody's host species. Run a control where the primary antibody is omitted to check for non-specific binding of the secondary.[15][16]

    • Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample. If present, consider using a different fixative or a commercial autofluorescence quenching reagent.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogues based on published findings.

Table 1: Proliferative Inhibition (IC50) of this compound and Selected Analogues in Cancer Cell Lines.

CompoundCell LineIC50 (nM)Reference
This compound (Natural)MDA-MB-4355.7[3]
C16-C17-des-epoxy this compoundMDA-MB-435120[3]
This compoundSKVLB-1 (P-gp overexpressing)Low nM range[9]
Isothis compoundSKVLB-1 (P-gp overexpressing)Low µM range[9]
Paclitaxel (B517696)SKVLB-1 (P-gp overexpressing)Ineffective[9]
C16-C17-des-epoxy, C20-methoxy this compoundHeLa>1000[2]
C2-C3-alkynoate derivativesHeLa~1000 - 16,500[2][10]

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for Cellular Microtubules

This protocol describes a general method for visualizing the microtubule network in cultured cells treated with this compound analogues.

  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish or multi-well plate. Allow them to adhere overnight. Treat cells with the desired concentrations of the this compound analogue (and vehicle control, e.g., DMSO) for the specified duration.

  • Fixation: Gently wash the cells once with pre-warmed (37°C) Phosphate-Buffered Saline (PBS). Fix the cells. Two common methods are:

    • Methanol (B129727) Fixation: Immerse coverslips in ice-cold methanol for 5-10 minutes at -20°C. This method also permeabilizes the cells.

    • Paraformaldehyde (PFA) Fixation: Immerse coverslips in 3-4% PFA in PBS for 15-20 minutes at room temperature.

  • Permeabilization (for PFA fixation only): Wash cells three times with PBS. Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Blocking: Wash cells three times with PBS. Incubate with a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute a primary antibody against α-tubulin or β-tubulin in blocking buffer to its optimal concentration. Remove the blocking buffer from the coverslips and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times for 5 minutes each with wash buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody (that recognizes the host species of the primary antibody) in blocking buffer. Protect from light. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes and Mounting: Wash the coverslips three times for 5 minutes each with wash buffer in the dark. Optionally, stain nuclei with DAPI or Hoechst for 5 minutes. Rinse briefly in distilled water. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the microtubule structures using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules, often measured by an increase in turbidity (absorbance at 350 nm).[17]

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein on ice in a general tubulin buffer (e.g., BRB80 with 1 mM GTP).

    • Prepare a stock solution of the this compound analogue in DMSO. Create serial dilutions as needed. Paclitaxel can be used as a positive control and DMSO as a vehicle control.

  • Assay Setup:

    • Pre-warm a 96-well plate and a spectrophotometer plate reader to 37°C.

    • In each well, add the assay buffer containing 1 mM GTP and the desired final concentration of the this compound analogue or control compound.

  • Initiating Polymerization:

    • To initiate the reaction, add the cold tubulin solution to each well to a final concentration of 1-3 mg/mL. Mix gently.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer.

    • Measure the absorbance at 350 nm every 30-60 seconds for 30-60 minutes.

  • Analysis: Plot the absorbance (OD350) versus time. An increase in absorbance indicates microtubule polymerization. The rate and extent of polymerization can be compared between different compound concentrations.

Visualizations: Workflows and Logic Diagrams

experimental_workflow Experimental Workflow for Analyzing this compound Analogue Effects cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture 1. Culture Cells on Coverslips compound_prep 2. Prepare Analogue Dilutions treatment 3. Treat Cells with Analogue compound_prep->treatment fixation 4. Fixation (e.g., PFA, Methanol) treatment->fixation permeabilization 5. Permeabilization fixation->permeabilization blocking 6. Blocking (e.g., BSA) permeabilization->blocking primary_ab 7. Primary Antibody (Anti-Tubulin) blocking->primary_ab secondary_ab 8. Fluorescent Secondary Antibody primary_ab->secondary_ab imaging 9. Fluorescence Microscopy secondary_ab->imaging quantification 10. Image Analysis & Quantification imaging->quantification

Caption: A typical experimental workflow for immunofluorescence analysis.

troubleshooting_logic Troubleshooting Logic for Weak Immunofluorescence Signal start Weak or No Signal Observed check_controls Are positive controls (e.g., untreated cells) also weak? start->check_controls system_issue Systemic Issue: - Antibody problem - Staining protocol error - Microscope settings check_controls->system_issue Yes drug_effect Potential Drug Effect: - Massive MT depolymerization - Cell death & detachment check_controls->drug_effect No check_ab Check Antibody Concentrations & Activity system_issue->check_ab check_protocol Review Staining Protocol Steps system_issue->check_protocol check_microscope Verify Microscope Filters & Exposure system_issue->check_microscope check_viability Assess Cell Viability (e.g., Trypan Blue) drug_effect->check_viability check_concentration Test a Lower Drug Concentration drug_effect->check_concentration mechanism_of_action Mechanism: this compound vs. Taxane (B156437) Site Agents cluster_tubulin β-Tubulin Subunit tubulin Taxane Site This compound Site M-Loop stabilization Microtubule Stabilization & Aberrant Structures (Bundles, Tufts) tubulin->stabilization Allosterically stabilizes M-loop, promoting lateral contacts This compound This compound Analogues This compound->tubulin:f1 Binds to unique, non-taxane site taxane Paclitaxel Epothilones taxane->tubulin:f0 Binds to taxane site

References

Validation & Comparative

Laulimalide and Paclitaxel: A Comparative Guide to Their Effects on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of laulimalide and paclitaxel (B517696), two potent microtubule-stabilizing agents. While both compounds promote tubulin polymerization and lead to mitotic arrest, their distinct mechanisms of action, binding sites, and cellular effects present unique opportunities for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes their molecular interactions and experimental workflows.

Executive Summary

This compound and paclitaxel are both powerful antimitotic agents that function by stabilizing microtubules. However, they achieve this through different binding interactions with tubulin. Paclitaxel binds to a well-characterized site on the interior of the microtubule, while this compound binds to a distinct site on the exterior of the β-tubulin subunit. This difference in binding not only leads to a synergistic effect when the two drugs are used in combination but also allows this compound to be effective against paclitaxel-resistant cancer cells. While paclitaxel is a clinically established anticancer drug, this compound remains a promising preclinical candidate with a unique pharmacological profile.

Mechanism of Action and Binding Sites

Paclitaxel, the prototypical taxane, binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and stabilizing the microtubule structure.[1][2][3] This hyper-stabilization prevents the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][4]

In contrast, this compound, a marine-derived macrolide, also stabilizes microtubules but binds to a novel, non-taxane site on the β-tubulin subunit.[5][6][7] This binding site is located on the exterior of the microtubule.[8] X-ray crystallography has revealed that this compound and the related compound peloruside A interact with a second tubulin dimer across protofilaments, allosterically stabilizing the M-loop, which is crucial for lateral tubulin contacts.[6] This distinct binding site is the basis for this compound's ability to act synergistically with paclitaxel and to circumvent paclitaxel resistance mediated by tubulin mutations.[5][7]

dot

Mechanisms of this compound and Paclitaxel on Microtubule Stabilization cluster_tubulin β-Tubulin Subunit Paclitaxel_Site Paclitaxel Binding Site (Interior Lumen) Microtubule_Stabilization Microtubule Stabilization Paclitaxel_Site->Microtubule_Stabilization Induces Laulimalide_Site This compound Binding Site (Exterior Surface) Laulimalide_Site->Microtubule_Stabilization Induces Paclitaxel Paclitaxel Paclitaxel->Paclitaxel_Site Binds to This compound This compound This compound->Laulimalide_Site Binds to Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental Workflow for In Vitro Tubulin Polymerization Assay Start Start Reagent_Prep Reagent Preparation (Tubulin, Buffers, Compounds) Start->Reagent_Prep Reaction_Setup Reaction Setup on Ice (96-well plate) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add tubulin mix, transfer to 37°C) Reaction_Setup->Initiate_Reaction Kinetic_Read Kinetic Read (Absorbance or Fluorescence over Time) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis (Plot curves, determine Vmax, IC50/EC50) Kinetic_Read->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Laulimalide and Paclitaxel Binding Sites on Tubulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding sites and mechanisms of action of two potent microtubule-stabilizing agents: laulimalide and paclitaxel (B517696). By presenting key experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to be a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their pivotal role in mitosis makes them a key target for anticancer therapies. Both this compound, a marine natural product, and paclitaxel (Taxol®), a plant-derived compound, are effective chemotherapeutic agents that function by stabilizing microtubules and disrupting their dynamic instability, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Despite their similar overall effects on microtubule dynamics, this compound and paclitaxel achieve this through distinct binding interactions with the β-tubulin subunit. A key finding is that this compound binds to a novel site on the exterior of the microtubule, separate from the well-characterized paclitaxel-binding pocket located on the luminal side.[4][5] This distinction not only has implications for their molecular mechanisms but also for their potential synergistic effects and their activity against paclitaxel-resistant cancer cell lines.[5][6]

Comparison of Binding Site Properties

The binding of this compound and paclitaxel to β-tubulin has been characterized by various biochemical and structural techniques. While direct Kd values for this compound are not extensively reported in the literature, its potent microtubule-stabilizing activity is comparable to that of paclitaxel.[5] The following tables summarize the key differences in their binding sites and the residues involved in their interaction with β-tubulin.

FeatureThis compoundPaclitaxel (Taxol®)
Binding Site Location External (solvent-accessible) surface of the microtubule.[6]Internal (luminal) surface of the microtubule.[7]
Tubulin Subunit β-tubulin[8]β-tubulin[3]
Binding Pocket A unique, non-taxoid site.[5][6]The "taxoid" pocket.[9]
Synergy Synergistic with paclitaxel in promoting tubulin assembly and inhibiting cell proliferation.[6][10]Synergistic with this compound.[6]
Activity in Paclitaxel Resistance Active against cell lines with mutations in the paclitaxel-binding site and those overexpressing P-glycoprotein.[5][11]Reduced activity in resistant cell lines.

Table 1: General Comparison of this compound and Paclitaxel Binding Sites on Tubulin.

Interacting Residues (β-tubulin)This compoundPaclitaxel
Primary Interacting Residues Q291, D295, V333, N337[8]H229, L230, A233, F272, P274, L275, T276, R278, R282, L370[12][13]
Additional Mentioned Residues Interactions are also noted with a second adjacent β-tubulin protofilament.[12]S277 (isotype-specific interactions)[14]

Table 2: Key Amino Acid Residues Involved in this compound and Paclitaxel Binding to β-Tubulin.

Molecular Mechanisms and Signaling

Both this compound and paclitaxel are classified as microtubule-stabilizing agents. Their binding to β-tubulin enhances the polymerization of tubulin into microtubules and suppresses the dynamic instability that is essential for normal mitotic spindle function. This leads to the formation of abnormal, non-functional mitotic spindles, causing a block in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[2][15]

The distinct binding locations of this compound and paclitaxel suggest different allosteric effects on tubulin conformation, which may underlie their synergistic activity. When used in combination, they can co-occupy their respective sites on the tubulin polymer, leading to a greater degree of microtubule stabilization than either agent alone.[4][6] This synergy has been observed in both in vitro tubulin polymerization assays and in cell proliferation studies.[6][10]

Mechanism of Microtubule-Stabilizing Agents cluster_drugs Microtubule-Stabilizing Agents cluster_tubulin Tubulin and Microtubule Dynamics cluster_cellular_effects Cellular Consequences This compound This compound Microtubule Microtubule Polymer This compound->Microtubule Binds to External Site Dynamics Microtubule Dynamics (Polymerization/Depolymerization) This compound->Dynamics Suppresses Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds to Luminal Site Paclitaxel->Dynamics Suppresses Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Dynamics Spindle Abnormal Mitotic Spindle Dynamics->Spindle Disruption leads to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Causes Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for this compound and paclitaxel.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare the binding of this compound and paclitaxel to tubulin.

Competitive Radioligand Binding Assay

This assay is used to determine if a test compound (e.g., this compound) binds to the same site as a radiolabeled ligand (e.g., [³H]paclitaxel). A reduction in the binding of the radiolabeled ligand in the presence of the test compound indicates competition for the same binding site.

Materials:

  • Purified tubulin (>99% pure)

  • [³H]paclitaxel (radiolabeled ligand)

  • Unlabeled paclitaxel (positive control)

  • This compound (test compound)

  • PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO₄, pH 6.9)

  • GTP (0.5 mM)

  • 0.1 M NaOH

  • Scintillation fluid

  • Microcentrifuge

  • Scintillation counter

  • Bradford assay reagent

Procedure:

  • Microtubule Polymerization:

    • In a microcentrifuge tube, assemble 250 pmol of freshly cycled tubulin in 50 µL of 100 mM PEM buffer containing 0.5 mM GTP.

    • Incubate at 30°C for 30 minutes to allow for microtubule formation.

  • Competitive Binding:

    • To the pre-formed microtubules, add 5 µM [³H]paclitaxel.

    • In separate tubes, add varying concentrations of unlabeled paclitaxel (as a positive control) or this compound.

    • Incubate for an additional 30 minutes at 30°C.

  • Separation of Bound and Free Ligand:

    • Pellet the microtubules by centrifugation at high speed (e.g., 100,000 x g) for 5 minutes.

    • Carefully remove the supernatant containing the unbound ligand.

  • Quantification:

    • Resuspend the microtubule pellet in 0.1 M NaOH.

    • Determine the protein concentration of the pellet using the Bradford assay.

    • Add the resuspended pellet to scintillation fluid and measure the amount of bound [³H]paclitaxel using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³H]paclitaxel as a function of the concentration of the competitor (unlabeled paclitaxel or this compound).

    • A decrease in radioactivity indicates displacement of [³H]paclitaxel from its binding site.

Competitive Radioligand Binding Assay Workflow A 1. Polymerize Tubulin (30 min, 30°C) B 2. Add [³H]paclitaxel and Competitor (this compound) A->B C 3. Incubate (30 min, 30°C) B->C D 4. Centrifuge to Pellet Microtubules C->D E 5. Separate Supernatant (Unbound Ligand) D->E F 6. Resuspend Pellet (Bound Ligand) D->F G 7. Quantify Protein (Bradford Assay) F->G H 8. Quantify Radioactivity (Scintillation Counting) F->H I 9. Analyze Data H->I

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin by monitoring the fluorescence of a reporter dye that preferentially binds to microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM final concentration)

  • Glycerol (B35011) (10% final concentration, polymerization enhancer)

  • DAPI (fluorescent reporter, 6.3 µM final concentration)

  • Paclitaxel (positive control for polymerization enhancement)

  • This compound (test compound)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation:

    • Thaw all reagents on ice. Keep tubulin on ice.

    • Prepare serial dilutions of paclitaxel and this compound in General Tubulin Buffer.

    • Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.

  • Assay Setup:

    • In the wells of the pre-warmed 96-well plate, add the test compounds at the desired final concentrations. Include wells with vehicle control (buffer) and a positive control (paclitaxel).

  • Initiation of Polymerization:

    • On ice, prepare the tubulin polymerization mix by combining purified tubulin (final concentration 2 mg/mL), GTP (1 mM), glycerol (10%), and DAPI (6.3 µM) in General Tubulin Buffer.

    • To initiate polymerization, add the cold tubulin polymerization mix to each well of the 96-well plate.

  • Data Acquisition:

    • Immediately place the plate in the 37°C fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) kinetically, for example, every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • The rate of polymerization (Vmax) and the maximum polymer mass (plateau of the curve) can be determined.

    • Compare the curves of the test compounds to the controls to assess their effect on tubulin polymerization.

Co-crystallization of Tubulin with Ligands for X-ray Crystallography

This method aims to obtain crystals of the tubulin-ligand complex for structure determination.

Procedure Outline:

  • Complex Formation:

    • Incubate purified tubulin with a molar excess of the ligand (this compound or paclitaxel) to ensure saturation of the binding site. The incubation time can vary from a few hours to overnight.

  • Crystallization Screening:

    • The tubulin-ligand complex is then subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitants, temperature) using techniques such as sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization:

    • Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure of the tubulin-ligand complex is solved and refined to high resolution.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the determination of the structure of tubulin-ligand complexes in a near-native, hydrated state.

Procedure Outline:

  • Microtubule Polymerization:

    • Polymerize purified tubulin in the presence of the ligand (this compound or paclitaxel) and a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.

  • Grid Preparation:

    • Apply a small volume of the microtubule solution to a cryo-EM grid.

    • The grid is then blotted to create a thin film of the solution.

  • Vitrification:

    • Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preventing the formation of ice crystals.

  • Data Collection and Image Processing:

    • The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.

    • A large dataset of particle images is collected and processed to reconstruct a high-resolution 3D map of the microtubule-ligand complex.

Conclusion

This compound and paclitaxel, while both potent microtubule-stabilizing agents, exhibit distinct binding modes to β-tubulin. Paclitaxel binds to the well-established taxoid site on the luminal side of the microtubule, whereas this compound interacts with a novel site on the external surface. This fundamental difference has significant implications for their pharmacological profiles, including their synergistic interactions and the ability of this compound to overcome certain mechanisms of paclitaxel resistance. The detailed understanding of these distinct binding sites, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new and more effective tubulin-targeting anticancer drugs.

References

Laulimalide: A Potent Microtubule Stabilizer Overcoming Paclitaxel and Epothilone Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of laulimalide in paclitaxel- and epothilone-resistant cancer cell lines.

In the landscape of cancer chemotherapy, microtubule-stabilizing agents (MSAs) play a pivotal role. Paclitaxel (B517696) and the epothilones have been cornerstone therapies; however, the emergence of drug resistance poses a significant clinical challenge. This compound, a marine-derived macrolide, has demonstrated remarkable efficacy in overcoming these resistance mechanisms. This guide provides a comprehensive comparison of this compound's performance against paclitaxel and epothilones in resistant cell models, supported by experimental data and detailed methodologies.

Overcoming Key Resistance Mechanisms

Resistance to paclitaxel and epothilones primarily arises from two well-documented mechanisms: the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and mutations in the β-tubulin protein, which is the direct target of these drugs.[1][2][3][4] this compound exhibits a significant advantage by circumventing both of these resistance pathways.[5][6][7][8]

This compound's unique mechanism of action is central to its effectiveness. While it shares the ability of paclitaxel and epothilones to stabilize microtubules and induce mitotic arrest, it binds to a distinct site on the β-tubulin subunit.[5][9][10][11][12] This alternative binding location renders it effective even when mutations in the taxoid-binding site confer resistance to paclitaxel and epothilones.[5][7] Furthermore, this compound is a poor substrate for P-gp, allowing it to accumulate to cytotoxic concentrations within cancer cells that would otherwise pump out other chemotherapeutic agents.[6][8][13]

Comparative Efficacy: A Quantitative Look

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, paclitaxel, and epothilone (B1246373) B in various sensitive and resistant cancer cell lines, demonstrating this compound's retained potency.

Cell LineDrugIC50 (nM)Resistance MechanismReference
MDA-MB-435 This compound5 - 12-[6]
(Human Breast Cancer)Paclitaxel-
Epothilone B-
SK-OV-3 This compound5 - 12-[6]
(Human Ovarian Cancer)Paclitaxel-
Epothilone B-
SKVLB-1 This compound5 - 12P-gp Overexpression[6][8]
(Multidrug-Resistant)Paclitaxel>1000[8]
Epothilone B-
A2780/AD10 This compound-P-gp Overexpression[7]
(Ovarian Cancer)Paclitaxel-
Epothilone A/B-
PTX10 This compound-β-tubulin Mutation[7]
(Paclitaxel-Resistant Ovarian)Paclitaxel-
Epothilone A/B-
1A9 (Parental) This compound--[14]
(Human Ovarian Carcinoma)Paclitaxel-
Epothilone A-
L4 (this compound-Resistant) This compound39-fold > 1A9βI-tubulin Mutation[14]
PaclitaxelNo significant change[14]
Epothilone ANo significant change[14]

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the distinct binding sites of this compound versus paclitaxel and epothilones on the microtubule, and how this impacts their efficacy in the face of common resistance mechanisms.

Microtubule_Drug_Interaction Mechanism of Microtubule-Stabilizing Agents and Resistance cluster_Cell Cancer Cell cluster_Resistance Resistance Mechanisms cluster_Outcome Cellular Outcome Microtubule Microtubule Stabilization Microtubule Stabilization Microtubule->Stabilization Paclitaxel_Epothilone Paclitaxel / Epothilones Taxoid_Site Taxoid-Binding Site Paclitaxel_Epothilone->Taxoid_Site Binds to Paclitaxel_Epothilone->Stabilization Blocked by resistance This compound This compound Laulimalide_Site This compound-Binding Site This compound->Laulimalide_Site Binds to This compound->Stabilization Effective despite resistance Taxoid_Site->Microtubule Laulimalide_Site->Microtubule P-gp P-glycoprotein (Efflux Pump) P-gp->Paclitaxel_Epothilone Effluxes Tubulin_Mutation β-tubulin Mutation (at Taxoid Site) Tubulin_Mutation->Taxoid_Site Alters Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis IC50_Workflow Workflow for IC50 Determination Cell_Culture 1. Cell Culture (Sensitive & Resistant Lines) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Drug_Treatment 3. Drug Treatment (Serial dilutions of this compound, Paclitaxel, Epothilone) Seeding->Drug_Treatment Incubation 4. Incubation (e.g., 48-72 hours) Drug_Treatment->Incubation Viability_Assay 5. Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Analysis 7. Data Analysis (Non-linear regression to determine IC50) Data_Acquisition->Analysis Comparison 8. Comparative Analysis Analysis->Comparison

References

A Comparative Analysis of Laulimalide and Isolaulimalide Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the bioactivity of laulimalide and its less potent isomer, isothis compound (B1252458), reveals critical structural determinants for their microtubule-stabilizing effects and cytotoxic potency. This guide provides a comprehensive analysis of their differential activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanism of action and experimental workflows.

This compound, a marine-derived macrolide, has garnered significant interest in the field of oncology for its potent antimitotic activity.[1][2] It functions as a microtubule-stabilizing agent, a mechanism it shares with the widely used chemotherapy drug, paclitaxel (B517696).[3][4] However, this compound exhibits distinct advantages, including its efficacy against paclitaxel-resistant cancer cells and its ability to circumvent P-glycoprotein-mediated drug resistance.[1][3][5] Isothis compound is a structural isomer of this compound, formed by the opening of an epoxide ring.[1][3] This seemingly minor structural alteration results in a dramatic reduction in its biological activity.[3][4][6]

Quantitative Comparison of Cytotoxic Activity

The most striking difference between this compound and isothis compound lies in their potency as inhibitors of cancer cell proliferation. This compound consistently demonstrates IC50 values in the low nanomolar range, whereas isothis compound's activity is in the low micromolar range, indicating a significantly lower potency.[3][4][6]

Cell LineCompoundIC50 (nM)Reference
MDA-MB-435 (Melanoma)This compound5.7[1]
Isothis compound~2,500 - 16,600[1]
SK-OV-3 (Ovarian Cancer)This compound~5-12[3]
Isothis compound>1000[3]
SKVLB-1 (Multidrug-Resistant Ovarian Cancer)This compound~5-12[3]
Isothis compound>1000[3]
HeLa (Cervical Cancer)This compoundNot explicitly stated, but potent[1]
Isothis compoundNot explicitly stated, but significantly less potent[1]
A-10 (Rat Smooth Muscle)This compoundNot explicitly stated, but potent[1][3]
Isothis compoundNot explicitly stated, but significantly less potent[3]
MCF-7 (Breast Cancer)This compound7.0[7]

Mechanism of Action: Microtubule Stabilization

Both this compound and isothis compound exert their cytotoxic effects by stabilizing microtubules.[3][4] This interference with the natural dynamics of microtubule assembly and disassembly disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][3][4]

However, this compound is a much more potent inducer of tubulin polymerization than isothis compound.[3] this compound's unique binding site on tubulin, which is distinct from the taxoid-binding site of paclitaxel, allows it to be effective against paclitaxel-resistant cell lines with mutations in this site.[1][7]

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

G This compound-Induced Apoptotic Pathway This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Disrupts Dynamics Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and isothis compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to measure the cytotoxic effects of the compounds on cancer cell lines.

G Sulforhodamine B (SRB) Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Fixation and Staining cluster_2 Data Acquisition a Seed cells in 96-well plates b Incubate for 24h a->b c Add serial dilutions of this compound/Isothis compound b->c d Incubate for 48h c->d e Fix cells with trichloroacetic acid (TCA) d->e f Wash and dry plates e->f g Stain with Sulforhodamine B (SRB) f->g h Wash with 1% acetic acid g->h i Solubilize bound dye with Tris base h->i j Read absorbance at 510 nm i->j

Caption: Workflow for assessing cell proliferation using the SRB assay.

Detailed Steps:

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of this compound or isothis compound and incubated for an additional 48 hours.[5]

  • Fixation: After the incubation period, the cells are fixed to the plate using cold trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound SRB is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[5]

Tubulin Polymerization Assay

This in vitro assay directly measures the ability of the compounds to promote the assembly of tubulin into microtubules.

Procedure:

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP in a cuvette.

  • Compound Addition: this compound, isothis compound, or a control substance (like paclitaxel or DMSO) is added to the cuvette.

  • Monitoring Polymerization: The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

Indirect Immunofluorescence for Microtubule Visualization

This technique allows for the direct observation of the effects of the compounds on the cellular microtubule network.

Procedure:

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or isothis compound for a specified period.

  • Fixation and Permeabilization: The cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Antibody Staining: The microtubules are labeled with a primary antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The DNA is often counterstained with a fluorescent dye like DAPI.

  • Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to observe changes in microtubule organization, such as the formation of microtubule bundles and abnormal mitotic spindles.[1][5]

Conclusion

The comparative analysis of this compound and isothis compound underscores the critical role of the C16-C17 epoxide ring in the potent microtubule-stabilizing and cytotoxic activity of this compound. While both compounds share a common mechanism of action, the significantly reduced potency of isothis compound renders it a much less promising candidate for anticancer drug development. The potent activity of this compound, particularly against multidrug-resistant cancer cells, continues to make it and its more stable synthetic analogues subjects of intense research in the quest for more effective cancer chemotherapeutics.

References

Laulimalide: Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of cancer therapeutics, the development of multidrug resistance (MDR) remains a critical obstacle to successful patient outcomes. A primary driver of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This guide provides a comparative analysis of laulimalide, a potent microtubule-stabilizing agent, and its remarkable ability to circumvent P-gp-mediated resistance, a significant advantage over conventional taxanes like paclitaxel (B517696).

This compound's Efficacy in P-glycoprotein Overexpressing Cells: A Quantitative Comparison

This compound has consistently demonstrated potent cytotoxic activity against cancer cell lines that have developed resistance to other microtubule-stabilizing drugs due to the overexpression of P-glycoprotein.[1][2][3] This efficacy is highlighted by comparing its 50% inhibitory concentration (IC50) with that of paclitaxel in both drug-sensitive parental cell lines and their P-gp overexpressing, multidrug-resistant counterparts.

Cell LineResistance MechanismCompoundIC50 (nM)Relative ResistanceReference
Ovarian Carcinoma
1A9 (parental)-Paclitaxel4.1 ± 0.4-[4]
This compound10.1 ± 1.1-[4]
PTX10 (resistant)P-gp overexpressionPaclitaxel118 ± 1129[4]
This compound15 ± 1.21.5[4]
Breast Cancer
MDA-MB-435 (sensitive)-This compound5.7-[5]
NCI/ADR-RES (resistant)P-gp overexpressionThis compound-Retains activity[4]
Leukemia
SKVLB-1 (resistant)P-gp overexpressionPaclitaxel>1000High[6]
This compoundPotent inhibitionLow[6]

Table 1: Comparative IC50 Values of this compound and Paclitaxel in Sensitive and P-gp Overexpressing Cancer Cell Lines. The relative resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line. A lower relative resistance value for this compound indicates its ability to overcome P-gp-mediated drug efflux.

The Mechanism of Action: How this compound Evades P-glycoprotein

This compound's ability to bypass P-gp-mediated resistance stems from its distinct interaction with tubulin, the building block of microtubules. Unlike taxanes, which bind to a specific site on β-tubulin, this compound binds to a different, non-overlapping site.[7][8] This fundamental difference in binding suggests that this compound is not a substrate for the P-gp efflux pump, allowing it to accumulate intracellularly and exert its cytotoxic effects even in cells with high levels of P-gp expression.[6][9]

The downstream effects of this compound mirror those of other microtubule stabilizers: it promotes tubulin polymerization, leading to the formation of abnormally stable microtubules.[9][10] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[9][10]

Mechanism of P-gp Mediated Drug Resistance and this compound's Evasion cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Paclitaxel_out Paclitaxel Pgp->Paclitaxel_out Paclitaxel_in Paclitaxel Paclitaxel_in->Pgp Efflux Laulimalide_in This compound Microtubule_disruption Microtubule Disruption Laulimalide_in->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Figure 1: P-gp Efflux and this compound's Action. This diagram illustrates how P-glycoprotein actively pumps paclitaxel out of a cancer cell, leading to resistance. This compound, not being a P-gp substrate, remains inside the cell to disrupt microtubule function and induce apoptosis.

Experimental Protocols

To validate the activity of this compound in P-gp overexpressing cells, the following experimental protocols are commonly employed:

Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay determines the cytotoxicity of a compound by measuring the total protein content of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (drug-sensitive parental and P-gp overexpressing resistant lines)

  • Complete cell culture medium

  • This compound and Paclitaxel stock solutions

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and paclitaxel for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% TCA to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival against the drug concentration.

Western Blot for P-glycoprotein Expression

This technique is used to confirm the overexpression of P-gp in the resistant cell lines.

Materials:

  • Cell lysates from sensitive and resistant cell lines

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-glycoprotein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare total protein lysates from both sensitive and resistant cell lines.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the P-gp band relative to the loading control will indicate the level of overexpression.

Experimental Workflow for Validating this compound's Activity start Start cell_culture Culture Sensitive and P-gp Overexpressing Cells start->cell_culture western_blot Confirm P-gp Overexpression (Western Blot) cell_culture->western_blot cytotoxicity_assay Perform Cytotoxicity Assay (e.g., SRB Assay) cell_culture->cytotoxicity_assay data_analysis Compare Relative Resistance western_blot->data_analysis ic50_determination Determine IC50 Values for This compound and Paclitaxel cytotoxicity_assay->ic50_determination ic50_determination->data_analysis end Conclusion data_analysis->end

Figure 2: Experimental Workflow. This flowchart outlines the key steps to experimentally validate and compare the activity of this compound in P-glycoprotein overexpressing cells.

Conclusion

References

Synergistic Potential of Laulimalide and 2-Methoxyestradiol in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the combined anti-proliferative effects and underlying mechanisms of laulimalide and 2-methoxyestradiol (B1684026) for researchers, scientists, and drug development professionals.

The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic anti-cancer effects of this compound, a potent microtubule stabilizer, and 2-methoxyestradiol, an endogenous estradiol (B170435) metabolite with microtubule-destabilizing properties. By targeting the same cellular machinery through opposing mechanisms, this combination presents a compelling therapeutic strategy.

Introduction to this compound and 2-Methoxyestradiol

This compound is a marine-derived macrolide that acts as a potent microtubule-stabilizing agent.[1][2][3] Unlike taxanes, this compound binds to a distinct site on β-tubulin, allowing it to remain effective against paclitaxel-resistant cancer cells.[1][2][4] Its mechanism involves the suppression of microtubule dynamics, leading to the formation of abnormal mitotic spindles, mitotic arrest, and ultimately, apoptosis.[3][5]

2-Methoxyestradiol (2ME2) is a natural metabolite of estradiol with pleiotropic anti-cancer activities.[6][7] It functions as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle.[7][8] Beyond its effects on microtubules, 2ME2 exhibits anti-angiogenic properties and can induce apoptosis through various signaling pathways.[7][9][10]

The rationale for combining these two agents lies in their opposing yet complementary effects on microtubule dynamics. This dual targeting is hypothesized to create a more profound and sustained disruption of mitosis, leading to a synergistic anti-proliferative outcome.[5]

Data Presentation: Synergistic Inhibition of Cell Proliferation

The synergistic interaction between this compound and 2-methoxyestradiol has been demonstrated to effectively inhibit the proliferation of cancer cells.[1][2] The combination of these agents leads to a greater-than-additive effect on cell growth inhibition. While specific quantitative data from a direct comparative study is limited in the provided search results, the synergistic relationship is clearly established.[1][2][5]

For the purpose of illustration, the following table structure is provided to guide the presentation of experimental data from future or more detailed studies.

Table 1: In Vitro Cytotoxicity of this compound and 2-Methoxyestradiol, Alone and in Combination

Cell LineTreatmentIC50 (nM)Combination Index (CI)*
MDA-MB-435 This compoundData not availableData not available
2-MethoxyestradiolData not available
This compound + 2-ME2Data not available<1 (Synergistic)
SK-OV-3 This compoundData not availableData not available
2-MethoxyestradiolData not available
This compound + 2-ME2Data not available<1 (Synergistic)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to evaluate the synergistic effects of this compound and 2-methoxyestradiol, based on standard laboratory practices.[11][12][13][14][15][16][17][18]

Cell Viability Assay (SRB or MTT Assay)

This assay determines the effect of the drug combination on cell proliferation.[14][17][19]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-435, SK-OV-3) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, 2-methoxyestradiol, and their combination at a constant ratio. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation (for SRB): Gently fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) dye. For MTT assays, add MTT reagent to the wells and incubate to allow for formazan (B1609692) crystal formation.

  • Measurement: Solubilize the bound dye (SRB) or formazan crystals (MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.[11][12][20][21][22]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, 2-methoxyestradiol, or the combination for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis

This assay determines the effect of the drug combination on cell cycle progression.[13][18][23][24]

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed synergistic mechanism and a typical experimental workflow.

Synergistic_Mechanism cluster_0 Cellular Environment Microtubules Microtubules This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization 2-Methoxyestradiol 2-Methoxyestradiol Microtubule Destabilization Microtubule Destabilization 2-Methoxyestradiol->Microtubule Destabilization Abnormal Mitotic Spindle Abnormal Mitotic Spindle Microtubule Stabilization->Abnormal Mitotic Spindle Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Destabilization->Disrupted Mitotic Spindle Mitotic Arrest Mitotic Arrest Abnormal Mitotic Spindle->Mitotic Arrest Disrupted Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Proposed synergistic mechanism of this compound and 2-methoxyestradiol.

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Cancer Cell Culture (e.g., MDA-MB-435, SK-OV-3) Start->Cell_Culture Drug_Treatment Treatment with this compound, 2-Methoxyestradiol, and Combination Cell_Culture->Drug_Treatment Incubation_Period Incubation (24-72h) Drug_Treatment->Incubation_Period Cell_Viability Cell Viability Assay (SRB/MTT) Incubation_Period->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation_Period->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Incubation_Period->Cell_Cycle_Analysis Data_Analysis Data Analysis (IC50, CI, % Apoptosis, % Cell Cycle Phases) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Synergy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating drug synergy.

Synergistic_Interaction This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Stabilizes 2-Methoxyestradiol 2-Methoxyestradiol 2-Methoxyestradiol->Microtubule_Dynamics Destabilizes Mitotic_Catastrophe Mitotic Catastrophe Microtubule_Dynamics->Mitotic_Catastrophe Severe Disruption Synergistic_Apoptosis Synergistic Apoptosis Mitotic_Catastrophe->Synergistic_Apoptosis

Caption: Logical relationship of the synergistic interaction.

Conclusion

The combination of this compound and 2-methoxyestradiol represents a promising strategy for cancer therapy. Their synergistic interaction, stemming from their opposing effects on microtubule dynamics, leads to enhanced anti-proliferative and pro-apoptotic activity.[1][2][5] Further research, including in vivo studies and the acquisition of more extensive quantitative data, is warranted to fully elucidate the therapeutic potential of this combination. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to build upon in their investigation of this and other synergistic drug combinations.

References

Harnessing Enhanced Stability and Potency: A Comparative Analysis of Laulimalide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Laulimalide, a marine-derived macrolide, has garnered significant attention in the field of oncology for its potent microtubule-stabilizing activity, a mechanism of action shared with the highly successful taxane (B156437) drugs. However, the clinical development of this compound has been hampered by its inherent chemical instability. Under acidic conditions, this compound readily rearranges to the significantly less active isomer, isothis compound (B1252458). This guide provides a comparative analysis of rationally designed this compound analogues that exhibit enhanced stability while retaining potent anticancer activity, offering promising avenues for the development of novel cancer therapeutics.

Enhanced Stability of this compound Analogues

The primary driver of this compound's instability is the intramolecular nucleophilic attack of the C20 hydroxyl group on the C16-C17 epoxide ring, leading to the formation of isothis compound.[1][2][3] To address this liability, synthetic analogues have been developed with modifications targeting these reactive moieties. The two most prominent strategies involve the removal of the epoxide (des-epoxy analogues) or the methylation of the C20 hydroxyl group (C20-methoxy analogues). These modifications are designed to prevent the intramolecular cyclization reaction, thereby enhancing the chemical stability of the parent scaffold. While detailed kinetic studies are not extensively reported in the literature, the design rationale strongly supports the improved stability of these analogues, a feature crucial for their potential as drug candidates.[1][4]

Table 1: Stability Comparison of this compound and its Analogues

CompoundKey Structural FeatureRationale for StabilityStability Profile
This compoundC16-C17 Epoxide and C20 Hydroxyl-Prone to rearrangement to isothis compound under acidic conditions (isomerization observed within 2 hours).[2][3]
C16-C17-des-epoxy this compound (LA1)Removal of the C16-C17 epoxideEliminates the electrophilic site for intramolecular cyclization.[1]Designed for enhanced stability compared to this compound.[1][4][5]
C20-methoxy this compound (LA2)Methylation of the C20 hydroxylReduces the nucleophilicity of the C20 oxygen, hindering the attack on the epoxide.[1]Designed for enhanced stability compared to this compound.[1][4][5]
Comparative Antiproliferative Activity

A critical aspect of the development of this compound analogues is the retention of potent biological activity. Extensive in vitro studies have been conducted to evaluate the antiproliferative effects of these stabilized analogues against a panel of cancer cell lines, including those with multidrug resistance. The data, summarized in Table 2, demonstrate that while the modifications to enhance stability can lead to a modest decrease in potency compared to the parent compound, the analogues remain highly active in the nanomolar to low micromolar range.[1]

Table 2: Antiproliferative Activity (IC50 values) of this compound and its Analogues

CompoundMDA-MB-435 (Melanoma)HeLa (Cervical Cancer)A-10 (Rat aortic smooth muscle)
This compound5.7 nM--
C16-C17-des-epoxy this compound (LA1)120 nM~200 nM-
C20-methoxy this compound (LA2)240 nM~400 nM-
C2-C3-alkynoate this compound (LA3)2.5 µM--
C16-C17-des-epoxy, C20-methoxy this compound (LA4)16.6 µM--
C2-C3-alkynoate, des-epoxy this compound (LA5)16.5 µM--

Data extracted from Mooberry et al., 2004.[1]

Notably, these analogues retain their efficacy against paclitaxel-resistant cell lines, indicating that they are not substrates for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance.[1]

Experimental Protocols

Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay

The antiproliferative activity of this compound and its analogues is determined using the Sulforhodamine B (SRB) assay. This colorimetric assay provides a quantitative measure of cell density based on the binding of the SRB dye to cellular proteins.

Procedure:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds (this compound and its analogues) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 540 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Mechanism of Action Visualization: Immunofluorescence Microscopy of Microtubules

To confirm that the this compound analogues retain the microtubule-stabilizing mechanism of action of the parent compound, immunofluorescence microscopy is employed to visualize the microtubule network within treated cells.

Procedure:

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the test compounds for a specified duration.

  • Fixation: The cells are fixed with a suitable fixative, such as methanol (B129727) or paraformaldehyde, to preserve the cellular structures.

  • Permeabilization: The cell membranes are permeabilized using a detergent (e.g., Triton X-100) to allow antibody penetration.

  • Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically binds to α-tubulin, a major component of microtubules.

  • Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted on microscope slides.

  • Imaging: The microtubule network and nuclei are visualized using a fluorescence microscope. In this compound-treated cells, this typically reveals a dose-dependent increase in microtubule bundling and the formation of abnormal mitotic spindles.[1]

Visualizing the Pathway and Process

To further elucidate the mechanism and experimental approach, the following diagrams are provided.

laulimalide_pathway This compound This compound or Analogue Tubulin β-Tubulin Subunit (on Microtubule) This compound->Tubulin Binds to a unique site Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Stabilization Dynamics Disruption of Microtubule Dynamics Stabilization->Dynamics Spindle Formation of Aberrant Mitotic Spindles Dynamics->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest Apoptosis Apoptosis (Cell Death) MitoticArrest->Apoptosis

Caption: this compound's mechanism of action.

experimental_workflow cluster_activity Antiproliferative Activity cluster_moa Mechanism of Action CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with This compound Analogues CellCulture->Treatment SRB_Assay 3. SRB Assay Treatment->SRB_Assay IC50 4. IC50 Determination SRB_Assay->IC50 CellCulture2 1. Cell Culture on Coverslips Treatment2 2. Treatment CellCulture2->Treatment2 IF_Staining 3. Immunofluorescence Staining for Tubulin Treatment2->IF_Staining Microscopy 4. Fluorescence Microscopy IF_Staining->Microscopy

References

Safety Operating Guide

Navigating the Safe Disposal of Laulimalide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent cytotoxic compounds like laulimalide are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information, including operational and disposal plans with step-by-step guidance for the proper management of this compound waste.

This compound, a macrolide isolated from marine sponges, is a potent microtubule-stabilizing agent with significant cytotoxic properties.[1][2][3] Its unique mechanism of action makes it a valuable tool in cancer research, but its inherent toxicity necessitates stringent safety protocols for its disposal.[2][3] Adherence to these procedures is crucial to minimize exposure risks to personnel and prevent environmental contamination.

Immediate Safety and Handling

Proper personal protective equipment (PPE) is the first line of defense when handling this compound. This includes, but is not limited to, a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves. All manipulations of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust particles.

In the event of accidental exposure, immediate action is critical:

  • Skin Contact: Promptly wash the affected area with copious amounts of soap and water.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

This compound Disposal Procedures

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste contractor, typically involving incineration. However, for laboratory-scale spills or residual amounts in containers, a chemical inactivation step can be employed prior to collection for final disposal. This compound is known to be unstable in mildly acidic conditions, undergoing acid-catalyzed hydrolysis of its epoxide ring to form the significantly less potent isomer, isothis compound.[4][5] This property can be leveraged for its deactivation.

Quantitative Data on this compound

PropertyValueSource
Molecular Formula C₃₀H₄₂O₇[1]
Molar Mass 514.65 g/mol [1]
Appearance SolidN/A
IC₅₀ (MDA-MB-435 cells) 5.7 nM[6]
IC₅₀ of Isothis compound Low micromolar range[7]
Stability Unstable in mildly acidic conditions[4][5]

Note: Specific quantitative data on the degradation kinetics of this compound at various pH levels is not extensively available in public literature. The instability in acidic conditions is a qualitative observation.

Experimental Protocols

Protocol 1: Chemical Inactivation of this compound Waste

This protocol describes a method for the chemical degradation of small quantities of this compound in a laboratory setting prior to collection for hazardous waste disposal. This procedure should be performed by trained personnel in a designated area within a chemical fume hood.

Materials:

  • This compound waste (e.g., residual solutions, contaminated solvents)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Appropriate waste container, clearly labeled "Hazardous Waste: Inactivated this compound"

  • Stir plate and stir bar

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Perform the entire procedure in a certified chemical fume hood.

  • Dilution: If the this compound waste is concentrated, dilute it with a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL or less. This will help to control the reaction rate.

  • Acidification: While stirring the diluted this compound solution, slowly add 1 M HCl dropwise. Monitor the pH of the solution regularly using pH strips or a pH meter. Continue adding acid until the pH is between 3 and 4.

  • Reaction: Allow the acidified solution to stir at room temperature for a minimum of 24 hours. This allows for the acid-catalyzed hydrolysis of the epoxide to proceed, converting this compound to the less potent isothis compound.

  • Neutralization: After the 24-hour reaction period, slowly add 1 M NaOH dropwise while stirring to neutralize the solution. Adjust the pH to a neutral range (pH 6-8).

  • Collection: Transfer the neutralized solution to a designated hazardous waste container. Clearly label the container with its contents ("Inactivated this compound solution") and any other information required by your institution's hazardous waste management program.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed contractor for incineration.

Protocol 2: Decontamination of Surfaces and Glassware

This protocol outlines the procedure for decontaminating laboratory surfaces and glassware that have come into contact with this compound.

Materials:

  • Detergent solution

  • Deionized water

  • Appropriate solvent for rinsing (e.g., ethanol (B145695) or acetone)

  • Designated "Cytotoxic Waste" container for disposables

  • Wipes and absorbent pads

Procedure:

  • Initial Cleaning: For visible contamination, first use a dry wipe to absorb the bulk of the material, disposing of the wipe immediately into a "Cytotoxic Waste" container.

  • Detergent Wash: Thoroughly wash the contaminated surface or glassware with a laboratory detergent solution and warm water.

  • Rinsing: Rinse the surface or glassware multiple times with deionized water.

  • Solvent Rinse: Perform a final rinse with a suitable solvent like ethanol or acetone (B3395972) to ensure the removal of any residual compound. Collect all rinsates as hazardous waste.

  • Drying: Allow the surfaces and glassware to air dry completely within the fume hood.

  • Waste Disposal: All disposable materials used in the decontamination process (wipes, gloves, etc.) must be placed in a clearly labeled "Cytotoxic Waste" container for incineration.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following diagrams illustrate the key decision-making and operational steps.

laulimalide_disposal_workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste This compound Waste Generated (Solid, Liquid, Sharps, PPE) fume_hood->waste segregate Segregate as Cytotoxic Waste waste->segregate label_waste Label Container Clearly 'Cytotoxic Waste - this compound' segregate->label_waste decision Small-scale chemical inactivation feasible? label_waste->decision inactivate Perform Chemical Inactivation (Acid Hydrolysis Protocol) decision->inactivate Yes collect Collect in Designated Hazardous Waste Container decision->collect No inactivate->collect incinerate Dispose via Licensed Hazardous Waste Contractor (Incineration) collect->incinerate

Caption: Logical workflow for the proper disposal of this compound waste.

laulimalide_signaling_impact cluster_cell Cellular Impact of this compound This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to stabilization Microtubule Stabilization This compound->stabilization Promotes microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization stabilization->microtubules dynamics Suppression of Microtubule Dynamics stabilization->dynamics mitotic_spindle Defective Mitotic Spindle dynamics->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Signaling pathway disruption caused by this compound.

References

Essential Safety and Logistics for Handling Laulimalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Laulimalide in a laboratory setting. This compound is a potent microtubule-stabilizing agent and, like other cytotoxic compounds, requires stringent safety protocols to prevent occupational exposure and ensure a safe research environment. The following procedures are based on established guidelines for handling hazardous and antineoplastic drugs.

Hazard Summary

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.[1][2][3]

Activity Required Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-rated nitrile gloves- Lab coat
Weighing and Aliquoting (Solid Form) - Double pair of chemotherapy-rated nitrile gloves- Disposable gown with a solid front, long sleeves, and tight-fitting cuffs- NIOSH-approved respirator (e.g., N95) to prevent inhalation of powder- Chemical splash goggles and a full-face shield
Solution Preparation and Handling - Double pair of chemotherapy-rated nitrile gloves- Disposable gown with a solid front- Chemical splash goggles
Administering to Cell Cultures or Animals - Double pair of chemotherapy-rated nitrile gloves- Disposable gown- Chemical splash goggles
Waste Disposal - Double pair of chemotherapy-rated nitrile gloves- Disposable gown- Chemical splash goggles
Spill Cleanup - Double pair of chemotherapy-rated nitrile gloves- Disposable, chemical-resistant gown- NIOSH-approved respirator- Chemical splash goggles and a full-face shield- Shoe covers

Note: Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[4]

Operational Plan: Step-by-Step Guidance

All work with solid or concentrated solutions of this compound should be performed in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to minimize inhalation exposure.[5]

  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. The storage location should be clearly marked with a "Cytotoxic Agent" warning sign.

This protocol outlines the safe preparation of a this compound stock solution.

  • Preparation:

    • Don the appropriate PPE as specified in the table above.

    • Prepare the work surface within the chemical fume hood or biological safety cabinet by covering it with a disposable, plastic-backed absorbent pad.

    • Assemble all necessary materials: this compound powder, solvent (e.g., DMSO), sterile vials, and micropipettes with filtered tips.

  • Weighing:

    • Carefully weigh the desired amount of this compound powder onto weighing paper or a weighing boat within the containment of the fume hood.

    • Use dedicated, clean spatulas. Minimize the creation of dust.

  • Dissolving:

    • Transfer the weighed powder to a sterile vial.

    • Slowly add the appropriate volume of solvent to the vial to avoid splashing.

    • Cap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved. If sonication is necessary, ensure the vial is tightly sealed.

  • Labeling and Storage:

    • Clearly label the vial with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard symbols.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and labeled section of the freezer.

  • Cleanup:

    • Wipe down all surfaces and equipment with a suitable deactivating agent (e.g., 70% ethanol (B145695) followed by a bleach solution, then water), and dispose of all contaminated materials as cytotoxic waste.

    • Remove PPE in the reverse order it was put on, disposing of it in the designated cytotoxic waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to personnel.[6][7][8]

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, pipette tips, vials, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers. These containers are often color-coded, typically yellow with a purple lid for sharps and a yellow bag for other solid waste.[6]

  • Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any this compound waste down the drain. [1]

  • Disposal Procedure: All this compound waste must be disposed of through an approved hazardous waste management service, typically by high-temperature incineration.[7][8] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup.

  • Containment: For liquid spills, cover with absorbent pads from a cytotoxic spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleanup: Working from the outside of the spill inward, carefully clean the area. Place all contaminated materials into the designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a deactivating agent (e.g., bleach solution), followed by a rinse with water.

  • Documentation: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Mandatory Visualization

Cytotoxic_Spill_Workflow cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Post_Cleanup Post-Cleanup Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Secure Secure the area (post warning signs) Evacuate->Secure Don_PPE Don appropriate PPE for spill cleanup Secure->Don_PPE Contain Contain the spill (use spill kit) Don_PPE->Contain Clean Clean the spill area (work from outside in) Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of all contaminated materials as cytotoxic waste Decontaminate->Dispose Remove_PPE Remove and dispose of PPE Dispose->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands Report Report the incident to Supervisor and EHS Wash_Hands->Report

Caption: Workflow for the safe handling of a cytotoxic compound spill.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。